3-Acetoxy-11-ursen-28,13-olide
Description
Properties
IUPAC Name |
(4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOPROPMCEOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Acetoxy-11-ursen-28,13-olide natural sources
An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: Natural Sources, Isolation, and Biological Activity
Introduction
This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. Triterpenoids are a large and structurally diverse class of natural products widely distributed in the plant kingdom. This guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and identification, and an in-depth look at its biological activities, including its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its antiproliferative effects on cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources
This compound has been identified in several plant species, primarily within the Eucalyptus genus. The known natural sources include:
-
Eucalyptus viminalis (leaves)[1]
-
Eucalyptus pulverulenta [2]
-
Eucalyptus globulus [3]
-
Bursera linanoe [2]
While the compound itself has been identified in these species, detailed quantitative analyses are limited. However, studies on related triterpenoids in Eucalyptus species provide an indication of the potential abundance of this class of compounds.
Quantitative Data on Related Triterpenoids
Specific yield data for this compound is not extensively reported in the literature. However, quantitative analyses of other major triterpenoids from Eucalyptus globulus provide valuable context for potential extraction yields.
| Compound | Plant Source | Plant Part | Yield (mg/kg of dry weight) | Reference |
| Ursolic Acid | Eucalyptus globulus | Bark | 2,771.9 | [4][5] |
| 3-Acetylursolic Acid | Eucalyptus globulus | Bark | 2,635.1 | [4][5] |
| Oleanolic Acid | Eucalyptus globulus | Bark | 712.5 | [4][5] |
| Betulinic Acid | Eucalyptus globulus | Bark | 618.7 | [4][5] |
| Betulonic Acid | Eucalyptus globulus | Bark | 797.7 | [4][5] |
| Triterpenic Acids (Total) | Eucalyptus globulus | Leaves | 2.8% of dry weight | [6] |
Experimental Protocols
The following is a synthesized, detailed methodology for the isolation and identification of this compound from Eucalyptus leaves, based on established protocols for triterpenoid extraction and purification.
Extraction
-
Plant Material Preparation: Air-dry the leaves of Eucalyptus viminalis at room temperature and grind them into a fine powder.
-
Soxhlet Extraction:
-
Place 500 g of the powdered leaves into a cellulose (B213188) thimble.
-
Load the thimble into a Soxhlet extractor.
-
Extract the material with dichloromethane (B109758) for 8-12 hours.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
Fractionation and Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Pre-adsorb the dissolved extract onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column packed with a slurry of silica gel in hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate (B1210297) (e.g., 9:1, 8:2, 1:1 v/v), and finally pure ethyl acetate.
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
-
Preparative TLC or Recrystallization:
-
Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by characteristic spot appearance).
-
Further purify the combined fractions using preparative TLC or by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals of this compound.
-
Structure Elucidation
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR): Elucidate the detailed structure using 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent (e.g., CDCl3).
-
Below is a workflow diagram for the isolation and identification process.
Biological Activities and Signaling Pathways
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[7][8] By dephosphorylating the insulin receptor (IR), its substrate (IRS-1), and the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates these metabolic signals.[9][10][11] Overactivity of PTP1B is linked to insulin resistance and obesity. This compound has been identified as a mixed-type inhibitor of PTP1B, making it a compound of interest for the development of therapeutics for type 2 diabetes and obesity.[8] The inhibition of PTP1B by this compound would lead to prolonged phosphorylation and activation of the IR and JAK2, thereby enhancing insulin and leptin sensitivity.[1][8][12]
Antiproliferative and Pro-apoptotic Activity
Ursane-type triterpenoids, including this compound, have demonstrated antiproliferative activity against various cancer cell lines. The primary mechanism of this activity is the induction of apoptosis, or programmed cell death.[13] This is often achieved through the intrinsic or mitochondrial pathway.[14][15]
The process is typically initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[16] This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[17] This cascade of events is regulated by the Bcl-2 family of proteins, with triterpenoids often causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[17] Some studies also suggest the involvement of the JNK-p53 signaling axis in triterpenoid-induced apoptosis.[15]
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the areas of metabolic disease and oncology. Its presence in readily available natural sources like Eucalyptus makes it an attractive candidate for further investigation. While general protocols for its isolation exist, further research is needed to optimize extraction and purification processes to improve yields. The elucidation of its mechanisms of action, particularly its inhibitory effects on PTP1B and its ability to induce apoptosis, provides a solid foundation for its potential development as a novel therapeutic agent. Future studies should focus on in-vivo efficacy, pharmacokinetic profiling, and structure-activity relationship studies to develop more potent and selective analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation of 3-Acetoxy-11-ursen-28,13-olide from Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type that has been identified in various plant species, including those of the Eucalyptus genus. Notably, its presence has been reported in Eucalyptus pulverulenta and Eucalyptus viminalis.[1][] Ursane-type triterpenoids are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the isolation of this compound from Eucalyptus, detailing a generalized experimental protocol derived from methodologies used for structurally related compounds. It also summarizes the known biological activities and proposes a potential signaling pathway based on the action of similar triterpenoids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₄ | [1] |
| Molecular Weight | 496.7 g/mol | [1] |
| Appearance | Crystalline solid | [] |
| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate (B1210297) | [1] |
| Synonyms | 3β-Acetoxyurs-11-en-28,13β-olide, O-Acetylursolic acid lactone, 11,12-Dehydroursolic lactone acetate | [][3] |
Experimental Protocols: Isolation and Purification
1. Plant Material Collection and Preparation:
-
Collect fresh leaves from a suitable Eucalyptus species (e.g., E. pulverulenta or E. viminalis).
-
Air-dry the leaves at room temperature until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform a cold maceration of the powdered leaves with an alkaline methanol (B129727) solution (e.g., 2% NaOH in methanol) to facilitate the release of triterpenoids.
-
Alternatively, conduct a Soxhlet extraction with a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate for several hours to obtain a crude lipophilic extract.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a solid residue.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Further purify the combined fractions using techniques such as preparative TLC or centrifugal partition chromatography for the separation of closely related triterpenoids.
4. Characterization:
-
Analyze the purified compound using spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Biological Activity and Signaling Pathways
Ursane-type triterpenoids, as a class, have been reported to exhibit a variety of biological activities, including anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity: Studies on various ursane-type triterpenoids suggest that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory enzymes and cytokines. This includes the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Cytotoxic Activity: this compound has been shown to inhibit the proliferation of certain cancer cell lines. Specifically, it demonstrated significant inhibitory effects on EC-109 cells at medium and high concentrations.[]
Proposed Signaling Pathway: Based on the known mechanisms of related ursane triterpenoids, a hypothetical signaling pathway for the anti-inflammatory action of this compound can be proposed. This pathway involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.
Conclusion
This compound represents a promising natural product from Eucalyptus with potential therapeutic applications. While a standardized isolation protocol and comprehensive quantitative data are yet to be established, the methodologies outlined in this guide provide a solid foundation for researchers to pursue the isolation and further investigation of this compound. Future studies should focus on optimizing the extraction and purification processes to improve yields and purity, as well as conducting detailed biological assays to elucidate its precise mechanisms of action and therapeutic potential.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ursane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type triterpenoids are a class of pentacyclic triterpenoids that are widely distributed in the plant kingdom and are characterized by a five-ring carbon skeleton derived from α-amyrin.[1] These natural products, including well-known compounds like ursolic acid and uvaol (B1682811), have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities.[2][3] These activities include anti-inflammatory, anticancer, antioxidant, antidiabetic, and hepatoprotective effects, making them promising candidates for drug discovery and development.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of ursane-type triterpenoids, detailed experimental protocols for their study, and a discussion of their interaction with key biological signaling pathways.
Core Physical and Chemical Properties
The physical and chemical properties of ursane-type triterpenoids are fundamental to their isolation, characterization, and biological activity. These compounds are generally lipophilic, non-volatile substances soluble in organic solvents but insoluble in water.[5] Their structures, often featuring a hydroxyl group at C-3 and a carboxyl group or other functionalities on the E-ring, dictate their polarity and reactivity.[4][6]
Table 1: Physical Properties of Representative Ursane-Type Triterpenoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ursolic Acid | C₃₀H₄₈O₃ | 456.71 | 283–288 |
| Uvaol | C₃₀H₅₀O₂ | 442.73 | 222-224 |
| α-Amyrin | C₃₀H₅₀O | 426.73 | 186-187 |
| Asiatic Acid | C₃₀H₄₈O₅ | 488.70 | 330-335 (decomposes) |
| Corosolic Acid | C₃₀H₄₈O₄ | 472.70 | 254-256 |
| β-Boswellic Acid | C₃₀H₄₈O₃ | 456.71 | 228-232 |
Note: The data presented in this table is compiled from various scientific sources and may vary slightly depending on the experimental conditions and purity of the compound.[6][7]
Chemical Reactivity and Structure-Activity Relationship
The chemical reactivity of ursane-type triterpenoids is largely influenced by the functional groups present on the pentacyclic skeleton. The hydroxyl group at C-3 and the carboxyl group at C-28 are common sites for chemical modification to enhance bioavailability and therapeutic efficacy.[4]
The structure-activity relationship of these compounds is a key area of research. For instance, the presence of a carboxyl group is often crucial for their biological activities, as demonstrated by the differing effects of ursolic acid (with a carboxyl group) and uvaol (with a primary alcohol group).[2] The number and position of hydroxyl groups also significantly influence their inhibitory activities on various cellular processes.[2][8]
Spectroscopic Characterization
The structural elucidation of ursane-type triterpenoids heavily relies on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the stereochemistry of these complex molecules.[9][10][11] Characteristic signals in the ¹H NMR spectrum include those for tertiary methyl groups and olefinic protons.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[9][12] Fragmentation patterns in MS/MS experiments can provide valuable information about the structure.
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and characterization of ursane-type triterpenoids.
Extraction and Isolation Workflow
The isolation of ursane-type triterpenoids from plant material typically involves a multi-step process designed to separate these compounds from other phytochemicals.
Caption: General workflow for the extraction and isolation of ursane-type triterpenoids.
Detailed Protocol for Extraction and Isolation:
-
Plant Material Preparation: The plant material (e.g., leaves, bark) is dried and finely powdered to increase the surface area for extraction.[13]
-
Extraction: Soxhlet extraction is a common method, using solvents of increasing polarity (e.g., hexane followed by ethyl acetate) to selectively extract compounds.[13][14] Ultrasonic-assisted extraction is another efficient method that can be employed.[11][15]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.[11]
-
Chromatographic Separation: The resulting fractions are then subjected to column chromatography over silica (B1680970) gel.[11] A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the compounds.
-
Final Purification: Fractions containing the target compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure ursane-type triterpenoid.[16]
Analytical Characterization Workflow
Once isolated, the purity and structure of the triterpenoid must be confirmed.
Caption: Workflow for the analytical characterization of isolated ursane-type triterpenoids.
Detailed Analytical Protocols:
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates is used to assess the purity of the isolated compound and to monitor the progress of column chromatography.[16] A suitable solvent system (e.g., cyclohexane/ethyl acetate) is used for development, and spots are visualized, for example, by spraying with a potassium permanganate (B83412) solution.[16]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a C18 column is employed for purity determination and quantification.[15] A typical mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[10] These experiments provide detailed information about the proton and carbon environments and their connectivities, allowing for complete structural assignment.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound.[12]
Involvement in Signaling Pathways
Ursane-type triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.
NF-κB Signaling Pathway Inhibition
Many ursane-type triterpenoids exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of the inflammatory response.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic acid - Wikipedia [en.wikipedia.org]
- 8. [PDF] Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells | Semantic Scholar [semanticscholar.org]
- 9. Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance [mdpi.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]
- 12. A New Ursane-Type Pentacyclic Triterpenoid from the Tree Bark of Sandoricum koetjape: Antibacterial, DFT, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Botanical Forge: A Technical Guide to the Biosynthesis of Ursolic Acid and Its Derivatives in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursolic acid, a pentacyclic triterpenoid (B12794562) ubiquitous in the plant kingdom, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The derivatization of the ursolic acid scaffold in plants generates a rich diversity of bioactive molecules with potentially enhanced therapeutic efficacy. Understanding the intricate biosynthetic pathways, regulatory networks, and enzymatic machinery is paramount for harnessing these natural compounds for drug development and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthesis of ursolic acid and its derivatives, detailing the core metabolic pathways, key enzymatic players, and regulatory mechanisms. It includes structured quantitative data, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in the field.
The Core Biosynthetic Pathway: From Acetyl-CoA to the Triterpenoid Scaffold
The journey to ursolic acid begins with fundamental carbon building blocks and proceeds through a highly conserved pathway of isoprenoid biosynthesis. The entire process can be segmented into three major phases: the formation of the C5 isoprene (B109036) unit, the synthesis of the linear C30 precursor squalene (B77637), and the cyclization and subsequent functionalization of the triterpenoid backbone.
Phase 1: The Mevalonate (B85504) (MVA) Pathway
In the cytoplasm of plant cells, the biosynthesis of triterpenoids is primarily fueled by the mevalonate (MVA) pathway. This pathway converts three molecules of acetyl-CoA into one molecule of isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block.
Phase 2: Assembly of the C30 Precursor, 2,3-Oxidosqualene (B107256)
IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), undergo a series of head-to-tail condensations to form progressively longer prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP; C15) are then joined head-to-head by squalene synthase (SQS) to form squalene (C30). Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, yielding (3S)-2,3-oxidosqualene. This molecule is the crucial branch-point intermediate, serving as the universal precursor for the synthesis of all sterols and triterpenoids in plants.
Phase 3: Cyclization and Diversification
The formation of the ursane (B1242777) skeleton is the first committed step specific to ursolic acid biosynthesis.
-
Cyclization to α-Amyrin: The enzyme α-amyrin synthase (α-AS), a type of oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid, α-amyrin. This reaction establishes the characteristic five-ring ursane scaffold.
-
Oxidation to Ursolic Acid: The α-amyrin backbone undergoes a series of three successive oxidation reactions at the C-28 methyl group. This critical transformation is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450) belonging to the CYP716A family, often referred to as α-amyrin C-28 oxidase.[1] The reaction proceeds through two intermediates, uvaol (B1682811) and ursolic aldehyde, ultimately yielding the final carboxyl group of ursolic acid.[1][2]
Generation of Ursolic Acid Derivatives: The Role of Tailoring Enzymes
Once the ursolic acid core is synthesized, its structural diversity is vastly expanded through the action of "tailoring" enzymes. These modifications, primarily hydroxylation and glycosylation, give rise to a plethora of derivatives with altered bioactivities and physicochemical properties.
-
Hydroxylation: Other families of CYP450s introduce hydroxyl groups at various positions on the ursane skeleton, creating hydroxylated derivatives.
-
Glycosylation: UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar moieties, typically to the C-3 hydroxyl or C-28 carboxyl groups, to form triterpenoid saponins. This glycosylation often enhances the water solubility and biological activity of the parent molecule.
Below is a diagram illustrating the core biosynthetic pathway leading to ursolic acid and its subsequent derivatization.
Caption: Core biosynthetic pathway of ursolic acid and its derivatives.
Regulation of Ursolic Acid Biosynthesis
The production of ursolic acid and its derivatives is tightly regulated at the transcriptional level, often as part of a plant's defense response to biotic and abiotic stresses. The jasmonic acid (JA) signaling pathway is a key player in this regulation.[3][4]
Upon perception of a stress signal (e.g., wounding or pathogen attack), JA levels rise, leading to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This degradation releases transcription factors (TFs), such as MYC2, which can then bind to the promoters of triterpenoid biosynthetic genes (e.g., SQS, SQE, α-AS, CYP716A) and activate their expression, thereby boosting the production of ursolic acid.[3][5][6]
Caption: Jasmonic acid (JA) signaling pathway regulating ursolic acid biosynthesis.
Quantitative Data
The concentration of ursolic acid and its derivatives can vary significantly depending on the plant species, tissue, and extraction method employed.
Table 1: Ursolic Acid Content in Rosmarinus officinalis (Rosemary) Leaves by Different Extraction Methods
| Extraction Method | Solvent | Ursolic Acid Yield (µg/g or mg/g) | Reference |
| Soxhlet Extraction | Methanol (B129727) | 5144.27 ± 28.68 µg/g | [7] |
| Ultrasound-Assisted | 90% Ethanol | 15.8 ± 0.2 mg/g | [8] |
| Maceration | 90% Ethanol | ~10 mg/g | [8] |
| Microwave-Assisted | Ethanol | Not specified, but present | [9] |
Table 2: Relative Quantification of C-28 Oxidized Triterpenoids in Engineered Yeast Data represents the relative abundance of products when different CYP716A enzymes are expressed in yeast strains producing the respective triterpene precursors. This demonstrates the multifunctional oxidase activity of this enzyme family.
| Enzyme | Precursor | Intermediate 1 (Alcohol) | Intermediate 2 (Aldehyde) | Final Product (Acid) | Reference |
| CYP716A12 | α-Amyrin | Uvaol | Ursolic Aldehyde | Ursolic Acid | [1][10] |
| CYP716A15 | α-Amyrin | Uvaol | Ursolic Aldehyde | Ursolic Acid | [2][10] |
| CYP716A12 | β-Amyrin | Erythrodiol | Oleanolic Aldehyde | Oleanolic Acid | [1][10] |
| CYP716A15 | β-Amyrin | Erythrodiol | Oleanolic Aldehyde | Oleanolic Acid | [2][10] |
| CYP716A12 | Lupeol | Betulin | - | Betulinic Acid | [1][10] |
Experimental Protocols
Accurate analysis of ursolic acid biosynthesis requires robust and validated methodologies. Below are foundational protocols for extraction, quantification, gene expression analysis, and enzyme assays.
Protocol 1: Extraction and HPLC Quantification of Ursolic Acid from Plant Material
This protocol provides a general framework for the extraction and quantification of ursolic acid from dried plant leaves (e.g., Rosemary).
A. Extraction:
-
Sample Preparation: Dry the plant leaves at 40-50°C until constant weight and grind into a fine powder.
-
Solvent Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol (or 90% ethanol).[8][11]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[8][12]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times. Combine all filtrates.
-
Drying: Evaporate the combined solvent under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
Final Sample Prep: Re-dissolve the dried extract in a precise volume (e.g., 5 mL) of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]
B. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12][13]
-
Mobile Phase: Isocratic elution with Methanol:Water (acidified to pH 3.5 with trifluoroacetic acid) (88:12, v/v) or Acetonitrile:Methanol (80:20, v/v).[12][13]
-
Quantification: Prepare a calibration curve using a certified ursolic acid standard at several concentrations (e.g., 0.01 to 0.1 mg/mL).[13] Calculate the concentration in the plant extract by comparing its peak area to the standard curve.
Caption: Workflow for ursolic acid extraction and HPLC quantification.
Protocol 2: In Vitro Assay for CYP716A (α-Amyrin C-28 Oxidase) Activity
This protocol describes the functional characterization of a candidate CYP716A enzyme by heterologous expression in insect cells.
-
Gene Cloning and Expression:
-
Clone the full-length cDNA of the candidate CYP716A gene and a corresponding cytochrome P450 reductase (CPR) gene into a baculovirus transfer vector (e.g., pFastBac1).[16]
-
Generate recombinant bacmids in E. coli (DH10Bac strain).
-
Transfect insect cells (e.g., Spodoptera frugiperda Sf9) with the bacmids to produce recombinant baculoviruses.
-
Co-infect a larger culture of Sf9 cells with viruses for both the CYP716A and the CPR to produce the recombinant enzymes.
-
-
Microsome Preparation:
-
Harvest the infected cells after ~72 hours.
-
Homogenize the cells in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.25, containing sorbitol and antioxidants like DTT).
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYP450s. Resuspend the final microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Prepare the reaction mixture in a glass tube containing:
-
Phosphate buffer (pH 7.25)
-
Microsomal protein preparation
-
Substrate: α-amyrin (dissolved in a detergent like sodium cholate (B1235396) to aid solubility)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the cofactor, NADPH (or an NADPH-regenerating system).
-
Incubate at 30°C for 1-2 hours with shaking.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.
-
Acidify the mixture and extract the triterpenoids with an organic solvent like ethyl acetate (B1210297) or hexane.
-
Dry the organic phase, re-dissolve the residue, and derivatize the products (e.g., by trimethylsilylation with BSTFA) for GC-MS analysis.
-
Analyze the products by GC-MS, comparing retention times and mass spectra to authentic standards of α-amyrin, uvaol, and ursolic acid to confirm the enzyme's activity.[17]
-
Protocol 3: RT-qPCR for Gene Expression Analysis
This protocol outlines the relative quantification of key biosynthetic gene transcripts (e.g., α-AS, CYP716A) in plant tissues.[18][19]
-
RNA Extraction:
-
Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (α-AS, CYP716A) and at least one stable reference gene (e.g., Actin, GAPDH). Primers should span an intron where possible to differentiate between cDNA and gDNA amplification.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, diluted cDNA template, and nuclease-free water.
-
Run the reaction in a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative expression of the target genes using the 2-ΔΔCq method, normalizing to the expression of the reference gene.[20]
-
Conclusion
The biosynthesis of ursolic acid and its derivatives is a complex, multi-step process involving a conserved upstream pathway and highly specific downstream tailoring enzymes. The oxidosqualene cyclase α-amyrin synthase and the cytochrome P450 oxidase CYP716A are the cornerstone enzymes for producing the core ursolic acid scaffold. Subsequent modifications by other CYP450s and UGTs generate the vast chemical diversity observed in nature. This production is tightly regulated by signaling networks, with the jasmonic acid pathway playing a prominent role in upregulating biosynthesis in response to environmental cues. The protocols and data presented herein provide a foundational resource for researchers aiming to isolate, quantify, and characterize these valuable compounds and the enzymatic machinery responsible for their creation, paving the way for future applications in drug discovery and synthetic biology.
References
- 1. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of key genes involved in the biosynthesis of triterpenic acids in the mint family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijesrr.org [ijesrr.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Combined metabolomic and transcriptomic analysis reveals the key genes for triterpenoid biosynthesis in Cyclocarya paliurus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of a key gene involved in triterpenoid biosynthesis in Sanghuangporus baumii under Mn2+ induction and its regulatory role - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Spectroscopic Data of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This compound, also known as O-acetylursolic acid lactone, is found in various plant species, including those of the Eucalyptus genus. Due to its potential biological activities, including inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and anti-proliferative properties against certain cancer cell lines, detailed structural information is crucial for further research and development.
Molecular Structure and Properties
-
Molecular Formula: C₃₂H₄₈O₄
-
Molecular Weight: 496.7 g/mol
-
CAS Number: 35959-08-1
-
Class: Ursane-type Triterpenoid
Spectroscopic Data
While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in a single comprehensive source, this guide compiles available information and provides context based on the analysis of structurally related compounds. Certificates of Analysis for commercially available standards confirm the identity of the compound via ¹H-NMR, indicating that the data is consistent with the predicted structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For triterpenoids like this compound, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the stereochemistry of the molecule.
¹H-NMR (Proton NMR) Data
A definitive, published table of ¹H-NMR assignments for this specific molecule is not currently available in the searched literature. However, based on the known structure and data from similar ursane-type triterpenoids, the following proton signals are expected:
-
H-3: A characteristic signal for the proton attached to the carbon bearing the acetate (B1210297) group, typically appearing as a triplet of double doublets (tdd) or a multiplet in the range of δ 4.5-4.7 ppm.
-
Olefinic Protons (H-11 and H-12): Signals corresponding to the double bond in the C-ring, which are expected to appear in the δ 5.0-6.0 ppm region.
-
Methyl Protons: Several singlet signals corresponding to the numerous methyl groups on the triterpenoid skeleton, typically found in the upfield region (δ 0.7-1.5 ppm).
-
Acetyl Methyl Protons: A sharp singlet around δ 2.05 ppm, characteristic of the acetate group.
¹³C-NMR (Carbon-13 NMR) Data
-
C-3: A signal around δ 80-82 ppm, shifted downfield due to the attached acetate group.
-
Olefinic Carbons (C-11 and C-12): Signals in the δ 120-140 ppm range.
-
Lactone Carbonyl (C-28): A characteristic signal in the downfield region, typically around δ 175-180 ppm.
-
Ester Carbonyl (from acetate): A signal around δ 170-171 ppm.
-
Quaternary Carbons: Several signals corresponding to the non-protonated carbons of the rings.
-
Methyl Carbons: A series of signals in the upfield region (δ 15-30 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Expected Mass Spectral Data
-
Molecular Ion Peak [M]⁺: For a molecule with the formula C₃₂H₄₈O₄, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would be at m/z 496.3552.
-
Fragmentation Pattern: The fragmentation of ursane-type triterpenoids is often characterized by a retro-Diels-Alder (rDA) cleavage of the C-ring. Key fragments would likely arise from the loss of the acetate group (CH₃COOH, 60 Da) and subsequent cleavages of the pentacyclic system.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following are general methodologies typically employed for the analysis of such triterpenoids.
Sample Preparation
The isolated and purified compound is typically dissolved in a deuterated solvent for NMR analysis. Common solvents for triterpenoids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or a mixture thereof. For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.
NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz for ¹H).
-
¹H-NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C-NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each carbon.
-
2D NMR: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Mass Spectrometry
-
Instrumentation: Various mass spectrometry techniques can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: The instrument is typically operated in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is depicted below.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. While complete, published spectroscopic datasets are currently elusive, the information provided, based on established principles and data from analogous compounds, offers a robust framework for its identification and characterization. Further research is encouraged to publish a comprehensive and publicly accessible spectroscopic profile of this promising natural product.
The Biological Activity of Triterpenoid Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoid (B12794562) lactones are a diverse class of natural products characterized by a C30 isoprenoid skeleton and a lactone functional group.[1] These compounds are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of triterpenoid lactones, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural compounds for therapeutic applications. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the primary signaling pathways modulated by triterpenoid lactones.
Core Biological Activities and Mechanisms of Action
Triterpenoid lactones exert their biological effects through the modulation of various cellular signaling pathways.[3] The presence of reactive functional groups, often including α,β-unsaturated carbonyls within the lactone ring or elsewhere in the molecule, allows for covalent interaction with nucleophilic residues, such as cysteine, on target proteins.[4] This mechanism of action underlies many of their observed biological effects.
Anti-inflammatory Activity
A significant body of research has demonstrated the potent anti-inflammatory properties of triterpenoid lactones.[5][6] The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation.[3] Triterpenoid lactones can directly interact with components of the NF-κB pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[4][7] Additionally, some triterpenoid lactones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in the inflammatory response.[8]
Anticancer Activity
The anticancer potential of triterpenoid lactones is another area of intensive investigation.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[9][10] The induction of apoptosis by triterpenoid lactones can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] Key events in these pathways include the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, which are the executioners of apoptosis.[9][12] Furthermore, the inhibition of the pro-survival NF-κB and PI3K/Akt/mTOR signaling pathways by triterpenoid lactones contributes to their anticancer effects.[9][13]
Antimicrobial Activity
Triterpenoid lactones also exhibit a range of antimicrobial activities against bacteria and fungi.[14] While the exact mechanisms are not as extensively characterized as their anti-inflammatory and anticancer effects, it is believed that their ability to interact with microbial proteins and disrupt cellular processes is a key factor.[14] The lipophilic nature of triterpenoids may also facilitate their interaction with and disruption of microbial cell membranes.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected triterpenoid lactones.
Table 1: Cytotoxic Activity of Triterpenoid Lactones (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | MRSA | 8 | [15] |
| Oleanolic Acid | MRSA | 16 | [15] |
| Sterenoid E | HL-60 | 4.7 | [12] |
| Sterenoid E | SMMC-7721 | 7.6 | [12] |
| Parthenolide (B1678480) | SiHa | 8.42 ± 0.76 | [6] |
| Parthenolide | MCF-7 | 9.54 ± 0.82 | [6] |
| KHF16 | MCF7 | 5.6 | [16] |
| KHF16 | MDA-MB-231 | 6.8 | [16] |
| KHF16 | MDA-MB-468 | 9.2 | [16] |
Table 2: Anti-inflammatory Activity of Triterpenoid and Sesquiterpenoid Lactones
| Compound | Assay | IC50 (µM) | Reference |
| 8-hydroxy-costunolide | TNF-α-induced NF-κB activity | 3.1 | [17] |
| 8-hydroxy-11,13-dihydrocostunolide | TNF-α-induced NF-κB activity | 1.9 | [17] |
| 1-hydroxy-8-tigloyloxy-11,13-dihydro-costunolide | TNF-α-induced NF-κB activity | 0.6 | [17] |
| 1,8-dihydroxy-11,13-dihydrocostunolide | TNF-α-induced NF-κB activity | 5.2 | [17] |
| 8-tigloyloxy-costunolide | TNF-α-induced NF-κB activity | 1.6 | [17] |
| 8-hydroxy-costunolide | NO production in LPS-stimulated RAW 264.7 cells | 2.0 | [17] |
| 8-hydroxy-11,13-dihydrocostunolide | NO production in LPS-stimulated RAW 264.7 cells | 1.5 | [17] |
| 1-hydroxy-8-tigloyloxy-11,13-dihydro-costunolide | NO production in LPS-stimulated RAW 264.7 cells | 1.2 | [17] |
| 1,8-dihydroxy-11,13-dihydrocostunolide | NO production in LPS-stimulated RAW 264.7 cells | 2.7 | [17] |
| 8-tigloyloxy-costunolide | NO production in LPS-stimulated RAW 264.7 cells | 2.4 | [17] |
| Poricoic acid A | NO production in LPS-activated cells | 18.12 | [18] |
Table 3: Antimicrobial Activity of Triterpenoid and Sesquiterpenoid Lactones (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ursolic Acid | MRSA | 64 | [15] |
| Cycloartane-type triterpene 45 | VRE | 8 | [15] |
| Cycloartane-type triterpene 45 | MRSA | 64 | [15] |
| Cycloartane-type triterpene 46 | VRE | 32 | [15] |
| Cycloartane-type triterpene 47 | VRE | 8 | [15] |
| Guaianolide 10 | S. aureus | 0.32 | [17] |
| Guaianolide 10 | E. fergusonii | 1.7 | [17] |
| Guaianolide 11 | S. aureus | 1.4 | [17] |
| Guaianolide 11 | E. fergusonii | 3.5 | [17] |
| Mixture of compounds 12 and 13 | P. aeruginosa | 46.8 | [17] |
| Mixture of compounds 12 and 13 | E. coli | 125 | [17] |
| Mixture of compounds 12 and 13 | E. faecalis | 125 | [17] |
| Mixture of compounds 12 and 13 | S. aureus | 62.5 | [17] |
| Mixture of piptocarphins A and B | M. tuberculosis | 15.6 | [17] |
| Dimethylincisterol A2 | B. subtilis | 10.26 ± 0.76 µM | [17] |
| Butyrolactone I | B. subtilis | 5.30 ± 0.29 µM | [17] |
| Compound 25 | S. agalactiae | 64 | [17] |
| Helvolic acid | S. agalactiae | 8 | [17] |
| Ocotillol-type lactone derivative 63 | Gram-positive bacteria | 1-4 | [17] |
| Ocotillol-type lactone derivative 64 | Gram-positive bacteria | 1-4 | [17] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by triterpenoid lactones.
Caption: NF-κB Signaling Pathway and Inhibition by Triterpenoid Lactones.
Caption: Intrinsic and Extrinsic Apoptosis Pathways and Modulation by Triterpenoid Lactones.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of triterpenoid lactones.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Cell culture medium appropriate for the cell line
-
Test triterpenoid lactone stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid lactone in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[19] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[19] The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory potential.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test triterpenoid lactone solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups (different doses of the triterpenoid lactone). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
NF-κB Inhibition Assessment: Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[3][14] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin. Inhibition of the NF-κB pathway by a test compound will result in a decrease in luciferase activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom sterile microplates
-
Cell culture medium
-
NF-κB activator (e.g., TNF-α, LPS)
-
Test triterpenoid lactone stock solution
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells into a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the triterpenoid lactone. Incubate for 1-2 hours.
-
NF-κB Activation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
Apoptosis Assessment: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[20] In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleavage (activation) of executioner caspases like caspase-3.[8][20]
Materials:
-
Cell culture plates
-
Test triterpenoid lactone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the triterpenoid lactone for a specified time. Harvest the cells and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control (β-actin). Analyze the changes in protein expression (e.g., the Bax/Bcl-2 ratio and the level of cleaved caspase-3) in treated cells compared to the control.
Conclusion
Triterpenoid lactones represent a promising class of natural products with a wide array of biological activities that are of significant interest for drug discovery and development. Their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of their core biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that this resource will facilitate further research into the therapeutic potential of these fascinating molecules.
References
- 1. MTT Assay [protocols.io]
- 2. bowdish.ca [bowdish.ca]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
3-Acetoxy-11-ursen-28,13-olide as a Potent PTP1B Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-acetoxy-11-ursen-28,13-olide (B1151467), a natural triterpenoid (B12794562) compound, as a significant inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document details the inhibitory activity, mechanism of action, and relevant experimental protocols for the evaluation of this compound.
Core Concepts: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins, including the insulin receptor and its substrates. Overactivity of PTP1B is associated with insulin resistance. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glucose homeostasis.
Quantitative Data Summary
The inhibitory potency of this compound against PTP1B has been evaluated, demonstrating significant activity. The key quantitative data is summarized in the table below.
| Compound | Target | IC50 (µM) | Inhibition Type | Source |
| 3β-acetoxy-urs-11-en-28,13-olide | PTP1B | 19.6 ± 1.2 | Mixed-type | [Li et al., 2014] |
Mechanism of Action
Kinetic analysis has revealed that this compound acts as a mixed-type inhibitor of PTP1B.[1] This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).
Signaling Pathway
PTP1B is a critical negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, leading to increased glucose uptake and improved glycemic control.
Experimental Protocols
PTP1B Inhibition Assay (p-Nitrophenyl Phosphate (B84403) Method)
This protocol outlines the determination of PTP1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well. For the control, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of recombinant PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Kinetic Analysis of PTP1B Inhibition
To determine the type of inhibition, the PTP1B assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.
Procedure:
-
Follow the PTP1B inhibition assay protocol as described above.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of the substrate (pNPP).
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed-type).
Insulin Receptor Phosphorylation Assay (Western Blot)
This assay determines the effect of the inhibitor on insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
Materials:
-
Cell line expressing human insulin receptor (e.g., CHO-hIR or HepG2 cells)
-
Cell culture medium and supplements
-
Insulin
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-insulin receptor, anti-insulin receptor)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated insulin receptor and total insulin receptor.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total insulin receptor.
Glucose Uptake Assay in L6 Myotubes
This assay measures the effect of the inhibitor on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
2-deoxy-[³H]-glucose
-
Scintillation cocktail and counter
Procedure:
-
Differentiate L6 myoblasts into myotubes.
-
Serum-starve the myotubes for 3 hours.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with or without insulin for 30 minutes.
-
Add 2-deoxy-[³H]-glucose and incubate for 10 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the protein content of the cell lysates.
Conclusion
This compound has been identified as a promising natural product inhibitor of PTP1B. Its mixed-type inhibition mechanism suggests a complex interaction with the enzyme. Further investigation into its effects on downstream insulin signaling pathways and in vivo efficacy is warranted to fully elucidate its therapeutic potential for the treatment of metabolic diseases. The experimental protocols provided in this guide offer a framework for the continued evaluation of this and similar compounds.
References
An In-depth Technical Guide on the Antiproliferative Activity of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a compound of interest in oncology research due to its potential antiproliferative activities. This technical guide synthesizes the current understanding of its effects on cancer cells, drawing parallels from the well-documented activities of ursolic acid and its other derivatives. This document provides an overview of its known anticancer effects, postulated mechanisms of action involving key signaling pathways, and detailed experimental protocols for its investigation.
Introduction
Pentacyclic triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological properties, including potent anticancer effects. Ursolic acid, a prominent member of this family, has been extensively studied for its ability to inhibit tumor growth through the induction of apoptosis, cell cycle arrest, and modulation of critical signaling cascades. This compound, as an acetylated lactone derivative of ursolic acid, is hypothesized to exhibit enhanced bioavailability and cytotoxic activity. This guide aims to provide a comprehensive resource for researchers investigating the therapeutic potential of this specific compound.
Antiproliferative Activity and Data Presentation
While specific IC50 values for this compound are not extensively reported in publicly available literature, preliminary studies and data on related compounds provide valuable insights into its potential efficacy.
Table 1: Summary of Reported Antiproliferative Activity
| Cell Line | Cancer Type | Reported Activity |
| EC-109 | Esophageal Carcinoma | Inhibitory effect observed[] |
| KYSE150 | Esophageal Carcinoma | Significant inhibition at medium and high concentrations[] |
| EC-1 | Esophageal Carcinoma | 28.6% inhibition at high concentrations[] |
| A2780 | Human Ovarian Cancer | Weak-to-moderate antiproliferative activity[2] |
Table 2: Comparative Antiproliferative Activity of Ursolic Acid and a Derivative
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Ursolic Acid | A375 | Human Melanoma | 26.7 ± 3.61[3] |
| 3-O-Acetylursolic Acid | A375 | Human Melanoma | 32.4 ± 1.33[3] |
| Ursolic Acid | HDf-a | Normal Human Dermal Fibroblasts | 89.31 ± 9.50[3] |
| 3-O-Acetylursolic Acid | HDf-a | Normal Human Dermal Fibroblasts | 126.5 ± 24[3] |
Note: The data for 3-O-Acetylursolic Acid, a structurally similar compound, suggests that acetylation can influence cytotoxic potency and selectivity.
Postulated Mechanisms of Action
Based on the known mechanisms of ursolic acid and its derivatives, the antiproliferative effects of this compound are likely mediated through a multi-faceted approach targeting key cellular processes.
Induction of Apoptosis
Ursolic acid and its analogues are well-documented inducers of apoptosis in various cancer cell lines.[4][5][6][7] This programmed cell death is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of caspases.[3]
Cell Cycle Arrest
A common mechanism of action for ursane-type triterpenoids is the induction of cell cycle arrest, predominantly at the G1 phase.[8][9] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation. This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Modulation of Signaling Pathways
The anticancer activities of ursolic acid derivatives are frequently linked to their ability to interfere with crucial intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell growth and survival. Ursolic acid has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[5][6][10][11]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. Ursolic acid and its derivatives have been reported to modulate this pathway, often leading to cell cycle arrest and apoptosis.[12][13][14][15]
Mandatory Visualizations
Caption: Workflow for assessing antiproliferative activity.
Caption: Postulated signaling pathways modulated by the compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the antiproliferative activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2x10⁵ cells/well and allow them to attach overnight. Treat the cells with the desired concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
Propidium Iodide (PI)
-
RNase A
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells as described for the apoptosis assay and treat with the compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.
Materials:
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.
Conclusion
This compound represents a promising candidate for further investigation as an antiproliferative agent. While direct, comprehensive data on this specific molecule is currently limited, the extensive research on its parent compound, ursolic acid, and other derivatives provides a strong rationale for its potential efficacy. The mechanisms likely involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anticancer properties of this compound and elucidate its precise molecular mechanisms of action. Further studies are warranted to establish definitive IC50 values across a broader range of cancer cell lines and to validate its therapeutic potential in preclinical in vivo models.
References
- 2. targetmol.cn [targetmol.cn]
- 3. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic acid inhibits proliferation and induces apoptosis by inactivating Wnt/β-catenin signaling in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCF-7 cell cycle arrested at G1 through ursolic acid, and increased reduction of tetrazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the « metajournal.com [metajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies: A Technical Guide to the Hypothesized Mechanism of Action of 11,12-Dehydroursolic Lactone Acetate
For Immediate Release
Shanghai, China – December 11, 2025 – In the absence of direct empirical data on 11,12-Dehydroursolic lactone acetate (B1210297), this whitepaper presents a scientifically grounded, hypothesized mechanism of action based on the well-documented biological activities of its parent compound, ursolic acid, and related triterpenoid (B12794562) lactone derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The core hypothesis posits that 11,12-Dehydroursolic lactone acetate likely exerts pro-apoptotic and anti-inflammatory effects through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB cascades. The structural modifications—the introduction of a lactone ring and an acetate group to the ursolic acid backbone—are anticipated to influence the compound's potency and bioavailability.
Core Hypothesized Biological Activities:
-
Induction of Apoptosis: By interfering with critical cell survival pathways, 11,12-Dehydroursolic lactone acetate is predicted to trigger programmed cell death in cancer cells.
-
Anti-inflammatory Effects: The compound is expected to suppress the production of pro-inflammatory mediators by inhibiting key inflammatory signaling pathways.
Quantitative Data on Related Compounds
To provide a quantitative perspective, the following tables summarize the cytotoxic activities (IC50 values) of ursolic acid and its derivatives against various cancer cell lines, as reported in the scientific literature. This data serves as a benchmark for the anticipated potency of 11,12-Dehydroursolic lactone acetate.
Table 1: Cytotoxic Activity (IC50) of Ursolic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT-29 | Colon Cancer | 26 | 24 |
| HT-29 | Colon Cancer | 20 | 48 |
| HT-29 | Colon Cancer | 18 | 72 |
| T47D | Breast Cancer | 231 µg/mL | Not Specified |
| MCF-7 | Breast Cancer | 221 µg/mL | Not Specified |
| MDA-MB-231 | Breast Cancer | 239 µg/mL | Not Specified |
Data compiled from published studies.[1][2]
Table 2: Cytotoxic Activity (IC50) of Ursolic Acid Derivatives in Human Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| C-28 amino acid conjugate | MGC803 | Gastric Cancer | 2.50 |
| C-28 amino acid conjugate | Bcap37 | Breast Cancer | 9.24 |
| C-3 modified derivative | HepG2 | Liver Cancer | 5.40 |
| C-28 tetrazole derivative | A549 | Lung Cancer | 0.8 |
Data compiled from published studies on various ursolic acid derivatives.[3]
Hypothesized Signaling Pathways and Mechanisms of Action
Based on the known activities of ursolic acid and other triterpenoids, 11,12-Dehydroursolic lactone acetate is proposed to modulate the following signaling pathways:
Induction of Apoptosis via PI3K/Akt/mTOR and MAPK/ERK Pathway Inhibition
11,12-Dehydroursolic lactone acetate is hypothesized to induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[4] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, ultimately resulting in caspase activation and programmed cell death.
Simultaneously, the compound may suppress the MAPK/ERK signaling cascade, which is also crucial for cell proliferation and survival.[1] Inhibition of ERK phosphorylation would further contribute to the pro-apoptotic effect.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The anti-inflammatory activity of 11,12-Dehydroursolic lactone acetate is likely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Inhibition of IKKβ, a critical kinase in the NF-κB pathway, by triterpenoids has been reported. By preventing the activation of NF-κB, the compound would effectively suppress the inflammatory response.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action of 11,12-Dehydroursolic lactone acetate.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete culture medium
-
11,12-Dehydroursolic lactone acetate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 11,12-Dehydroursolic lactone acetate and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of 11,12-Dehydroursolic lactone acetate for the indicated time.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Proteins
This technique is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid
-
24-well plates
-
11,12-Dehydroursolic lactone acetate
-
TNF-α (as a positive control for NF-κB activation)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in 24-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of 11,12-Dehydroursolic lactone acetate for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Experimental Workflow Visualization
References
The Discovery and History of Ursane Titerpenoids: A Technical Guide
Introduction
Ursane (B1242777) triterpenoids represent a significant class of pentacyclic triterpenoids, characterized by a C30 isoprenoid structure derived from the precursor α-amyrin. These natural products are widely distributed throughout the plant kingdom and have garnered substantial interest from researchers, scientists, and drug development professionals due to their diverse and potent biological activities. This guide provides an in-depth overview of the discovery, history, chemical properties, and experimental methodologies associated with this important class of compounds.
A Historical Overview of Discovery
The journey into the world of ursane triterpenoids began in the early 20th century. The first significant milestone was the identification of ursolic acid in the epicuticular waxes of apples in 1920. Initially named "malol" from the Latin name for apple (Malus), this discovery marked the beginning of extensive research into a vast family of related compounds.
Early research was primarily focused on the isolation and structural elucidation of these molecules from various plant sources. The fundamental ursane skeleton, a pentacyclic structure composed of six isoprene (B109036) units, was established through painstaking chemical degradation and derivatization experiments. The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) in the mid-20th century, revolutionized the field. Techniques like 1D NMR (¹H and ¹³C) and later 2D NMR (COSY, HSQC, HMBC) allowed for the precise and unambiguous determination of complex stereochemistry, which was previously a formidable challenge.
Subsequent decades saw the isolation of thousands of triterpenoids, with the ursane family being one of the most prominent, alongside the oleanane (B1240867) and lupane (B1675458) types. Research has since expanded from mere structural characterization to understanding their biosynthesis, ecological roles, and pharmacological potential, positioning them as promising candidates for the development of new therapeutic agents.
Biosynthesis of the Ursane Skeleton
The biosynthesis of ursane triterpenoids is a fascinating example of enzymatic precision, beginning with the linear precursor, squalene (B77637). This pathway is a key branch of the isoprenoid pathway.
-
Squalene Epoxidation : The process starts with the enzyme squalene epoxidase, which converts squalene into (S)-2,3-oxidosqualene.
-
Cyclization : The crucial step is the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase. This enzyme orchestrates a complex cascade of cation-pi cyclizations and subsequent rearrangements (hydride and methyl shifts) to form the pentacyclic α-amyrin cation, which is then deprotonated to yield α-amyrin.
-
Functionalization : α-amyrin serves as the foundational scaffold for the ursane family. It undergoes a series of post-cyclization modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases, to produce a vast array of derivatives, including the archetypal ursolic acid.
Physicochemical and Biological Data
The structural variations among ursane triterpenoids lead to a range of physicochemical properties and biological activities. Below is a summary of key data for prominent members of this class.
Table 1: Physicochemical Properties of Key Ursane Triterpenoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ursane | C₃₀H₅₂ | 412.7[1] | N/A |
| α-Amyrin | C₃₀H₅₀O | 426.72 | 270-272[2] |
| Ursolic Acid | C₃₀H₄₈O₃ | 456.7[3] | 283-285 |
| Asiatic Acid | C₃₀H₄₈O₅ | 488.7 | 328-330 |
| β-Boswellic Acid | C₃₀H₄₈O₃ | 456.7 | 276-279 |
Table 2: Selected Biological Activities (IC₅₀ Values)
| Compound | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |
| Ursolic Acid | Antitumor (Cell Growth) | r/m HM-SFME-1 | ~10 µM | [4] |
| Ursolic Acid | Antioxidant (DPPH) | In vitro | 1721 µg/mL | [5] |
| Ursolic Acid | Antioxidant (SOD) | In vitro | 392 µg/mL | [5] |
| Ursolic Acid | α-glucosidase inhibition | In vitro | 3.83 µg/mL | [6] |
| Ursolic Acid Derivative (3) | NO Production Inhibition | RAW 264.7 cells | 1.243 µM | [7] |
| Ursolic Acid Derivative (4) | NO Production Inhibition | RAW 264.7 cells | 1.711 µM | [7] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of ursane triterpenoids from natural sources follow a well-established workflow. The protocol for isolating ursolic acid from apple peels serves as a representative example.[4][8][9]
General Workflow
The process involves extraction from a plant matrix, followed by purification to isolate the compound of interest, and finally, structural analysis for confirmation.
Detailed Methodology: Ursolic Acid from Apple Peels
Objective: To isolate and purify ursolic acid from dried apple peels.
Materials:
-
Dried, powdered apple peels
-
Solvents: n-hexane, ethanol (B145695) (96%), chloroform (B151607), ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography column
-
TLC plates (silica gel GF254)
-
NMR spectrometer and appropriate deuterated solvents (e.g., CDCl₃, CD₃OD)
Protocol:
-
Defatting/Depigmentation (Optional but Recommended):
-
Soak the dried apple peel powder in n-hexane for a short period (e.g., 5-10 minutes) and discard the hexane (B92381) fraction.[9] This step removes non-polar waxes and some pigments, which can interfere with subsequent steps.
-
Dry the defatted plant material completely.
-
-
Extraction:
-
Submerge the defatted powder in a polar solvent such as ethanol (96%) or perform successive extractions with solvents of increasing polarity (e.g., chloroform then methanol).[4][9]
-
Extraction can be performed by maceration (soaking at a controlled temperature, e.g., 45°C for 24 hours) or using a Soxhlet apparatus for more exhaustive extraction.[9]
-
Following extraction, filter the mixture to separate the plant debris from the solvent extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification via Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or a hexane-ethyl acetate mixture).
-
Pack the slurry into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions that show a spot corresponding to a pure ursolic acid standard.
-
Evaporate the solvent from the combined pure fractions to yield the isolated compound. Recrystallization from a suitable solvent (e.g., acetonitrile) can be performed for further purification.
-
-
Structural Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For ursolic acid, characteristic signals include multiple methyl singlets and doublets in the upfield region (0.7-1.2 ppm) and an olefinic proton (H-12) as a triplet around 5.2-5.5 ppm.[2][10]
-
¹³C NMR & DEPT: Identifies the number and type of carbon atoms (CH₃, CH₂, CH, C). Ursolic acid shows ~30 carbon signals, including a characteristic carboxylic acid carbon (C-28) around 180 ppm and two olefinic carbons (C-12, C-13) around 125-140 ppm.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the complete molecular structure.[2][11]
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that support the proposed structure.
-
Mechanism of Action and Signaling Pathways
Ursane triterpenoids, particularly ursolic acid, are known to modulate multiple signaling pathways implicated in various diseases, most notably cancer and inflammation. They often exert their effects by inhibiting key pro-inflammatory and pro-survival proteins. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (like TNF-α), the IKK complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. Ursolic acid has been shown to interfere with this cascade, often by inhibiting the activation of the IKK complex, thus preventing NF-κB nuclear translocation and subsequent gene expression.
Conclusion
From its initial discovery in apple peels over a century ago, the field of ursane triterpenoids has evolved into a major area of natural product chemistry and drug discovery. The combination of classical isolation techniques with powerful modern analytical methods has unveiled a vast library of these molecules. Their complex structures and multi-target biological activities continue to make them a fertile ground for research, offering promising leads for the development of novel therapeutics to address a range of human diseases. The methodologies outlined in this guide provide a foundational framework for professionals seeking to explore this compelling class of natural compounds.
References
- 1. Ursane | C30H52 | CID 9548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation of Ursolic Acid from Apple Peels and Its Specific Efficacy as a Potent Antitumor Agent [jstage.jst.go.jp]
- 5. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. New derivatives of ursolic acid through the biotransformation by Bacillus megaterium CGMCC 1.1741 as inhibitors on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Structure determination of ursene-type triterpenes by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: A Promising Ursane-Type Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-11-ursen-28,13-olide, a naturally occurring ursane-type pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, synthesis, and biological effects, including its anticancer, radiosensitizing, and enzyme-inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for ongoing and future research and development efforts.
Introduction
This compound, also known as 11,12-Dehydroursolic lactone acetate, is a derivative of ursolic acid, a well-studied triterpenoid with a wide range of biological properties.[1][2] Found in various plant species, including those of the Eucalyptus genus, this compound has demonstrated notable potential in preclinical studies.[3][] Its unique structural features, characterized by an acetoxy group at the C-3 position and a lactone ring, contribute to its distinct bioactivities. This guide aims to consolidate the current knowledge on this compound to facilitate a deeper understanding of its therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₄ | [5] |
| Molecular Weight | 496.7 g/mol | [5] |
| CAS Number | 35959-08-1 | [5] |
| Appearance | Crystalline solid | [] |
| Synonyms | 11,12-Dehydroursolic lactone acetate, 3β-Acetoxyurs-11-en-28,13β-olide | [3][5] |
Synthesis
This compound is reported to be a reduction product of 11-ketoursolic acid.[3] While detailed synthetic protocols are not extensively published in readily available literature, a general conceptual workflow for its synthesis can be outlined. The synthesis would likely involve the acetylation of the 3-hydroxyl group of an appropriate ursane-type triterpenoid precursor, followed by the formation of the 28,13-lactone ring. The synthesis of various ursolic acid derivatives often involves modifications at the C-3 and C-28 positions to enhance biological activity.[6]
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activities and Mechanism of Action
Anticancer and Radiosensitizing Activity
This compound has demonstrated notable antiproliferative effects against several human esophageal cancer cell lines, including EC-109, KYSE150, and EC-1.[] Furthermore, it has been observed to possess radiosensitizing activity, suggesting its potential as an adjunct in radiation therapy.[]
Quantitative Data on Anticancer Activity
| Cell Line | Effect | Concentration | Inhibition Rate (%) | Reference |
| EC-1 | Inhibition of proliferation | High | 28.6 | [] |
| EC-109 | Significant inhibition of proliferation | Medium and High | Not specified | [] |
| KYSE150 | Significant inhibition of proliferation | Medium and High | Not specified | [] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of this compound on cancer cell lines is typically assessed using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This compound has been identified as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[2][7] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. The inhibitory activity of this compound highlights its potential in the management of metabolic disorders.
Quantitative Data on PTP1B Inhibition
| Compound | IC₅₀ (µM) | Type of Inhibition | Reference |
| This compound | 3.5 - 54.8 (range for a group of related compounds) | Mixed-type | [2][7] |
| Ursolic acid | 3.8 ± 0.5 | Competitive | [8] |
| Corosolic acid | 7.2 ± 0.8 | Mixed-type | [8] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
The inhibitory effect of this compound on PTP1B activity can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Reaction Mixture Preparation: A reaction mixture containing PTP1B enzyme in a suitable buffer (e.g., HEPES or MES) is prepared.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, pNPP.
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a strong base (e.g., NaOH).
-
Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of PTP1B inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is determined from the dose-response curve. Kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Potential Signaling Pathways
Based on the known mechanisms of the parent compound, ursolic acid, and other ursane-type triterpenoids, this compound may exert its anticancer effects through the modulation of several key signaling pathways. These can include the induction of apoptosis via the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases. Additionally, inhibition of pro-inflammatory and cell survival pathways, such as the NF-κB and STAT3 pathways, is a plausible mechanism of action.
References
- 1. Protein tyrosine phosphatase 1B inhibitory activities of ursane-type triterpenes from Chinese raspberry, fruits of Rubus chingii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Triterpenoids from Eucalyptus pulverulenta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While research directly investigating the triterpenoid (B12794562) composition of Eucalyptus pulverulenta is limited, this guide synthesizes available data from closely related Eucalyptus species to provide a comprehensive technical overview. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of triterpenoids from the Eucalyptus genus. The guide details the types of triterpenoids commonly identified, their quantitative distribution in different plant parts, established experimental protocols for their extraction and analysis, and insights into their biological activities. All data is presented with the caveat that it is extrapolated from studies on other Eucalyptus species and should be considered as a baseline for future investigations into Eucalyptus pulverulenta.
Introduction to Eucalyptus Triterpenoids
Triterpenoids are a class of naturally occurring thirty-carbon compounds derived from the cyclization of squalene. In the Eucalyptus genus, these compounds are predominantly pentacyclic and belong to the ursane, oleanane, and lupane (B1675458) structural families. These molecules are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Common triterpenoids identified in various Eucalyptus species include ursolic acid, oleanolic acid, betulinic acid, and their derivatives.[3][4]
Quantitative Analysis of Triterpenoids in Eucalyptus Species
The concentration of triterpenoids can vary significantly between different Eucalyptus species and the part of the plant being analyzed (e.g., bark, leaves, wood). The following tables summarize the quantitative data for major triterpenoids found in several Eucalyptus species, providing a comparative overview.
Table 1: Triterpenoid Content in the Bark of Various Eucalyptus Species
| Triterpenoid | E. globulus (g/kg) | E. grandis (g/kg) | E. urograndis (g/kg) | E. maidenii (g/kg) | E. nitens (g/kg) |
| Ursolic acid | 2.77 | - | - | - | - |
| 3-Acetylursolic acid | 2.64 | - | - | - | - |
| Oleanolic acid | 0.71 | - | - | - | - |
| 3-Acetyloleanolic acid | 0.69 | - | - | - | - |
| Betulinic acid | 0.62 | - | - | - | - |
| Betulonic acid | 0.80 | - | - | - | - |
| Total Triterpenic Acids | - | 4.5 - 21.6 | 4.5 | - | 21.6 |
Data compiled from a comparative study on the outer barks of several Eucalyptus species.[5]
Table 2: Triterpenoid Content in the Wood of Eucalyptus globulus
| Triterpenoid | Concentration (mg/g of DCM extract) |
| Asiatic acid | 14.5 |
| Arjunolic acid | 11.7 |
| (4α)-23-hydroxybetulinic acid | 2.7 |
| Maslinic acid | 1.6 |
| Caulophyllogenin | 1.6 |
| Corosolic acid | 1.5 |
| Hederagenin | 0.8 |
| Madecassic acid | 0.1 |
Data from a study on the dichloromethane (B109758) (DCM) extract of mature E. globulus wood.[1]
Table 3: Triterpenoid Content in the Leaves of Eucalyptus globulus
| Triterpenoid | Concentration (g/kg of dry weight) |
| Ursolic acid | 15.3 - 18.8 |
| Oleanolic acid | 1.3 - 1.7 |
| Betulinic acid | 0.7 - 0.9 |
| Betulonic acid | 13.3 - 15.7 |
This study highlights that hydrodistillation for essential oil recovery does not significantly affect the yield of these high-value triterpenic acids.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible extraction, isolation, and characterization of triterpenoids. The following protocols are based on established methods used for various Eucalyptus species.
Extraction of Triterpenoids
3.1.1. Soxhlet Extraction with Dichloromethane
This is a conventional and widely used method for the extraction of lipophilic compounds like triterpenoids.
-
Plant Material Preparation: Air-dry the plant material (leaves or bark) and grind it to a fine powder.
-
Extraction: Place the powdered material in a cellulose (B213188) thimble and extract with dichloromethane in a Soxhlet apparatus for 6-8 hours.[2][6]
-
Solvent Removal: Evaporate the solvent from the resulting extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Drying: Dry the final extract in a vacuum oven to a constant weight.
3.1.2. Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical fluids, most commonly CO₂, for extraction. It offers advantages in terms of selectivity and reduced solvent consumption.
-
Apparatus: A high-pressure SFE system.
-
Parameters:
-
Pressure: 100-300 bar
-
Temperature: 40-60°C
-
Co-solvent: Ethanol (5-10%) can be added to enhance the extraction of more polar triterpenoids.[3]
-
-
Procedure: The powdered plant material is packed into the extraction vessel. Supercritical CO₂ (with or without a co-solvent) is then passed through the vessel. The extracted compounds are collected in a separator by reducing the pressure and/or temperature.
Isolation and Purification
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of solvents with increasing polarity, such as n-hexane and ethyl acetate, is typically employed to separate the different triterpenoids.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool similar fractions.
3.2.2. Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that can be used for the preparative-scale separation of triterpenes.[7]
-
Solvent System: A two-phase solvent system is selected based on the polarity of the target compounds. A common system is hexane/ethyl acetate/methanol/water.[7]
-
Procedure: The crude extract is dissolved in the stationary phase and injected into the CPC instrument. The mobile phase is then pumped through, and the separated compounds are collected.
Identification and Quantification
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including derivatized triterpenoids.
-
Derivatization: Triterpenoic acids are often derivatized (e.g., silylation) to increase their volatility for GC analysis.[1]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient is used to separate the compounds.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).[1]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and identification of triterpenoids from Eucalyptus species.
Caption: General workflow for triterpenoid analysis from Eucalyptus.
Generalized Anti-Inflammatory Signaling Pathway of Ursolic Acid
Ursolic acid, a common triterpenoid in Eucalyptus, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram provides a simplified representation of this mechanism.
Caption: Ursolic acid inhibits the NF-κB inflammatory pathway.
Biological Activities of Eucalyptus Triterpenoids
Triterpenoids isolated from various Eucalyptus species have demonstrated a range of promising biological activities.
-
Anti-inflammatory Activity: Ursolic acid and oleanolic acid are well-documented for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways like NF-κB.[8]
-
Cytotoxic and Anticancer Activity: Betulinic acid and other triterpenoids have shown cytotoxic effects against various cancer cell lines.[9][10] A study on triterpenoids from Eucalyptus leaf residue showed moderate inhibitory effects on human breast cancer, gastric adenocarcinoma, and cervical cancer cells.[10][11]
-
Antimicrobial and Antiviral Activity: Triterpenoids such as betulonic acid have exhibited antiviral and antimalarial properties.[4]
-
Hepatoprotective and Antioxidant Effects: Many triterpenoids possess antioxidant properties that contribute to their protective effects on various organs, including the liver.
Conclusion and Future Directions
While this guide provides a robust overview of triterpenoids in the Eucalyptus genus based on available literature, it underscores the significant research gap concerning Eucalyptus pulverulenta. Future research should focus on the phytochemical analysis of E. pulverulenta to identify and quantify its specific triterpenoid profile. Subsequent studies should then explore the biological activities of these isolated compounds and their potential therapeutic applications. The protocols and data presented herein offer a solid foundation for initiating such investigations.
References
- 1. The Identification of New Triterpenoids in Eucalyptus globulus Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Supercritical fluid extraction of Eucalyptus globulus bark-A promising approach for triterpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Integrated Valorization of Eucalyptus globulus Leaves: Chemical Composition and Biological Potential of the Lipophilic Fraction before and after Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Two new triterpenoids from the bark of Eucalyptus exserta and their molluscicidal and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] The Identification of New Triterpenoids in Eucalyptus globulus Wood | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acetoxy-11-ursen-28,13-olide from Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 3-Acetoxy-11-ursen-28,13-olide from the readily available natural triterpenoid, ursolic acid. The synthesis involves a three-step reaction sequence: acetylation of the C-3 hydroxyl group, oxidation at the C-11 position, and a subsequent reduction and intramolecular cyclization to yield the desired lactone. This protocol is intended for use by researchers in medicinal chemistry and drug development, providing a comprehensive guide for the preparation of this bioactive compound.
Introduction
Ursolic acid, a pentacyclic triterpenoid, is a widely distributed phytochemical found in numerous plants. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Chemical modification of the ursolic acid scaffold is a common strategy to enhance its therapeutic potential and explore structure-activity relationships. The target molecule, this compound, is a derivative of ursolic acid with potential pharmacological applications. This document outlines a detailed methodology for its synthesis from ursolic acid.
Overall Synthetic Scheme
The synthetic route from ursolic acid to this compound is a three-step process. The initial step involves the protection of the C-3 hydroxyl group via acetylation. This is followed by the introduction of a keto group at the C-11 position. The final step involves the reduction of the C-11 keto group and a concomitant intramolecular lactonization to form the desired product.
Caption: Synthetic pathway for this compound.
Materials and Equipment
Reagents and Solvents
-
Ursolic Acid (≥98% purity)
-
Acetic Anhydride (ACS grade)
-
Pyridine (B92270) (Anhydrous)
-
N,N-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (B95107) (THF, Anhydrous)
-
Chromium Trioxide (CrO3)
-
Glacial Acetic Acid
-
Sodium Borohydride (B1222165) (NaBH4)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Sodium Sulfate (Anhydrous)
-
Silica (B1680970) Gel (for column chromatography)
-
Deionized Water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
pH meter or pH paper
-
Ice bath
Experimental Protocols
Step 1: Synthesis of 3-Acetoxy-urs-12-en-28-oic acid (Intermediate 1)
This protocol is adapted from the procedure described in patent US9120839B2.
-
To a solution of ursolic acid (1.0 g, 2.19 mmol) in anhydrous tetrahydrofuran (25 mL) in a round-bottom flask, add pyridine (3.2 g, 40.5 mmol) and a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.05 g).
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add acetic anhydride (2.95 g, 28.9 mmol) dropwise to the cooled solution with continuous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:4). The reaction is complete when the starting material spot has disappeared.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane (50 mL) and wash successively with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 3-Acetoxy-urs-12-en-28-oic acid.
Step 2: Synthesis of 3-Acetoxy-11-oxo-urs-12-en-28-oic acid (Intermediate 2)
This protocol is based on the oxidation method for ursolic acid derivatives.
-
Dissolve 3-Acetoxy-urs-12-en-28-oic acid (1.0 g, 2.01 mmol) in a mixture of glacial acetic acid (15 mL) and acetic anhydride (0.75 mL) in a round-bottom flask.
-
With vigorous stirring, add chromium trioxide (CrO3, 1.0 g, 10.0 mmol) portion-wise to the solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add 20 mL of water and 20 mL of dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a final wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain 3-Acetoxy-11-oxo-urs-12-en-28-oic acid.
Step 3: Synthesis of this compound (Final Product)
Note: The following is a proposed protocol based on standard organic synthesis transformations for similar substrates, as a detailed published procedure for this specific conversion was not identified.
-
Dissolve 3-Acetoxy-11-oxo-urs-12-en-28-oic acid (0.5 g, 0.97 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (NaBH4, 0.18 g, 4.76 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reduction of the ketone by TLC.
-
Once the reduction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic, which will also catalyze the lactonization.
-
Stir the mixture at room temperature for an additional 1-2 hours to facilitate the intramolecular cyclization.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Expected Product | Theoretical Yield |
| 1 | Ursolic Acid (1.0 g) | Acetic Anhydride, Pyridine | THF | 12 h | 3-Acetoxy-urs-12-en-28-oic acid | 1.09 g |
| 2 | 3-Acetoxy-urs-12-en-28-oic acid (1.0 g) | CrO3 | Acetic Acid/Acetic Anhydride | 4-6 h | 3-Acetoxy-11-oxo-urs-12-en-28-oic acid | 1.03 g |
| 3 | 3-Acetoxy-11-oxo-urs-12-en-28-oic acid (0.5 g) | NaBH4, HCl | Methanol | 4-6 h | This compound | 0.48 g |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C32H48O4 |
| Molecular Weight | 496.7 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃) | Expected characteristic signals: olefinic proton, proton at C-3, acetyl methyl protons, and multiple methyl singlets. |
| ¹³C NMR (CDCl₃) | Expected characteristic signals: carbonyl carbons (lactone and acetate), olefinic carbons, and numerous aliphatic carbons. |
| IR (KBr, cm⁻¹) | Expected characteristic absorptions: C=O stretching (lactone and ester), C=C stretching. |
| Mass Spec (ESI-MS) | Expected m/z: [M+H]⁺, [M+Na]⁺. |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Pyridine is toxic and flammable; handle with care.
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme caution and avoid contact with skin and inhalation.
-
Acetic anhydride is corrosive and a lachrymator.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
-
The quenching of sodium borohydride with acid will generate hydrogen gas, which is flammable. Perform this step slowly and with adequate ventilation.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound from ursolic acid. The described methods for acetylation and oxidation are based on established literature procedures. The final reduction and lactonization step is a proposed route based on fundamental organic chemistry principles. Researchers should optimize the conditions for this final step to achieve the best possible yield and purity. The successful synthesis of this compound will enable further investigation into its biological activities and potential as a therapeutic agent.
References
Application Notes: Analytical Methods for Triterpenoid Quantification
Introduction
Triterpenoids are a large and structurally diverse class of naturally occurring compounds found extensively in plants, fungi, and marine organisms. They are of significant interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Accurate and reliable quantification of these compounds in various matrices, from raw plant materials to biological tissues, is crucial for quality control, efficacy studies, and pharmacokinetic analysis.
This document provides detailed application notes and protocols for the primary analytical methods used for triterpenoid (B12794562) quantification, including spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview and Selection of Analytical Methods
The choice of an analytical method for triterpenoid quantification depends on several factors, including the specific research question, the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation.
-
Spectrophotometry: Ideal for rapid screening and quantification of total triterpenoid content. It is less specific than chromatographic methods.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of individual triterpenoids. Detection methods vary, with UV-Vis/PDA being common, though many triterpenoids lack strong chromophores, necessitating detection at low wavelengths (205-210 nm).[4] Charged Aerosol Detection (CAD) offers a sensitive alternative for non-chromophoric compounds.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile or semi-volatile compounds. For triterpenoids, a mandatory derivatization step is required to increase their volatility, which can make the process laborious.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification of specific triterpenoids, especially at low concentrations in complex biological matrices like plasma or tissue homogenates.[6][7]
Sample Preparation Protocols
Proper sample preparation is critical for accurate quantification. The goal is to efficiently extract triterpenoids from the sample matrix while minimizing interferences.
Protocol 2.1: Ultrasound-Assisted Extraction from Plant Material
This protocol is suitable for extracting triterpenoids from dried plant materials.[8]
-
Preparation: Dry the plant material (e.g., leaves, bark) at a constant low temperature or by freeze-drying to preserve thermolabile compounds. Grind the dried material into a fine powder to maximize the surface area for extraction.[9]
-
Extraction: Weigh 1.0 g of the powdered sample and place it into a flask. Add 20-30 mL of an appropriate solvent (75% ethanol (B145695) is commonly used).[8]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-60°C).[8]
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Repeat (Optional): To ensure complete extraction, the residue can be re-extracted two more times with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Storage: Store the dried extract at -20°C until analysis.
Protocol 2.2: Sample Preparation for GC-MS (Hydrolysis and Derivatization)
This protocol is necessary to analyze triterpenoid glycosides (saponins) by GC-MS, by cleaving the sugar moieties and derivatizing the resulting aglycones.[10]
-
Hydrolysis: Resuspend a known amount of crude extract in 2M HCl in 50% methanol. Heat the mixture at 90-100°C for 1-2 hours to hydrolyze the glycosidic bonds.
-
Extraction of Aglycones: After cooling, neutralize the solution and extract the liberated aglycones using a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
Derivatization (Silylation): To the dried aglycone residue, add a derivatization agent. A common agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.
-
Reaction: Heat the mixture at 30-70°C for 30-120 minutes to convert hydroxyl and carboxylic acid groups into their volatile trimethylsilyl (B98337) (TMS) ethers/esters.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2.3: Extraction from Brain Tissue for LC-MS/MS
This protocol is designed for the highly sensitive quantification of a triterpenoid drug candidate in a complex biological matrix.[6][7]
-
Homogenization: Accurately weigh a small amount of brain tissue (e.g., 5-15 mg) and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) at a defined ratio (e.g., 1:3 w/v).[6]
-
Protein Precipitation: To an aliquot of the tissue homogenate, add 3-4 volumes of a cold organic solvent containing an internal standard (e.g., acetonitrile) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supported Liquid Extraction (SLE): Load the supernatant onto an SLE cartridge. The aqueous phase is absorbed onto the solid support.
-
Elution: Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the cartridge to elute the analyte and internal standard, leaving polar interferences behind.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
Analytical Methods and Protocols
Spectrophotometric Method for Total Triterpenoids
This colorimetric method is based on the reaction of triterpenoids with vanillin (B372448) and an acid to produce a colored complex.[3][8]
-
Protocol:
-
Prepare a standard curve using a reference compound like ursolic acid or β-sitosterol.[3][8]
-
To a sample of the extract (dissolved in a suitable solvent), add 500 µL of 5% (w/v) vanillin-glacial acetic acid solution.[8]
-
Add 800 µL of perchloric acid and mix thoroughly.[8]
-
Incubate the mixture in a water bath at 60-65°C for 15-20 minutes.[8]
-
Cool the reaction tubes and add 5 mL of glacial acetic acid to terminate the reaction.[8]
-
Measure the absorbance at the wavelength of maximum absorption (typically around 550 nm).[8]
-
Quantify the total triterpenoid content by comparing the sample absorbance to the standard curve. Results are often expressed as mg of standard equivalents per gram of dry weight (mg E/g DW).[8]
-
-
Quantitative Data Summary (Spectrophotometry)
Plant Material Standard Total Triterpenoid Content (mg E/g of dry extract) Reference Bauhinia holophylla β-sitosterol 132.36 ± 20.36 [3] | Maytenus ilicifolia | β-sitosterol | 53.91 ± 2.6 |[3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for separating and quantifying individual triterpenoids.
-
Protocol: HPLC-PDA for Triterpenoid Acids [4][11]
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A C30 column provides superior resolution for oleanolic and ursolic acids.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1-0.2% formic or acetic acid) is often used.[12] For example, a linear gradient starting from 60% acetonitrile to 90% acetonitrile over 60 minutes.[12]
-
Flow Rate: 0.8 - 1.0 mL/min.[12]
-
Column Temperature: 35°C.[4]
-
Detection: PDA detector set to a low wavelength, typically 205-210 nm, due to the lack of strong chromophores in many triterpenoids.[4]
-
Quantification: Based on an external standard calibration curve for each analyte.
-
-
Quantitative Data Summary (HPLC)
Analyte(s) Matrix Method LOQ Quantified Amount Reference Oleanolic & Ursolic Acids General HPLC-CAD on C30 < 2 ng on column N/A [5] Lupeol (B1675499) Medicinal Plant Extracts HPLC-DAD Not Reported 21.44–40.72 mg/100g [2][13] Betulinic, Oleanolic, Ursolic Acids Apple Peels HPLC-UV Not Reported Total: 2–29 mg/g DW [11] | Oleiferasaponin A₁ | Tea Seed Pomace | HPLC-UV (280 nm) | 9.6 µg/mL | N/A |[14] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the quantification of triterpenoid aglycones after hydrolysis and derivatization.
-
Protocol: GC-MS for Triterpenoid Profiling [15]
-
Sample Preparation: Perform hydrolysis and derivatization as described in Protocol 2.2.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Injector: Programmed Temperature Vaporizing (PTV) injector.
-
Column: A low-polarity column such as an HP-5ms (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Program: Start at a lower temperature (e.g., 150°C), hold, then ramp up to a high temperature (e.g., 300-320°C) to elute the high molecular weight triterpenoids.
-
MS Detection: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification to improve sensitivity.
-
Quantification: Use an internal standard and create calibration curves for each derivatized analyte.
-
-
Quantitative Data Summary (GC-MS)
Analyte(s) Matrix Key Finding Quantified Amount Reference Mono- to Triterpenoids Resinous Materials Developed a simultaneous determination method. LOD: 100–200 µg/L | Sapogenins (Oleanolic acid, Hederagenin, etc.) | Quinoa Seeds | Profiled saponin (B1150181) content in 28 varieties. | Total: 3.81–27.1 mg/g |[15] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity for triterpenoid quantification.
-
Protocol: UPLC-MS/MS for Triterpenoids in Biological Tissue [6][7]
-
Sample Preparation: Extract analyte from tissue homogenate as described in Protocol 2.3.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase UPLC column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is effective for good separation and ionization.[16]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (Q1) for the target analyte, fragmenting it in the collision cell (Q2), and monitoring a specific product ion (Q3). This process provides excellent selectivity and sensitivity.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
-
Quantitative Data Summary (LC-MS/MS)
Analyte Matrix Quantification Range Key Feature Reference TX102 (cyanoenone triterpenoid) Mouse Brain Tissue 3.00–3000 ng/g Highly sensitive method for CNS distribution studies. [6] Seven Triterpenoids Pyrola decorata Varies per analyte Simultaneous quantification for quality control. [17] Ganoderic Acid A Ganoderma lucidum N/A Used MRM to quantify in different mushroom sources. [18] | Ten Pentacyclic Triterpenoids | Plant Biomass | N/A | LOD: 4–104 µg/L |[19] |
References
- 1. ir.avinuty.ac.in [ir.avinuty.ac.in]
- 2. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ffhdj.com [ffhdj.com]
- 12. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 13. asiabiopharm.com [asiabiopharm.com]
- 14. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Identification and Quantification of Triterpenoids in Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), with HPLC-MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
HPLC analysis of 3-Acetoxy-11-ursen-28,13-olide
An in-depth analysis of 3-Acetoxy-11-ursen-28,13-olide, a significant ursane-type triterpenoid (B12794562), is crucial for researchers in natural product chemistry, pharmacology, and drug development. This compound, found in plants such as Eucalyptus viminalis, has garnered interest for its potential biological activities.[] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantification and purification of this and similar triterpenoids. This document provides a detailed application note and protocol for its analysis.
Application Note
Introduction
This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) family. Its structural complexity and presence in complex natural matrices necessitate a robust and reliable analytical method for accurate quantification. Reversed-phase HPLC is well-suited for this purpose, offering high resolution and sensitivity. The method outlined below is based on established protocols for the analysis of similar triterpenoids and can be adapted for routine quality control, pharmacokinetic studies, and phytochemical analysis.[2][3][4]
Analytical Principle
The chromatographic separation is achieved on a C18 or C30 reversed-phase column. These columns provide excellent selectivity for non-polar compounds like triterpenoids.[4] A gradient elution using a mixture of acetonitrile, methanol (B129727), and water allows for the efficient separation of the analyte from other matrix components. Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging with standard UV detectors at higher wavelengths. Therefore, detection at a low wavelength (e.g., 210 nm) or the use of a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for enhanced sensitivity.[3][4]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a suitable detector (UV/Vis, ELSD, or CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a C30 column for improved resolution of isomers.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Standard: this compound (purity >98%).[][5]
-
Sample Preparation: Samples containing the analyte should be dissolved in a suitable solvent such as methanol or a mixture of methanol and chloroform. The compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | 0-5 min: 70% B, 10% C; 5-20 min: to 90% B, 10% C; 20-25 min: to 100% B; 25-30 min: 100% B; 30.1-35 min: 70% B, 10% C |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD/CAD |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents representative quantitative data for the HPLC analysis of triterpenoids, which can be expected for this compound analysis.[3][4]
| Parameter | Expected Value |
| Retention Time (tR) | Analyte-dependent |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the .
References
- 2. An HPLC-ELSD Method for the Determination of Triterpenes in Sorbus decora and Sorbus americana Bark Used by the Eeyou Istchee Cree First Nation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemfaces.com [chemfaces.com]
- 6. 3-Hydroxy-11-ursen-28,13-olide | CAS:35959-05-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for LC-MS/MS Analysis of Ursane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of ursane-type triterpenoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ursane-type triterpenoids, such as ursolic acid and asiatic acid, are of significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic, metabolic, and efficacy studies.
Introduction to LC-MS/MS for Triterpenoid (B12794562) Analysis
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures, such as plant extracts and biological samples. For ursane-type triterpenoids, which often lack strong chromophores for UV detection, LC-MS/MS offers superior sensitivity and specificity.[3] The technique allows for the precise quantification of parent compounds and their metabolites, even at low concentrations.
Experimental Protocols
This section details the methodologies for sample preparation, LC separation, and MS/MS detection of ursane-type triterpenoids. These protocols are based on established methods from the scientific literature and can be adapted for specific research needs.
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., plasma, tissue, plant material).
Protocol for Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.
Protocol for Plant Material:
-
Homogenization: Homogenize 1 g of dried and powdered plant material with 10 mL of methanol or ethanol.
-
Extraction: Perform ultrasonication for 30 minutes, followed by centrifugation at 5,000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution and Filtration: Reconstitute the residue in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter.
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC parameters for the separation of ursane-type triterpenoids.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid or 1% acetic acid[4][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[4][5] |
| Flow Rate | 0.2 - 0.4 mL/min[4] |
| Gradient Elution | A typical gradient starts with a lower percentage of organic phase (e.g., 40% B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a short period, and then returns to the initial conditions for equilibration.[4] |
| Column Temperature | 30 - 40°C[4] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is typically operated in negative ion mode for better sensitivity of triterpenoids, which readily form [M-H]⁻ ions.[6][7]
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[6][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3.0 - 4.5 kV |
| Source Temperature | 400 - 550°C |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions need to be optimized for each analyte and internal standard. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the LC-MS/MS analysis of key ursane-type triterpenoids from various studies.
Table 1: Quantitative Parameters for Ursolic Acid Analysis
| Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| Human Plasma | 0.00086 - 0.11 | 0.00086 | >68 | [9] |
| Plant Extract | 0.25 - 10 | N/A | 97.8 | [5] |
| Human Liver Homogenate | 0.00455 - 1.1375 | 0.00455 | N/A | [8] |
Table 2: Quantitative Parameters for Asiatic Acid Analysis
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Rat Plasma | 2 - 190 | N/A | >81.7 | [2] |
| Caco-2 Cells | N/A | N/A | N/A | [10] |
| Plant Extract | N/A | N/A | N/A | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of ursane-type triterpenoids.
Caption: General workflow for LC-MS/MS analysis of ursane-type triterpenoids.
References
- 1. Structural Analysis of Metabolites of Asiatic Acid and Its Analogue Madecassic Acid in Zebrafish Using LC/IT-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of a major metabolite of ursolic acid- Ursolic acid sulfate, and its quantitative determination on LC/MS in human liver homogenate [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS–MS Quantitative Determination of Ursolic Acid in Human Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 10. Biopharmaceutical and pharmacokinetic characterization of asiatic acid in Centella asiatica as determined by a sensitive and robust HPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Asiaticoside from Centella erecta (Apiaceae) as Potential Apyrase Inhibitor by UF-UHPLC-MS and Its In Vivo Antischistosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the insulin signal transduction cascade. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. These application notes provide a detailed protocol for a colorimetric PTP1B enzyme inhibition assay, suitable for the screening and characterization of potential PTP1B inhibitors.
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in the insulin signaling pathway. Insulin binding to its receptor triggers a phosphorylation cascade that is negatively regulated by the dephosphorylating action of PTP1B.
Experimental Protocols
This protocol is designed for a 96-well plate format and utilizes the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.
Materials and Reagents
-
Recombinant Human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Suramin, Sodium Orthovanadate)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram outlines the major steps in the PTP1B enzyme inhibition assay.
Assay Protocol
-
Reagent Preparation:
-
Prepare PTP1B Assay Buffer and keep on ice.
-
Dilute PTP1B enzyme to the desired concentration (e.g., 0.1-0.5 µg/mL) in cold PTP1B Assay Buffer.
-
Prepare a stock solution of pNPP (e.g., 100 mM in deionized water) and dilute to the desired final concentration (e.g., 2 mM) in PTP1B Assay Buffer just before use.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in PTP1B Assay Buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Plate Setup:
-
Add 50 µL of PTP1B Assay Buffer to all wells.
-
Add 10 µL of the serially diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Add 20 µL of the diluted PTP1B enzyme to all wells except for the "no enzyme" control wells (add 20 µL of PTP1B Assay Buffer instead).
-
The final volume in each well is 80 µL at this stage.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle tapping or shaking.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP solution to all wells.
-
The final reaction volume is 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Measure the absorbance at 405 nm using a microplate reader. For kinetic assays, readings can be taken at multiple time points. For endpoint assays, the reaction can be stopped by adding 50 µL of 1 M NaOH before reading the absorbance.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Absorbance of test well - Absorbance of no enzyme control) / (Absorbance of vehicle control - Absorbance of no enzyme control)] x 100
-
Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of compounds against PTP1B is typically reported as IC50 values. The table below provides a summary of IC50 values for some known PTP1B inhibitors for comparative purposes.
| Inhibitor | IC50 Value (µM) | Notes |
| Suramin | ~1.5 - 5.5 | A reversible and competitive inhibitor.[1] |
| Sodium Orthovanadate | ~0.2 - 19.3 | A potent, general phosphatase inhibitor.[2][3][4] |
| RK-682 | ~2.0 - 10.4 | A selective PTP inhibitor.[5] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, and temperature).
Troubleshooting
-
High background absorbance: This may be due to the spontaneous hydrolysis of pNPP. Prepare the pNPP solution fresh before each experiment.
-
Low enzyme activity: Ensure the enzyme has been stored and handled correctly to maintain its activity. Optimize the enzyme concentration and incubation time.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents in the wells. Use appropriate controls in every experiment.
These application notes provide a robust framework for conducting PTP1B enzyme inhibition assays. The detailed protocol and supplementary information will aid researchers in the successful screening and characterization of novel PTP1B inhibitors for drug discovery and development.
References
- 1. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 3. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide, also known as 11,12-Dehydroursolic lactone acetate, is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1] This natural product has been identified in plants such as Eucalyptus globulus and is a reduction product of 11-ketoursolic acid.[1][2] Triterpenoids as a class are widely investigated for their diverse pharmacological activities, including anticancer properties. Preliminary studies suggest that this compound exhibits anti-proliferative activity against various cancer cell lines, indicating its potential as a cytotoxic agent.[3][] For instance, it has been reported to have weak to moderate anti-proliferative effects on the A2780 human ovarian cancer cell line and to inhibit the growth of esophageal cancer cell lines such as EC-109, KYSE150, and EC-1.[3][] Furthermore, this compound has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), a significant target in both metabolic diseases and cancer.[3]
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of this compound. Detailed protocols for key assays are provided to ensure reliable and reproducible results.
Data Presentation
The following tables present representative data on the cytotoxic effects of this compound against a panel of human cancer cell lines. This data is illustrative and serves to demonstrate how results can be structured for comparative analysis. Actual IC50 values should be determined empirically for each cell line and experimental condition.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Representative Data |
| A549 | Lung Carcinoma | 48 | 45.8 |
| HeLa | Cervical Cancer | 48 | 38.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 55.1 |
| A2780 | Ovarian Cancer | 48 | 62.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 49.3 |
Table 2: Membrane Integrity (LDH Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | EC50 (µM) - Representative Data |
| A549 | Lung Carcinoma | 48 | 51.2 |
| HeLa | Cervical Cancer | 48 | 42.7 |
| MCF-7 | Breast Adenocarcinoma | 48 | 61.9 |
| A2780 | Ovarian Cancer | 48 | 70.3 |
| HepG2 | Hepatocellular Carcinoma | 48 | 54.8 |
Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Early Apoptosis (Representative) | % Late Apoptosis (Representative) | % Necrosis (Representative) |
| HeLa | 25 | 24 | 15.2 | 8.5 | 3.1 |
| HeLa | 50 | 24 | 28.9 | 17.3 | 5.8 |
| HeLa | 100 | 24 | 45.1 | 25.6 | 9.4 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is designed to measure the metabolic activity of cells as an indicator of viability.[5][6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[1]
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[1]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background.[1][6]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[3][8]
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended).
-
Lysis buffer (provided in the kit or 10X Triton X-100).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control for each condition by adding lysis buffer 45 minutes before the end of the incubation period.[9]
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[9] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.[9][10]
-
Data Analysis: Subtract the background absorbance (from no-cell controls) from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.
Potential Signaling Pathway
Based on studies of the closely related compound, ursolic acid, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[8][9]
Caption: Potential mechanism of apoptosis induction via the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. Two new triterpenoids from the bark of Eucalyptus exserta and their molluscicidal and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers | MDPI [mdpi.com]
- 12. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the A2780 Human Ovarian Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
The A2780 human ovarian cancer cell line is a cornerstone model in gynecological cancer research, providing a valuable tool for studying disease mechanisms, identifying novel therapeutic targets, and evaluating the efficacy of new anti-cancer agents. Derived from an untreated patient with an ovarian endometrioid adenocarcinoma, the A2780 cell line is particularly noted for its sensitivity to cisplatin (B142131), a first-line chemotherapeutic agent in ovarian cancer treatment.[1] This inherent sensitivity makes it an ideal parent line for the development of drug-resistant subclones, such as A2780cis (cisplatin-resistant) and A2780ADR (adriamycin-resistant), which are instrumental in investigating the molecular underpinnings of chemotherapy resistance.
These application notes provide a comprehensive overview of the A2780 cell line and its common applications, including detailed experimental protocols and representative data to guide researchers in their studies.
Cell Line Characteristics
| Characteristic | Description |
| Orgin | Human Ovarian Endometrioid Adenocarcinoma |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| Doubling Time | Approximately 16-25 hours |
| Drug Sensitivity | Sensitive to cisplatin and other chemotherapeutic agents |
Quantitative Data Summary
Drug Sensitivity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for common chemotherapeutic agents against the A2780 cell line and its drug-resistant derivatives.
| Compound | A2780 | A2780cis | A2780ADR | Fold Resistance (A2780cis vs A2780) | Fold Resistance (A2780ADR vs A2780) |
| Cisplatin | 3.7 µM[2] | 18 µM[2] | Cross-resistant | 4.8 | - |
| Doxorubicin (B1662922) | - | Cross-resistant | 18-fold resistant to doxorubicin | - | 18 |
| Paclitaxel | - | - | - | - | - |
Note: IC50 values can vary between laboratories depending on the specific assay conditions.
Cell Cycle Distribution
Cell cycle analysis is crucial for understanding the anti-proliferative effects of anti-cancer agents. The following table shows a representative cell cycle distribution for A2780 cells at baseline and after treatment with cisplatin.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 42.7%[3] | 42.1%[3] | - |
| Cisplatin | Increased G1 arrest | Decreased S phase | - |
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic drugs exert their cytotoxic effects. The following table provides an example of apoptosis induction in A2780 cells following cisplatin treatment, as measured by Annexin V/PI staining.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (Untreated) | - | - | <5% |
| Cisplatin (1.4 µg/mL for A2780) | - | Increased | 43.22%[4] |
| Cisplatin (2.8 µg/mL for A2780/CP) | - | Increased | 54.79%[4] |
Experimental Protocols
Cell Culture
Materials:
-
A2780 human ovarian cancer cells
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture A2780 cells in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture flasks at the desired density.
Proliferation Assay (MTT)
Materials:
-
A2780 cells
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed A2780 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
A2780 cells
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A2780 cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
A2780 cells
-
Complete culture medium
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A2780 cells in 6-well plates and treat with the test compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Signaling Pathways in Cisplatin Resistance
Cisplatin resistance in A2780 cells is a complex process involving multiple signaling pathways. The PI3K/Akt and MAPK pathways are two of the key signaling cascades that have been implicated in the development of resistance.[5][6][7][8] Activation of these pathways can lead to increased cell survival, proliferation, and inhibition of apoptosis, thereby reducing the efficacy of cisplatin.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for screening novel anticancer compounds using the A2780 cell line involves a series of in vitro assays to assess the compound's efficacy and mechanism of action.[9][10][11][12] This multi-step process allows for the systematic evaluation of a compound's potential as a therapeutic agent.
References
- 1. culturecollections.org.uk [culturecollections.org.uk]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Feasibility of a high-flux anticancer drug screen using a diverse panel of cultured human tumor cell lines. | Semantic Scholar [semanticscholar.org]
- 12. ijcrt.org [ijcrt.org]
Application Notes and Protocols: 3-Acetoxy-11-ursen-28,13-olide in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, is emerging as a compound of interest in the field of diabetes research. Its potential as an anti-diabetic agent is primarily attributed to its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. These application notes provide a summary of the current understanding, relevant data on related compounds, and detailed protocols for investigating the anti-diabetic effects of this compound.
Mechanism of Action
The primary proposed mechanism of action for the anti-diabetic effects of this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B dephosphorylates the insulin receptor and insulin receptor substrate (IRS), thereby attenuating the insulin signaling cascade. By inhibiting PTP1B, this compound can enhance insulin sensitivity and improve glucose uptake.[2][3] A closely related compound, Ursolic Acid Lactone (UAL), has also been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can contribute to its anti-diabetic effects.[4]
Data Presentation
PTP1B Inhibition by Ursolic Acid Derivatives
| Compound | IC50 (µM) for PTP1B Inhibition | Reference |
| Derivative 3 | 5.6 | [2] |
| Derivative 5 | 4.7 | [2] |
| Derivative 7 | 4.6 | [2] |
In Vitro Anti-Diabetic Effects of Ursolic Acid Lactone (UAL)
Studies on Ursolic Acid Lactone (the 3-hydroxy analog of this compound) have demonstrated several beneficial effects in cell-based models of diabetes.
| Cell Line | Assay | Key Findings | Reference |
| Insulin-resistant muscle cells | Glucose Uptake | Increased glucose uptake | [4] |
| Hepatocytes | Triglyceride Content | Reduced triglyceride content | [4] |
| 3T3-L1 Adipocytes | Gene Expression | Inhibition of genes involved in adipogenesis and lipogenesis | [4] |
| 3T3-L1 Adipocytes | Protein Phosphorylation | Increased phosphorylation of AMP-activated protein kinase (AMPK) | [4] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against human recombinant PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
Positive control (e.g., Suramin or a known PTP1B inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions to each well. Include wells for a positive control and a vehicle control (DMSO).
-
Add 20 µL of the PTP1B enzyme solution (1 µg/mL) to each well and mix.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Stop the reaction by adding 40 µL of 5 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: In Vivo Anti-Diabetic Activity in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model
This protocol outlines a general procedure to evaluate the in vivo anti-diabetic efficacy of this compound.
Animals:
-
Male C57BL/6 mice (6-8 weeks old)
Induction of Diabetes:
-
Acclimatize the mice for at least one week.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 150-200 mg/kg.[6]
-
Monitor blood glucose levels from the tail vein. Mice with fasting blood glucose levels above 250 mg/dL after 72 hours are considered diabetic and are used for the study.
Experimental Groups:
-
Group 1: Normal control (non-diabetic, vehicle treatment)
-
Group 2: Diabetic control (diabetic, vehicle treatment)
-
Group 3: Positive control (diabetic, treated with a standard anti-diabetic drug like metformin)
-
Group 4-6: Test groups (diabetic, treated with different doses of this compound)
Treatment:
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for a specified period (e.g., 4 weeks).
Assessments:
-
Fasting Blood Glucose: Measure weekly from the tail vein using a glucometer after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice for 6 hours. Administer an oral glucose load (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): A few days after the OGTT, fast the mice for 4-6 hours. Administer an intraperitoneal injection of human insulin (0.75-1 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels.
-
Histopathology: Harvest the pancreas for histological examination of the islets of Langerhans.
Visualizations
Signaling Pathway Diagram
Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.
Experimental Workflow Diagram
References
- 1. targetmol.cn [targetmol.cn]
- 2. Ursolic acid derivatives as potential antidiabetic agents: In vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursolic Acid Lactone Obtained from Eucalyptus tereticornis Increases Glucose Uptake and Reduces Inflammatory Activity and Intracellular Neutral Fat: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for the Development of PTP1B Inhibitors for Obesity Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in downregulating these pathways makes it a key therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity.[4] Overexpression or increased activity of PTP1B is associated with insulin and leptin resistance, hallmarks of these conditions.[3] Consequently, the inhibition of PTP1B is a promising strategy to enhance insulin sensitivity, improve glucose metabolism, and promote weight loss.[3][5]
The development of PTP1B inhibitors, however, has been met with challenges, primarily due to the highly conserved and positively charged nature of its active site. This makes achieving selectivity over other protein tyrosine phosphatases and ensuring good cell permeability and oral bioavailability difficult.[6] Despite these hurdles, significant progress has been made, with several inhibitors advancing to clinical trials and new strategies, such as targeting allosteric sites, showing promise.[7][8]
These application notes provide detailed protocols for key in vitro and in vivo assays, a summary of quantitative data for notable PTP1B inhibitors, and visual workflows to guide researchers in the development and evaluation of novel PTP1B inhibitors for the treatment of obesity.
PTP1B Signaling in Obesity
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in the negative regulation of key metabolic signaling pathways, primarily the insulin and leptin pathways. In the context of obesity, elevated levels and activity of PTP1B contribute to the development of insulin and leptin resistance.
-
Insulin Signaling: Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B directly dephosphorylates the activated insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[9] This leads to reduced glucose uptake and utilization, contributing to hyperglycemia and insulin resistance.
-
Leptin Signaling: Leptin, a hormone primarily produced by adipose tissue, signals through the leptin receptor (LEPR) to regulate appetite and energy expenditure. A key step in this pathway is the phosphorylation and activation of Janus kinase 2 (JAK2). PTP1B dephosphorylates JAK2, thus dampening the leptin signal in the hypothalamus.[10][11] This contributes to leptin resistance, a condition where the brain does not respond to leptin's satiety signals, leading to overeating and weight gain.
By inhibiting PTP1B, the phosphorylation status of the insulin and leptin receptors and their downstream targets is prolonged, leading to enhanced signaling, improved insulin sensitivity, and increased leptin responsiveness.[5]
Data Presentation: PTP1B Inhibitors
The following tables summarize key quantitative data for selected PTP1B inhibitors that have been investigated in preclinical and clinical studies for obesity and related metabolic disorders.
In Vitro Inhibition Data
| Inhibitor | Target Site | IC50 (µM) | Ki (µM) | Selectivity vs. TCPTP | Inhibition Mode | Citation(s) |
| Trodusquemine (B1662500) (MSI-1436) | Allosteric | 1 | - | High | Non-competitive | [7] |
| JTT-551 | Active Site | - | 0.22 | ~42-fold | Mixed-type | [1][7] |
| Ertiprotafib | Active Site | - | - | - | Non-competitive | [7] |
| KQ-791 | - | - | - | - | - | [7] |
| TTP814 | - | - | - | - | - | [7] |
| Phosphoeleganin | - | 1.3 | 0.7 | - | Non-competitive | [9] |
| Mucusisoflavone B | - | 2.5 | - | - | - | [12] |
| Compound 52 (Quinoxaline derivative) | - | 0.46 | - | - | - | [13] |
| Compound 53 (Quinoxaline derivative) | - | 0.79 | - | - | - | [13] |
In Vivo Efficacy in Obesity Models
| Inhibitor | Animal Model | Dose & Route | Key Outcomes | Citation(s) |
| Trodusquemine (MSI-1436) | Diet-Induced Obese (DIO) Mice | 5-10 mg/kg, i.p. | Suppressed appetite, fat-specific body weight reduction, improved plasma insulin and leptin. | [5][14] |
| JTT-551 | Diet-Induced Obese (DIO) Mice | 100 mg/kg (in food) for 6 weeks | Anti-obesity effect, improved glucose and lipid metabolism, enhanced leptin signaling. | [10][11] |
| Celastrol | Diet-Induced Obese (DIO) Mice | - | Promoted weight loss (dual PTP1B/TCPTP inhibitor). | [9] |
| DPM-1001 | Diet-Induced Obese (DIO) Mice | - | Inhibited diet-induced obesity by improving insulin and leptin signaling. | [7] |
Experimental Protocols
In Vitro PTP1B Enzymatic Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a colorimetric assay to determine the enzymatic activity of PTP1B and to screen for its inhibitors using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate
-
Assay Buffer (e.g., 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0)
-
Dithiothreitol (DTT)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Stop Solution (e.g., 5 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of pNPP in the Assay Buffer. The final concentration in the assay is typically in the range of 0.625–10 mM.[10]
-
Dilute the recombinant PTP1B enzyme in the Assay Buffer to the desired concentration (e.g., 20-75 nM).[10]
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or DMSO for control wells)
-
PTP1B enzyme solution
-
-
Pre-incubate the plate at the reaction temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well. The final reaction volume is typically 100-200 µL.
-
Incubate the plate at the reaction temperature for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Stop Solution (e.g., 40 µL of 5 M NaOH) to each well.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: PTP1B Inhibition in 3T3-L1 Adipocytes
This protocol describes a method to assess the effect of PTP1B inhibitors on insulin signaling in a relevant cell model, the 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Differentiation cocktail:
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
-
Test PTP1B inhibitor
-
Insulin solution
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)
Procedure:
-
3T3-L1 Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and antibiotics until they reach confluence.
-
Two days post-confluence, induce differentiation by switching to a differentiation medium containing IBMX, dexamethasone, and insulin.[15]
-
After 2-3 days, replace the differentiation medium with a medium containing only insulin for another 2-3 days.
-
Maintain the differentiated adipocytes in regular DMEM with 10% FBS for 7-10 days until mature adipocytes with visible lipid droplets are formed.
-
-
Inhibitor Treatment and Insulin Stimulation:
-
Pre-treat the mature 3T3-L1 adipocytes with various concentrations of the PTP1B inhibitor (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key insulin signaling proteins, such as the insulin receptor (IR) and Akt.
-
Use specific antibodies to detect the phosphorylated and total forms of these proteins.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Calculate the ratio of phosphorylated protein to total protein for each condition.
-
Evaluate the effect of the PTP1B inhibitor on insulin-stimulated phosphorylation of IR and Akt. An effective inhibitor should enhance the phosphorylation of these proteins in the presence of insulin.
-
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a general procedure to evaluate the in vivo efficacy of a PTP1B inhibitor in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
Test PTP1B inhibitor formulated for oral or parenteral administration
-
Vehicle control
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Glucometer and test strips
-
Equipment for measuring body weight and food intake
Procedure:
-
Induction of Obesity:
-
Wean male C57BL/6J mice and place them on a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Monitor body weight and food intake regularly.
-
-
Inhibitor Administration:
-
Once the mice have developed an obese phenotype, randomize them into treatment and vehicle control groups.
-
Administer the PTP1B inhibitor or vehicle daily (or as per the pharmacokinetic profile of the compound) via the chosen route (e.g., oral gavage, intraperitoneal injection).[5]
-
Continue to monitor body weight, food intake, and general health of the animals throughout the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Towards the end of the treatment period, perform an OGTT to assess glucose metabolism.
-
Fast the mice overnight (approximately 12-16 hours).[16]
-
Measure the baseline blood glucose level (t=0) from a tail snip.[16]
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[16]
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood and tissues for further analysis.
-
Measure plasma insulin, leptin, and lipid profiles.
-
Dissect and weigh fat pads (e.g., epididymal, subcutaneous) and other organs (e.g., liver).
-
Analyze tissue samples for changes in gene expression or protein phosphorylation related to insulin and leptin signaling.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and fat pad mass between the inhibitor-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the OGTT to quantify glucose tolerance.
-
Analyze the plasma biomarker data to assess the metabolic effects of the inhibitor.
-
Visualizations
Experimental Workflow for PTP1B Inhibitor Development
This diagram illustrates a typical workflow for the discovery and preclinical development of PTP1B inhibitors for obesity.
Mechanism of Action of a PTP1B Inhibitor
This diagram illustrates how a PTP1B inhibitor enhances insulin signaling at the cellular level.
References
- 1. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pos.libsteps.com [pos.libsteps.com]
- 3. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives | MDPI [mdpi.com]
- 8. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Cell-Based Assays in the Screening of Natural Product Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays crucial in the discovery and characterization of natural product inhibitors. The following sections detail methodologies for assessing cell viability, specific enzyme activities, reporter gene modulation, and protein-protein interactions, complete with data presentation and visualizations to guide researchers in their drug discovery efforts.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in the initial screening of natural product libraries to determine the cytotoxic effects of compounds. These assays measure general metabolic activity or membrane integrity.[1]
Resazurin (B115843) (alamarBlue®) Reduction Assay
The resazurin assay is a colorimetric/fluorometric method to quantify viable cells. The blue, non-fluorescent dye resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[2][3] This conversion is proportional to the number of viable cells.[2]
Experimental Protocol: Resazurin Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of natural product extracts or pure compounds. Add the compounds to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Reagent Addition: Add 10 µL of alamarBlue® reagent (or a resazurin solution) to each well, constituting 10% of the sample volume.[2]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[4] Longer incubation times can increase sensitivity.[2]
-
Measurement: Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[2] Alternatively, absorbance can be measured at 570 nm and 600 nm.[5]
-
Data Analysis: Correct for background fluorescence/absorbance from wells with medium only.[4] Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.
Data Presentation
| Natural Product | Cell Line | Assay | IC50 (µM) | Citation |
| Quercetin | MCF7 | Mammosphere Formation | 20-40 | [6] |
| Aloin | MCF7 | Mammosphere Formation | 50 | [6] |
| Tannic Acid | MCF7 | Mammosphere Formation | 25 | [6] |
| Hibiscus sabdariffa (Ethanol Extract) | A549 | MTT | 374.01 µg/mL | [7] |
| Tetraclinis articulata (Leaf Extract) | A549 | Resazurin | 0.37 µg/mL | [8] |
Cellular Enzyme Activity Assays
These assays measure the ability of a natural product to inhibit a specific enzyme within a cellular context. This is a step up from biochemical assays as it accounts for cell permeability and metabolism of the compound.
Caspase-3 Activity Assay
Caspase-3 is a key effector in apoptosis. This assay quantifies its activity in response to treatment with natural products, indicating the induction of apoptosis. The assay uses a substrate like DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection) which is cleaved by active caspase-3.[9][10]
Experimental Protocol: Fluorometric Caspase-3 Assay
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the natural product for a specified duration to induce apoptosis. Include a positive control (e.g., staurosporine) and a vehicle control.[11]
-
Cell Lysis: After treatment, centrifuge the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.[9]
-
Assay Reaction: Add a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC to the cell lysate.[11]
-
Incubation: Incubate at 37°C for 1-2 hours.[9]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[9]
-
Data Analysis: The amount of fluorescence is proportional to the caspase-3 activity. Results can be expressed as fold-increase in activity compared to the untreated control.
Data Presentation
| Natural Product | Enzyme | Assay Format | Inhibition/Activity | Citation |
| Flavonoids (various) | Caspase-3, -7 | In vitro activity assay | Competitive inhibition | [11] |
| Tanshinone I | Spleen Tyrosine Kinase (Syk) | In vitro kinase assay | IC50 = 1.64 µM | [12] |
| Psoralidin | GSK-3α | Kinase assay | IC50 = 2.26 µM | [11] |
| Rosmarinic Acid | GSK-3β | Kinase assay | IC50 = 2.24 µM | [11] |
Reporter Gene Assays
Reporter gene assays are highly versatile for studying the regulation of gene expression in response to natural products.[5] A common application is to investigate the modulation of signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.
NF-κB Luciferase Reporter Assay
This assay utilizes a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. When the NF-κB pathway is activated, transcription of the luciferase gene is induced, leading to light emission upon addition of a substrate. Natural product inhibitors of this pathway will reduce the luminescence.
Experimental Protocol: Dual-Luciferase NF-κB Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293 or a relevant cancer cell line) with an NF-κB firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Cell Seeding and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with the natural product inhibitors for 1-2 hours.
-
Pathway Activation: Stimulate the NF-κB pathway by adding an inducer such as tumor necrosis factor-alpha (TNF-α).[13] Incubate for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[14]
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition relative to the stimulated control.
Data Presentation
| Natural Product Class | Target Pathway | Reporter Gene | Effect | Citation |
| Flavonoids | NF-κB | Luciferase | Inhibition of activation | [10][15] |
| Diosmetin | NF-κB | Luciferase | Suppression of cell proliferation | [10] |
| Genistein | NF-κB | Luciferase | Inhibition of nuclear translocation of p50/p65 | [10] |
Protein-Protein Interaction (PPI) Assays
Disrupting protein-protein interactions (PPIs) is an emerging strategy in drug discovery. Bioluminescence Resonance Energy Transfer (BRET) is a powerful cell-based method to screen for inhibitors of these interactions.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is based on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[16] If the two proteins of interest, fused to the donor and acceptor respectively, are in close proximity (<10 nm), energy transfer occurs, and the acceptor emits light. An inhibitor of the PPI will disrupt this interaction, leading to a decrease in the BRET signal.[14]
Experimental Protocol: BRET Assay for PPI Inhibitors
-
Plasmid Construction: Create fusion constructs of the interacting proteins with Rluc (donor) and YFP (acceptor).
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor plasmids. Stable cell lines are recommended for high-throughput screening to ensure reproducible expression levels.[14]
-
Cell Seeding and Compound Treatment: Seed the transfected cells in a 96-well white plate. Add the natural product compounds and incubate for a desired period.
-
BRET Measurement:
-
Add the Rluc substrate, coelenterazine (B1669285) h.[17]
-
Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., ~475 nm) and one for the acceptor emission (e.g., ~525 nm).[17]
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates inhibition of the PPI.
Visualizations
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway often targeted by natural product inhibitors.
Caption: The canonical NF-κB signaling pathway, a common target for anti-inflammatory natural products.
Experimental Workflow Diagram
Caption: A typical workflow for screening natural product inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Oops, something's wrong! [tipbiosystems.com]
- 6. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Spectrophotometric Quantification of Total Triterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative determination of total triterpenoids in various samples, particularly from plant matrices. The methodologies outlined are based on established colorimetric reactions suitable for spectrophotometric analysis, offering a balance of simplicity, speed, and reliability.
Introduction
Triterpenoids are a large and structurally diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene. They exhibit a wide range of pharmacological activities, making their accurate quantification crucial in phytochemical analysis, quality control of herbal medicines, and drug discovery and development. Spectrophotometric methods, particularly colorimetric assays, are widely employed for the determination of total triterpenoids due to their convenience, cost-effectiveness, and suitability for high-throughput screening.
The most common methods are based on the reaction of triterpenoids with vanillin (B372448) in the presence of a strong acid, such as perchloric acid or sulfuric acid, to produce a colored chromophore that can be measured using a UV-Vis spectrophotometer.[1][2] The intensity of the color produced is directly proportional to the concentration of triterpenoids in the sample.
Principle of the Assay
The quantification of total triterpenoids via the vanillin-acid reaction involves the acid-catalyzed condensation of vanillin with the triterpenoid (B12794562) backbone. This reaction leads to the formation of a colored product, which exhibits maximum absorbance at a specific wavelength, typically in the range of 500-550 nm.[3] The choice of acid (perchloric or sulfuric) and the reaction conditions (temperature and time) are critical for achieving optimal color development and stability.
Experimental Protocols
Two primary protocols are detailed below: the Vanillin-Perchloric Acid method and the Vanillin-Sulfuric Acid method. The choice between these methods may depend on the specific triterpenoids being analyzed, the sample matrix, and laboratory safety considerations.
Protocol 1: Vanillin-Perchloric Acid Method
This method is widely used for its stability and reproducibility.[3][4]
1. Reagent Preparation:
-
Vanillin-Glacial Acetic Acid Solution (5% w/v): Dissolve 0.5 g of vanillin in 10 mL of glacial acetic acid. This solution should be prepared fresh.
-
Perchloric Acid (70%)
-
Standard Solution: Prepare a stock solution of a suitable standard, such as Ursolic Acid or Oleanolic Acid (1 mg/mL), by dissolving the standard in a suitable solvent like methanol (B129727) or ethanol.[5][6] From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL.
2. Sample Preparation:
-
Extract the triterpenoids from the plant material using an appropriate solvent (e.g., ethanol, methanol).
-
The extract may need to be filtered and appropriately diluted with the extraction solvent to fall within the linear range of the standard curve.
3. Assay Procedure:
-
Pipette 100 µL of the sample extract or standard solution into a test tube.
-
Add 150 µL of the 5% vanillin-glacial acetic acid solution.
-
Add 500 µL of 70% perchloric acid solution.[3]
-
Mix the contents thoroughly.
-
Incubate the mixture in a water bath at 60-70°C for 15-20 minutes.[4][7]
-
Cool the tubes in an ice bath for 5-10 minutes to stop the reaction.[4]
-
Add 5 mL of glacial acetic acid to dilute the mixture and stabilize the color.[4]
-
Measure the absorbance at the predetermined optimal wavelength (typically around 549 nm) against a blank.[4] The blank should contain all the reagents except the sample or standard.
Protocol 2: Vanillin-Sulfuric Acid Method
This method is also widely used and offers a robust alternative to the perchloric acid method.[1][8]
1. Reagent Preparation:
-
Vanillin Solution (50 mg/mL): Dissolve 5 g of vanillin in 100 mL of acetic acid.
-
Sulfuric Acid (99.5%)
-
Standard Solution: Prepare a stock solution and working standards of a suitable standard, such as β-sitosterol (100 µg/mL), dissolved in chloroform.[1]
2. Sample Preparation:
-
Prepare the sample extract as described in Protocol 1. The final sample solution for the assay should ideally be in a volatile solvent that can be evaporated.
3. Assay Procedure:
-
Transfer a specific volume (e.g., 75 µL) of the plant extract or standard solution to a test tube.[1]
-
Evaporate the solvent in a water bath at 85°C until dryness.[1]
-
Add 250 µL of the vanillin solution (50 mg/mL).[1]
-
Add 500 µL of sulfuric acid (99.5%).[1]
-
Heat the tubes in a water bath at 60°C for 30 minutes.[1]
-
Transfer the tubes to an ice bath to cool for 20 minutes.[1]
-
Add 2.5 mL of acetic acid and allow the solution to stand at room temperature for an additional 20 minutes.[1]
-
Measure the absorbance at the optimal wavelength (e.g., 548 nm) against a blank.[1]
Data Presentation
The total triterpenoid content in the samples is determined using a standard curve. The results are typically expressed as milligrams of standard equivalent per gram of dry weight of the sample (mg SE/g DW).
Table 1: Standard Curve Data for Ursolic Acid (Vanillin-Perchloric Acid Method)
| Ursolic Acid Concentration (µg/mL) | Absorbance at 549 nm (Mean ± SD, n=3) |
| 0 | 0.000 ± 0.000 |
| 10 | 0.125 ± 0.005 |
| 20 | 0.248 ± 0.007 |
| 40 | 0.495 ± 0.010 |
| 60 | 0.742 ± 0.015 |
| 80 | 0.989 ± 0.020 |
| 100 | 1.235 ± 0.025 |
Linear Regression Equation: y = 0.0123x + 0.005 (R² = 0.999) Where y is the absorbance and x is the concentration of ursolic acid.
Table 2: Validation Parameters for the Spectrophotometric Methods
| Parameter | Vanillin-Perchloric Acid Method | Vanillin-Sulfuric Acid Method | Reference |
| Linearity Range | 1-200 µg/mL | 3.08-24.61 µg/mL | [4][8] |
| Correlation Coefficient (r) | > 0.999 | 0.9998 | [4][8] |
| Limit of Detection (LOD) | 2 µg | 0.042 µg/mL | [4][8] |
| Limit of Quantification (LOQ) | - | 0.14 µg/mL | [8] |
| Precision (%RSD) | < 2% | 0.56% - 4.98% | [8] |
| Accuracy (Recovery %) | 98.15% | 96.63% - 113.87% | [4][8] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the spectrophotometric quantification of total triterpenoids.
Caption: Experimental workflow for triterpenoid quantification.
Caption: Logical relationship of the colorimetric reaction.
Concluding Remarks
The spectrophotometric methods described provide a reliable and accessible means for the quantification of total triterpenoids. Proper validation of the method, including the determination of linearity, precision, and accuracy, is essential for obtaining accurate and reproducible results. The choice of the appropriate standard is also critical and should ideally be a major triterpenoid present in the sample or a structurally related compound. For more complex matrices or the quantification of individual triterpenoids, chromatographic techniques such as HPLC may be more suitable.[9] However, for rapid screening and quality control purposes, the colorimetric methods outlined here are highly valuable. A newer method using 2-hydroxy-5-methylbenzaldehyde (B1329341) and concentrated sulfuric acid has been proposed, which may offer higher sensitivity and does not require heating, presenting a potential alternative for future applications.[10]
References
- 1. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsr.org [jsr.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101059430A - Method for determining triterpenes content of ganoderma lucidum spore oil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijesrr.org [ijesrr.org]
- 7. jocpr.com [jocpr.com]
- 8. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-speed and ultrasensitive UV/Vis-CM for detecting total triterpenes in traditional Chinese medicine and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high-speed and ultrasensitive UV/Vis-CM for detecting total triterpenes in traditional Chinese medicine and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Triterpenoid Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a diverse class of natural products, have garnered significant interest in drug discovery for their potential therapeutic applications, particularly in oncology. Assessing the cytotoxic effects of these compounds on cancer cell lines is a critical step in their evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation. This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of living cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of triterpenoids, present exemplary data, and illustrate a key signaling pathway often implicated in triterpenoid-induced cell death.
Data Presentation: Cytotoxicity of Selected Triterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative triterpenoids against various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Triterpenoid (B12794562) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid | PC3 | Prostate Cancer | >100 | [2] |
| A549 | Lung Cancer | >100 | [2] | |
| MCF-7 | Breast Cancer | >100 | [2] | |
| Oleanolic Acid Derivative (Compound 17) | PC3 | Prostate Cancer | 0.39 | [2] |
| Oleanolic Acid Derivative (Compound 28) | A549 | Lung Cancer | 0.22 | [2] |
| Ursolic Acid | HCT116 | Colorectal Cancer | 37.2 (24h) | [3] |
| HCT-8 | Colorectal Cancer | 25.2 (24h) | [3] | |
| MCF-7 | Breast Cancer | 20 | [4] | |
| MDA-MB-231 | Breast Cancer | ~40 (24h) | [5] | |
| Betulinic Acid | A375 | Melanoma | 16.91 | [6] |
| B164A5 (murine) | Melanoma | >25 | [7] | |
| Betulinic Acid Derivative (BA3) | B164A5 (murine) | Melanoma | 8.11 | [7] |
| Ginsenoside (Triterpenoid Saponin) | HepG2 | Liver Cancer | 20.1 | [8] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative and reliable colorimetric method for assessing cell viability.[1] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Materials
-
Triterpenoid compounds of interest
-
Human cancer cell lines (e.g., MCF-7, A549, PC3, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for assessing triterpenoid cytotoxicity.
Detailed Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Triterpenoid Treatment:
-
Prepare a stock solution of the triterpenoid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the triterpenoid stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the triterpenoid. Include a vehicle control (medium with the same concentration of DMSO used for the highest triterpenoid concentration) and a negative control (untreated cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
The blank should contain the culture medium and MTT solution but no cells.
-
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the triterpenoid concentration. The IC50 is the concentration that results in a 50% reduction in cell viability. This can be calculated using non-linear regression analysis with software such as GraphPad Prism.
Triterpenoid-Induced Apoptosis Signaling Pathway
Many triterpenoids exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common pathway involves the activation of the p53 tumor suppressor protein and the subsequent caspase cascade.[8]
Caption: A simplified diagram of a common apoptotic signaling pathway activated by cytotoxic triterpenoids.
Conclusion
The MTT assay is a robust and reliable method for screening the cytotoxic potential of triterpenoids against cancer cell lines. The provided protocol offers a standardized approach for obtaining reproducible results. The data presented herein demonstrates the varying cytotoxic efficacy of different triterpenoids and their derivatives, highlighting the importance of such screening assays in the identification of promising anti-cancer drug candidates. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis via the p53 and caspase pathways, is crucial for the continued development of these natural compounds as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new triterpenoid from Panax ginseng exhibits cytotoxicity through p53 and the caspase signaling pathway in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 3-Acetoxy-11-ursen-28,13-olide Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock solutions of 3-Acetoxy-11-ursen-28,13-olide (CAS No. 35959-08-1), a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in biological and pharmacological studies. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilization and storage, including a quantitative data summary and a visual workflow to ensure clarity and precision.
Compound Information
This compound is a natural product found in plants such as Eucalyptus pulverulenta and Bursera linanoe.[2] It is a derivative of ursolic acid and is investigated for various biological activities.[3][4] Like many triterpenoids, it is a lipophilic substance with low aqueous solubility, necessitating the use of organic solvents for creating solutions for in vitro studies.[1][5]
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₄ | [2][][7] |
| Molecular Weight | 496.7 g/mol | [2][] |
| CAS Number | 35959-08-1 | [7] |
| Appearance | Crystalline solid | [7] |
Solubility Data
The selection of an appropriate solvent is crucial for maintaining the stability and activity of the compound. Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for achieving stock concentrations suitable for biological assays.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Commonly used for in vitro biological assays.[3][8] |
| Chloroform | Soluble | Suitable for certain analytical techniques but less common for cell-based assays.[7][9] |
| Dichloromethane | Soluble | Use cases are similar to chloroform.[7][9] |
| Ethyl Acetate | Soluble | [7][9] |
| Acetone | Soluble | [7][9] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass or polypropylene (B1209903) vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Water bath (optional, for gentle warming)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
3.2. Safety Precautions
-
Perform all steps in a certified chemical fume hood.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
3.3. Step-by-Step Procedure
Step 1: Calculate Required Mass and Volume To prepare a 10 mM stock solution, use the following calculation. For example, to prepare 1 mL of a 10 mM stock:
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Calculation: Mass (mg) = 10 mM × 1 mL × 496.7 g/mol / 1000 = 4.967 mg
Step 2: Weigh the Compound
-
Place a clean, empty vial on the analytical balance and tare it.
-
Carefully weigh approximately 4.97 mg of this compound powder directly into the vial. Record the exact weight.
Step 3: Add Solvent
-
Recalculate the precise volume of DMSO needed based on the actual mass recorded.
-
Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1000 / Desired Concentration (mM)
-
Example: If you weighed 5.0 mg: Volume (mL) = [5.0 mg / 496.7 g/mol ] × 1000 / 10 mM ≈ 1.007 mL (1007 µL)
-
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the compound.
Step 4: Ensure Complete Dissolution
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
For compounds that are difficult to dissolve, gentle warming may be required.[9] Place the vial in a water bath set to 37°C for a short period, followed by vortexing or sonication.[9] Visually inspect the solution against a light source to ensure no solid particles remain.
Step 5: Aliquoting and Storage
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage, keep the aliquots at -20°C or below, protected from air and light.[7] A stock solution stored under these conditions should be stable for several months.[9] It is recommended to prepare and use the solution on the same day for maximum efficacy.[9]
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gentaur.com [gentaur.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemfaces.com [chemfaces.com]
- 8. Conjugation of Triterpenic Acids of Ursane and Oleanane Types with Mitochondria-Targeting Cation F16 Synergistically Enhanced Their Cytotoxicity against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-11-ursen-28,13-olide | CAS:35959-05-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Natural Product Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the experimental design of biological screening for natural products, including detailed protocols for key assays and guidelines for data presentation.
Introduction
Natural products have historically been a rich source of bioactive compounds and have played a crucial role in drug discovery.[1][2][3] The vast chemical diversity of natural products offers a unique opportunity to identify novel therapeutic agents.[4] This document outlines a systematic approach to the biological screening of natural product libraries, from initial high-throughput screening (HTS) to hit validation. It provides detailed protocols for common primary assays, including cytotoxicity, antimicrobial, and enzyme inhibition assays, and presents a framework for clear data presentation and visualization of experimental workflows. The goal is to equip researchers with the necessary tools to design and execute robust screening campaigns.
General Experimental Workflow
The screening of natural products involves a multi-step process that begins with the preparation of a natural product library and progresses through primary screening, hit confirmation, and downstream characterization. A typical workflow is designed to efficiently test large numbers of samples and progressively narrow down the candidates for further investigation.
Caption: General workflow for natural product screening.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate positive and negative controls in all assays.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[5][6] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[5][6]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate (B84403) Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Natural product extracts dissolved in DMSO
Procedure:
-
Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Trypsinize cells, resuspend in fresh medium, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the natural product extracts in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the extract dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (B1662922) (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[6][7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of extract that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the extract concentration.
Antimicrobial Assay Protocol (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Natural product extracts dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
-
Resazurin solution (optional, for viability indication)[8]
Procedure:
-
Preparation of Extract Dilutions: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the dissolved natural product extract to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (broth with a known antibiotic), a negative control (broth with bacteria and no extract), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.[8] Growth can be assessed visually or by measuring the optical density at 600 nm. If using resazurin, a color change from blue to pink indicates viable cells.[8]
Enzyme Inhibition Assay Protocol (α-Amylase Inhibition)
This protocol describes an assay to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This is relevant for the discovery of potential anti-diabetic agents.[11][12]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Sodium phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Acarbose (positive control)
-
Natural product extracts dissolved in DMSO
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the natural product extract (or acarbose) at various concentrations with 50 µL of α-amylase solution in phosphate buffer. Pre-incubate at 37°C for 10 minutes.
-
Enzyme Reaction: Initiate the reaction by adding 50 µL of the starch solution to the mixture. Incubate at 37°C for 15 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 100 µL of DNSA reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5 minutes. Cool to room temperature and add 1 mL of distilled water.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of reducing sugars produced, which is inversely related to the enzyme inhibition.
-
Data Analysis: Calculate the percentage of α-amylase inhibition. The IC50 value can be determined from a dose-response curve. It is important to use appropriate blanks to correct for background absorbance from the sample and substrate.[11]
Data Presentation
Quantitative data from screening assays should be summarized in tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Natural Product Extracts against HeLa Cells
| Extract ID | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| NP-001 | 10 | 85.2 ± 4.1 | 45.6 |
| 50 | 48.9 ± 3.5 | ||
| 100 | 21.3 ± 2.8 | ||
| NP-002 | 10 | 98.7 ± 2.9 | >100 |
| 50 | 95.1 ± 3.2 | ||
| 100 | 89.4 ± 4.5 | ||
| Doxorubicin | 1 | 52.3 ± 5.0 | 0.98 |
Table 2: Antimicrobial Activity of Natural Product Extracts
| Extract ID | Test Organism | MIC (µg/mL) |
| NP-003 | S. aureus | 64 |
| E. coli | 256 | |
| NP-004 | S. aureus | >512 |
| E. coli | >512 | |
| Ampicillin | S. aureus | 2 |
| E. coli | 8 |
Table 3: α-Amylase Inhibitory Activity of Natural Product Extracts
| Extract ID | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| NP-005 | 10 | 25.6 ± 3.3 | 88.2 |
| 50 | 42.1 ± 2.9 | ||
| 100 | 68.4 ± 4.0 | ||
| NP-006 | 10 | 5.2 ± 1.8 | >100 |
| 50 | 12.7 ± 2.5 | ||
| 100 | 20.1 ± 3.1 | ||
| Acarbose | 10 | 75.9 ± 4.5 | 5.4 |
Signaling Pathway Visualization
Understanding the potential mechanism of action of a hit compound is a critical next step. Visualizing the targeted signaling pathway can aid in hypothesis generation for further studies. Below is an example of a simplified apoptosis signaling pathway that could be modulated by a natural product.
Caption: A simplified apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella [frontiersin.org]
- 5. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Water Solubility of 3-Acetoxy-11-ursen-28,13-olide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the water solubility of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) with poor aqueous solubility that limits its therapeutic applications.[1][2][3] The following sections detail various formulation and chemical modification strategies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The primary challenge is its poor water solubility, which is characteristic of many pentacyclic triterpenoids.[1][2] This low solubility can lead to poor absorption and low bioavailability, limiting its therapeutic potential in clinical applications.[3][4][5]
Q2: What are the main strategies to improve the water solubility of this compound?
A2: Several innovative formulation and chemical modification strategies can be employed. These include:
-
Nanoformulations: Encapsulating the compound in systems like liposomes, nanostructured lipid carriers (NLCs), or self-assembled nanoparticles.[2][6][7]
-
Prodrug Synthesis: Modifying the chemical structure, for instance by creating ester or amide derivatives, to enhance solubility and cell permeability.[8][9]
-
Inclusion Complexes: Using cyclodextrins to form complexes that increase aqueous solubility.[10][11]
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers.[12][13]
-
Phospholipid Complexes: Forming complexes with phospholipids (B1166683) to improve both solubility and bioavailability.[14]
Q3: How do nanoformulations enhance the solubility and bioavailability of triterpenoids?
A3: Nanoformulations, such as liposomes and nanoparticles, encapsulate the hydrophobic compound within a hydrophilic shell or matrix. This increases the surface area-to-volume ratio, which can significantly improve the dissolution rate in aqueous environments.[15][16] These nano-carriers can also protect the drug from degradation, extend its circulation time in the bloodstream, and facilitate targeted delivery to tumor tissues.[7]
Q4: Can chemical modification of this compound improve its properties?
A4: Yes, structural modification is a viable strategy. For similar compounds like ursolic acid, modifications at the C-3 and C-28 positions have been shown to improve anticancer activity and cell permeability.[4][8] Creating prodrugs, such as esters with increased polarity, can enhance water solubility and bioavailability.[8][17]
Q5: What is the role of cyclodextrins in solubility enhancement?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[10][18] They can encapsulate poorly soluble molecules like this compound within their cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the guest molecule.[10][19][20]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of the compound exceeds its aqueous solubility limit.
Solutions:
-
Prepare a Nanoformulation: Encapsulating the compound in a nanoparticle or liposomal formulation can significantly increase its apparent water solubility. For instance, ursolic acid nanoparticles have demonstrated enhanced equilibrium solubility in both simulated gastric and intestinal fluids.[21]
-
Form a Cyclodextrin (B1172386) Inclusion Complex: Complexation with cyclodextrins can increase the aqueous solubility by several orders of magnitude. Dendrimer nanoparticles have been shown to increase the water solubility of ursolic acid by 1868-fold.[22][23]
-
Utilize a Co-solvent System: While not ideal for all applications, using a co-solvent such as DMSO, ethanol, or PEG400 in the initial stock solution can help maintain solubility. However, the final concentration of the organic solvent in the assay medium should be minimized to avoid cellular toxicity.
Issue 2: Low bioavailability observed in preclinical animal studies.
Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and/or slow dissolution rate.
Solutions:
-
Develop an Amorphous Solid Dispersion: Converting the crystalline form of the drug into an amorphous state within a hydrophilic polymer matrix can enhance its dissolution rate and lead to a state of supersaturation in the gastrointestinal tract, thereby improving absorption.[13][24]
-
Synthesize a Prodrug: Chemical modification to create a more water-soluble prodrug can improve absorption. For example, creating an ester at the C-28 position of similar triterpenoids has been shown to enhance bioavailability.[17]
-
Formulate as a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.[15]
Quantitative Data Summary
The following table summarizes the reported improvements in solubility and bioavailability for the structurally similar compound, ursolic acid (UA), using various enhancement techniques.
| Technique | Carrier/Method | Fold Increase in Solubility | Fold Increase in Bioavailability | Reference |
| Phospholipid Complex | Solvent-assisted grinding | >276-fold (aqueous solubility) | 4.14-fold (AUC) | [14] |
| Nanoparticles | Emulsion solvent evaporation | 23.99-fold (in deionized water) | 2.68-fold (AUC) | [21] |
| Dendrimer Nanoparticles | Nanoprecipitation | 1868-fold (water solubility) | Not Reported | [22][23] |
| Nanofibers | Electrospinning with HPBCD and PVPK90 | Significantly improved | Not Reported | [5] |
Key Experimental Protocols
Protocol 1: Preparation of Self-Assembled Nanoparticles
This protocol is adapted from a method used for other pentacyclic triterpenoids.[2]
-
Organic Phase Preparation: Dissolve this compound in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 20 mg/mL.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Pluronic F127 or P188, at a concentration of 0.2 mg/mL.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase at a volume ratio of 1:20 under constant magnetic stirring (e.g., 1200 rpm).
-
Homogenization: Further disperse the resulting crude suspension using ultrasonic cell disruption (e.g., 200 W, 2 seconds on / 3 seconds off cycle for 8 minutes) to form the nanoparticles.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and drug-loading capacity.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol is a general method for forming cyclodextrin inclusion complexes.[10]
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Complexation: Dissolve the HP-β-CD in deionized water. Add the triterpenoid to the cyclodextrin solution.
-
Kneading Method: Create a paste by adding a small amount of a water-ethanol mixture. Knead the paste for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizations
Caption: Workflow for the preparation of self-assembled nanoparticles.
Caption: The relationship between poor solubility and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. mdpi.com [mdpi.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Ursane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of ursane (B1242777) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of ursane triterpenoids like ursolic acid and asiatic acid?
A1: The primary challenges are their low aqueous solubility, poor permeability across the intestinal epithelium, and extensive first-pass metabolism in the liver.[1][2][3][4] Ursolic acid, for instance, is practically insoluble in water, which significantly hinders its dissolution in gastrointestinal fluids—a prerequisite for absorption.[4][5] These compounds are primarily absorbed through passive diffusion.[2]
Q2: What are the most common strategies to enhance the bioavailability of ursane triterpenoids?
A2: The most common and effective strategies include:
-
Nanoformulations: Encapsulating the triterpenoid (B12794562) in systems like phospholipid complexes, nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can significantly improve solubility and absorption.[6][7][8]
-
Co-administration with Bioenhancers: Administering ursane triterpenoids with compounds like piperine (B192125) can inhibit metabolic enzymes and enhance permeability.[1]
-
Structural Modification: Chemically modifying the triterpenoid structure can improve its physicochemical properties, such as solubility.[9]
Q3: What is the optimal molar ratio of ursolic acid to phospholipid when preparing a phospholipid complex for bioavailability enhancement?
A3: While the optimal ratio can vary depending on the specific phospholipid and preparation method, studies have shown that a 1:1 molar ratio of ursolic acid to phospholipid often provides a significant enhancement in solubility and bioavailability.[10] Further optimization may be required for specific experimental conditions.
Q4: Which analytical method is more suitable for quantifying ursane triterpenoids in plasma samples: HPLC or LC-MS/MS?
A4: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is generally the preferred method for quantifying ursane triterpenoids in complex biological matrices like plasma.[11][12][13][14][15] It offers higher sensitivity and selectivity compared to HPLC with UV detection, which is crucial for accurately measuring the low concentrations of these compounds typically found in plasma after oral administration.[11][12]
Q5: What is the role of P-glycoprotein (P-gp) and Cytochrome P450 (CYP) enzymes in the bioavailability of ursane triterpenoids?
A5: P-glycoprotein (P-gp) is an efflux transporter protein found in the intestinal epithelium that can pump absorbed ursane triterpenoids back into the intestinal lumen, thereby reducing their net absorption.[16][17] Cytochrome P450 enzymes, particularly CYP3A4, located in the intestine and liver, are responsible for the first-pass metabolism of these compounds, breaking them down before they can reach systemic circulation.[1][18][19][20][21] The interplay between P-gp and CYP3A4 creates a significant barrier to the oral bioavailability of many drugs, including ursane triterpenoids.[18][19][20][21]
Troubleshooting Guides
Nanoformulation Issues
Problem 1: My nanoemulsion is unstable and shows phase separation.
Possible Causes & Solutions:
-
Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to stabilize the oil droplets.
-
Solution: Gradually increase the surfactant concentration and monitor for stability. A combination of surfactants may also be more effective.[22]
-
-
Inappropriate Surfactant Type: The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical for forming a stable oil-in-water nanoemulsion.
-
Solution: Select a surfactant or a blend of surfactants with an HLB value typically in the range of 8-18 for oil-in-water emulsions.[22]
-
-
High Oil Concentration: An excessively high concentration of the oil phase can lead to instability.
-
Solution: Try reducing the concentration of the oil phase in your formulation.[22]
-
-
Insufficient Energy Input: The energy applied during homogenization may not be adequate to create small, uniform droplets.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones over time can lead to phase separation.
-
Solution: Use an oil that has very low solubility in the continuous phase. Adding a small amount of a second, highly water-insoluble oil (a ripening inhibitor) can also help.
-
Problem 2: The encapsulation efficiency of my hydrophobic triterpenoid in lipid nanoparticles is consistently low.
Possible Causes & Solutions:
-
Poor Drug Solubility in the Lipid Matrix: The triterpenoid may have limited solubility in the chosen lipid.
-
Solution: Select a lipid in which the drug has higher solubility. You can perform solubility studies of the drug in various molten lipids. Incorporating the drug into the lipid matrix in a dissolved state (e.g., by dissolving both in a common organic solvent before evaporation) can improve encapsulation.[24]
-
-
Drug Expulsion During Lipid Crystallization: As the lipid solidifies upon cooling, the drug may be expelled from the newly formed crystal lattice.
-
Solution: Use a blend of lipids to create a less ordered, more amorphous lipid matrix that can accommodate more drug molecules. Rapidly cooling the nanoemulsion (e.g., using an ice bath) can also help to "trap" the drug within the solidifying lipid.
-
-
Drug Partitioning into the Aqueous Phase: A portion of the drug may partition into the external aqueous phase during preparation.
-
Solution: Optimize the formulation by adjusting the surfactant concentration. The type of surfactant can also influence drug partitioning.
-
-
Inaccurate Measurement of Encapsulation Efficiency: The method used to separate free drug from the nanoparticles may be inefficient.
In Vitro & In Vivo Experimental Issues
Problem 3: I am observing high variability in my Caco-2 cell permeability assay results.
Possible Causes & Solutions:
-
Inconsistent Cell Monolayer Integrity: The tightness of the cell junctions can vary between experiments.
-
Low Aqueous Solubility of the Triterpenoid: The compound may precipitate in the aqueous assay buffer.
-
Efflux Transporter Activity: Active efflux by transporters like P-glycoprotein can lead to direction-dependent transport and variability.
-
Metabolism by Caco-2 Cells: The cells may metabolize the triterpenoid during the assay.
-
Solution: Analyze the receiver compartment for the presence of metabolites using a sensitive analytical method like LC-MS/MS.
-
Problem 4: I am having difficulty with the oral gavage of a poorly soluble triterpenoid suspension in my pharmacokinetic study.
Possible Causes & Solutions:
-
Inaccurate Dosing due to Suspension Instability: The suspension may not be homogenous, leading to inconsistent dosing.
-
Clogging of the Gavage Needle: The particles in the suspension may be too large, causing the needle to clog.
-
Solution: Reduce the particle size of the triterpenoid through micronization. Use a gavage needle with an appropriate gauge.
-
-
Stress to the Animal: Improper gavage technique can cause stress, which may affect physiological parameters and drug absorption.
Quantitative Data on Bioavailability Enhancement
| Ursane Triterpenoid | Enhancement Method | Fold Increase in Bioavailability (AUC) | Reference |
| Ursolic Acid | Phospholipid Complex | 4.14 | [7] |
| Ursolic Acid | Phospholipid Complex (Optimized) | 8.49 | [6][8] |
| Ursolic Acid | Co-amorphous form with Piperine | 5.8 | [1] |
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid-Phospholipid Complex by Solvent-Assisted Grinding
-
Dissolution: Dissolve ursolic acid and phospholipids (B1166683) (e.g., soy lecithin) in a 1:1 molar ratio in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Grinding: Add a small amount of the same solvent to the flask to moisten the film. Grind the mixture manually with a pestle or using a mechanical grinder for a specified time (e.g., 30 minutes).
-
Drying: Dry the resulting complex under vacuum to remove any residual solvent.
-
Characterization: Characterize the formation of the complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
-
Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the unencapsulated drug. Centrifugal ultrafiltration is a common method.
-
Place the nanoparticle suspension in a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass through.
-
Centrifuge at a specified speed and time to collect the filtrate.
-
-
Quantification of Free Drug: Accurately measure the concentration of the triterpenoid in the filtrate using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100
Visualizations
References
- 1. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of ursolic acid-phospholipid complex by solvent-assisted grinding method to improve dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. celerion.com [celerion.com]
- 17. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of potential drug–drug interactions among outpatients in a tertiary care hospital: focusing on the role of P-glycoprotein and CYP3A4 (retrospective observational study) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. Understanding CYP3A4 and P‐gp mediated drug–drug interactions through PBPK modeling – Case example of pralsetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. wisdomlib.org [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 30. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 31. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pitfalls in evaluating permeability experiments with Caco-2/MDCK cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 34. researchgate.net [researchgate.net]
- 35. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 36. researchgate.net [researchgate.net]
- 37. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Triterpenoid Lactones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the purification of triterpenoid (B12794562) lactones. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying triterpenoid lactones?
A1: The purification of triterpenoid lactones presents several inherent challenges stemming from their physicochemical properties and natural origins. Key difficulties include:
-
Low Aqueous Solubility: Triterpenoid lactones are often lipophilic, making them challenging to dissolve in aqueous solutions commonly used in biological assays.[1]
-
Chemical Instability: The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, renders them susceptible to degradation under varying pH, temperature, and solvent conditions.
-
Structural Similarity and Co-eluting Impurities: Triterpenoid lactones often exist in complex mixtures with structurally similar compounds within the plant matrix, leading to co-elution during chromatographic separation.[2][3] This makes achieving high purity a significant hurdle.
-
Crystallization Difficulties: Obtaining high-quality crystals for structural elucidation or as a final purification step can be problematic due to factors like the presence of impurities and the inherent crystallization behavior of the molecule.[4][5]
Q2: How can I improve the yield of triterpenoid lactones during initial extraction from plant material?
A2: Optimizing the initial extraction is crucial for maximizing the final yield. Consider the following factors:
-
Solvent Selection: The choice of extraction solvent is critical and depends on the specific polarity of the target triterpenoid lactones. Methanol (B129727), ethanol (B145695), and acetone, or aqueous mixtures thereof, are commonly effective.[1][6] For instance, one study found that 95% ethanol provided the highest yield for certain triterpene acids.[6]
-
Extraction Method: Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7]
-
Extraction Conditions: Optimizing parameters like temperature and time is essential. For example, a study on the extraction of sesquiterpene lactones from chicory roots found that maceration in water at 30°C for 17 hours significantly increased the concentration of the free lactones.[8]
Q3: My triterpenoid lactone appears to be degrading during purification. What steps can I take to minimize this?
A3: Degradation is a common issue. To mitigate this:
-
pH Control: Maintain a slightly acidic pH during extraction and purification, as neutral to alkaline conditions can lead to the degradation of certain triterpenoid lactones.
-
Temperature Management: Perform purification steps at low temperatures (e.g., 4°C) whenever possible to reduce the rate of degradation.
-
Solvent Choice: Be cautious with alcoholic solvents like methanol and ethanol, as they can potentially form adducts with some lactones, especially at elevated temperatures. Always use high-purity (HPLC grade) solvents to avoid contaminants that could catalyze degradation.[9]
-
Light Protection: Some triterpenoid lactones are photosensitive. Protect your samples from direct light by using amber vials or covering glassware with aluminum foil.
Troubleshooting Guides
Chromatographic Purification
Problem: Poor resolution and co-elution of my target triterpenoid lactone with impurities during HPLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[10][11] Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.[10] |
| Unsuitable Stationary Phase | The choice of HPLC column is critical. While C18 columns are widely used, for structurally similar triterpenoids, a C30 column may provide better resolution.[9] Consider columns with different bonding chemistries like phenyl-hexyl or cyano phases to achieve different selectivity.[10] |
| Suboptimal Gradient Program | A shallow gradient can significantly improve the separation of closely eluting compounds.[10] If you have an approximate idea of where your compound and impurities elute, you can introduce isocratic steps or flatten the gradient in that region to enhance resolution. |
| Column Overloading | Injecting too much sample can lead to peak fronting and poor separation.[10] Reduce the injection volume or sample concentration. If a larger sample load is necessary, consider using a preparative or semi-preparative column with a wider diameter. |
Problem: My target compound is not eluting from the column or the recovery is very low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Irreversible Adsorption | Triterpenoid lactones can sometimes irreversibly adsorb to the silica (B1680970) gel in normal-phase chromatography. Test the stability of your compound on a small amount of silica beforehand. If instability is observed, consider using a different stationary phase like alumina (B75360) or a bonded phase. |
| Incorrect Solvent Strength | The mobile phase may be too weak to elute your compound. Gradually increase the percentage of the stronger solvent in your mobile phase. |
| Precipitation on Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.[10] |
Crystallization
Problem: I am unable to obtain crystals of my purified triterpenoid lactone, or the yield is very low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the purity of your compound is as high as possible before attempting crystallization. Re-purify using a different chromatographic method if necessary.[4] |
| Inappropriate Solvent System | The choice of solvent is crucial. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with different solvents and solvent mixtures. Common solvents for triterpenoids include methanol, ethanol, acetone, and ethyl acetate (B1210297), often in combination with water or hexane (B92381) as an anti-solvent.[5] |
| Supersaturation Issues | Allow the solution to cool slowly to promote the growth of larger, more well-formed crystals.[12] Rapid cooling often leads to the formation of small crystals or an amorphous solid. Using a seed crystal can also help initiate crystallization.[4] |
| Agitation | The degree of agitation can affect crystal formation. Too much agitation can lead to smaller crystals or prevent crystallization altogether, while too little may result in an uneven distribution of the solute.[4] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of triterpenoid lactones and related compounds, providing a basis for comparison of different methods.
Table 1: Comparison of Extraction Methods for Triterpenoids
| Plant Source | Target Compound(s) | Extraction Method | Solvent | Yield | Purity | Reference |
| Carya cathayensis husks | Total Triterpenoids | Ultrasound-assisted | Span-80 (2%) in water | 19.9 ± 0.25 mg UAE/g DW | - | [7] |
| Carya cathayensis husks | Total Triterpenoids | Macroporous Resin (AB-8) | Ethanol | - | 56.6% (4.3-fold increase) | [7] |
| Cichorium intybus roots | Dihydrolactucin & Lactucin | Maceration | Water | 642.3 ± 76.3 mg & 175.3 ± 32.9 mg (from 750g) | >95% | [8][13] |
| Diospyros kaki leaves | Betulinic, Ridentic & Hederagenin acids | Reflux | 95% Ethanol | Highest yield | Relatively high | [6] |
| Ginkgo biloba leaves | Terpene trilactones | Liquid-liquid extraction | Ethyl acetate | >99% | 13.5-18.0% | [14] |
| Ginkgo biloba leaves | Terpene trilactones | Column chromatography (XAD-7HP) | Step-gradient | ~80% | ~20% | [14] |
Table 2: Purity and Yield from Chromatographic Purification
| Plant Source | Target Compound(s) | Chromatographic Method | Yield | Purity | Reference |
| Eupatorium lindleyanum | 3 Sesquiterpenoid lactones | HSCCC | 10.8 mg, 17.9 mg, 19.3 mg (from 540 mg extract) | 91.8%, 97.9%, 97.1% | [15] |
| Biotransformation product | Platycodin D | One-step separation | 39.4 mg (from 200 mg) | 99.8% | [16] |
| Biotransformation product | Ginsenoside Rd | Macroporous resin | - | 92.6% | [16] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Triterpenoid Lactones from Plant Material
This protocol provides a general workflow for the extraction and initial purification of triterpenoid lactones.
-
Plant Material Preparation:
-
Dry the plant material (e.g., leaves, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., 95% ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though be mindful of potential degradation of thermolabile compounds.
-
Filter the extract through filter paper or cheesecloth to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of water and a polar organic solvent (e.g., methanol).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Triterpenoid lactones are often found in the ethyl acetate fraction.
-
-
Initial Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compounds.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis and Purification
This protocol outlines a typical reversed-phase HPLC method for the analysis and semi-preparative purification of triterpenoid lactones.
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
A C18 or C30 analytical column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for analysis. For purification, a semi-preparative column with a larger diameter is required.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid or phosphoric acid in HPLC-grade water.[11]
-
Mobile Phase B: Acetonitrile or methanol (HPLC grade).
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for analytical scale. Adjust for semi-preparative scale based on column dimensions.
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: Typically in the range of 200-220 nm for compounds lacking a strong chromophore.
-
Injection Volume: 10-20 µL for analytical scale.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10% to 50% B
-
30-55 min: 50% to 80% B
-
55-60 min: 80% to 10% B
-
60-65 min: 10% B (re-equilibration) This gradient should be optimized based on the specific separation.
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a stronger solvent like methanol or ethanol at a known concentration.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. scienceasia.org [scienceasia.org]
- 2. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. iscientific.org [iscientific.org]
- 5. researchgate.net [researchgate.net]
- 6. tautobiotech.com [tautobiotech.com]
- 7. maxapress.com [maxapress.com]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative and qualitative analyses of cytotoxic triterpenoids in the rhizomes of Anemone raddeana using HPLC and HPLC-ESI-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparative isolation of terpene trilactones from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B Enzymatic Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protein Tyrosine Phosphatase 1B (PTP1B) enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PTP1B enzymatic assays in a question-and-answer format.
Q1: Why am I observing high background noise in my assay?
High background noise can be a significant issue, particularly in phosphate-based assays. The primary cause is often contamination with inorganic phosphate (B84403).
-
Phosphate Contamination: Detergents used for cleaning labware can contain high levels of phosphate. Ensure all glassware is thoroughly rinsed with deionized water (dH2O) or use new plasticware.[1]
-
Reagent Quality: Ensure that the water and buffers used to prepare reagents are free of phosphate contamination.
-
"No Enzyme" Control: Always include a control well that contains all reaction components except for the PTP1B enzyme. This will help you determine the level of background signal originating from your reagents.
Q2: What are the potential reasons for low or no PTP1B enzyme activity?
A lack of expected enzyme activity can be frustrating. Several factors related to enzyme handling and assay conditions can contribute to this issue.
-
Improper Enzyme Storage and Handling: PTP1B is sensitive to repeated freeze-thaw cycles. Upon receipt, it is best to aliquot the enzyme into smaller volumes and store them at -70°C or -80°C to minimize the number of times the main stock is thawed.[2][3] When thawing, do so quickly and immediately place the enzyme on ice.[1][2][3]
-
Inactive Catalytic Cysteine: The catalytic cysteine residue in the PTP1B active site must be in a reduced state for activity. The inclusion of a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer is crucial to prevent oxidation of this residue.[4]
-
Incorrect Assay Buffer pH: PTPs typically exhibit optimal activity at a pH between 5.5 and 6.0.[4] While buffers at physiological pH (e.g., 7.4) can be used, it's important to ensure the pH is optimal for your specific experimental setup.[4]
-
Substrate Concentration: Ensure the substrate concentration is appropriate. For inhibitor screening, a substrate concentration around the Michaelis-Menten constant (Km) is often recommended.[1]
Q3: My results are inconsistent between wells or experiments. What should I check?
Inconsistent results can stem from pipetting errors, temperature fluctuations, or improper mixing.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially when working with small volumes.[5] Preparing a master mix for common reagents can help ensure consistency across wells.[5]
-
Temperature Control: Maintain a consistent temperature throughout the assay.[6] Pre-incubate the plate and reagents at the desired reaction temperature.[1][2]
-
Thorough Mixing: Ensure all components are thoroughly mixed before starting the reaction and that the reaction mix is homogenous.[5]
-
Evaporation: In microplates, evaporation can occur in the outer wells, leading to increased concentrations of reactants and affecting results. Using a plate sealer or filling the outer wells with buffer can help mitigate this "edge effect".[6]
Q4: How do I choose the right substrate for my PTP1B assay?
The choice of substrate depends on the assay format and the specific research question.
-
Artificial Substrates:
-
p-Nitrophenyl phosphate (pNPP): A widely used colorimetric substrate. The dephosphorylation of pNPP produces p-nitrophenol, which can be measured by absorbance at 405 nm.[7][8]
-
Fluorogenic Substrates (e.g., DiFMUP, OMFP): These substrates offer higher sensitivity than colorimetric options and are suitable for high-throughput screening.[4]
-
-
Phosphopeptide Substrates: These substrates are more specific to PTP1B and mimic its natural substrates. A commonly used phosphopeptide is derived from the insulin (B600854) receptor β subunit.[1][2]
Q5: My potential inhibitor is not showing any effect. What could be the problem?
If a suspected inhibitor does not show activity, consider the following:
-
Inhibitor Concentration: The inhibitor may not be at a high enough concentration to elicit a response. Perform a dose-response curve to determine the IC50 value.
-
Compound Interference: The test compound itself might interfere with the detection method. To check for this, run a control with the compound and the detection reagent in the absence of the enzyme and substrate.[1][2][3]
-
Solvent Effects: If the inhibitor is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay is low enough not to affect enzyme activity. It's important to run a vehicle control with the same concentration of solvent.[9]
Experimental Protocols
Below are detailed methodologies for common PTP1B enzymatic assays.
Protocol 1: Colorimetric PTP1B Assay using pNPP
This protocol describes a standard colorimetric assay using p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Recombinant PTP1B enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[7]
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitor or vehicle control
-
96-well microplate
Procedure:
-
Prepare the assay buffer and keep it on ice.
-
Add 130 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test inhibitor solution (or vehicle) to the appropriate wells.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[7]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP to each well.[7]
-
Incubate the plate at 37°C for a set time (e.g., 10 minutes).[7]
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Read the absorbance at 405 nm using a microplate reader.
Protocol 2: Fluorogenic PTP1B Assay using DiFMUP
This protocol outlines a more sensitive fluorogenic assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Recombinant PTP1B enzyme
-
Assay Buffer: Bis-Tris (pH 6.0) with 1 mM DTT and 0.01% Tween-20.[4]
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Test inhibitor or vehicle control
-
Black 96-well or 384-well microplate
Procedure:
-
Prepare the assay buffer and keep it on ice.
-
Add enzyme buffer and enzyme solution to the wells of the microplate. For inhibitor screening, add the test compound at this stage.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the DiFMUP substrate solution. The final concentration of DiFMUP is typically in the range of 5-50 µM.[10]
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[11]
-
The rate of the reaction is determined from the slope of the linear portion of the progress curve.
Data Presentation
The following tables provide examples of quantitative data that are useful for setting up and troubleshooting PTP1B assays.
Table 1: Typical Reagent Concentrations for PTP1B Assays
| Component | Colorimetric Assay (pNPP) | Fluorogenic Assay (DiFMUP) |
| PTP1B Enzyme | 2-5 ng/well[2] | 0.15-5 nM[10] |
| Substrate | ~4 mM[7] | 5-50 µM[10] |
| DTT | 1 mM[7] | 1 mM[4] |
| pH | 7.5[7] | 6.0[4] |
| Temperature | 30-37°C[2][7] | 30°C[4] |
Table 2: Michaelis-Menten Constants (Km) for PTP1B Substrates
| Substrate | Km Value | Reference |
| IR5 Phosphopeptide | ~85 µM | [1] |
| pNPP (full length PTP1B) | 0.7 ± 0.04 mM | [9] |
| pNPP (truncated PTP1B) | 1.3 ± 0.1 mM | [9] |
| DiFMUP | 9 ± 2 µM | [10] |
Visualizations
The following diagrams illustrate key concepts and workflows related to PTP1B assays.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: General workflow for a PTP1B enzymatic assay.
Caption: A decision tree for troubleshooting PTP1B assays.
References
- 1. content.abcam.com [content.abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PTP1B Assay Kit, Colorimetric [sigmaaldrich.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. youtube.com [youtube.com]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Interference in MTT Assays with Natural Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference when using natural products in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
Troubleshooting Guide
Issue 1: My natural product is colored and is interfering with the absorbance reading.
This is a common issue as pigments in many plant extracts can absorb light in the same wavelength range as the formazan (B1609692) product of the MTT assay.[1]
Solution:
-
Proper Controls: Run a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells.[1] Incubate these wells under the same conditions and for the same duration.[1] Subtract the absorbance readings of these "extract-only" controls from your experimental wells.[1]
-
Alternative Assays: If interference is significant, consider switching to a non-colorimetric assay.[2]
-
ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence from the reaction of luciferase with ATP, which is proportional to the number of viable cells and less susceptible to color interference.[1]
-
LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) activity released from damaged cells into the supernatant. The measurement is taken before adding any colored reagents to the cells, which can minimize interference.[1]
-
Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These use a redox indicator that changes fluorescence upon reduction by viable cells.[1] It's important to check if the natural product itself is fluorescent by running an "extract-only" control.[1]
-
Issue 2: I am observing unexpectedly high cell viability or a high background signal.
This can be caused by the direct reduction of the MTT reagent by the natural product, leading to a false-positive signal.[1]
Solution:
-
Cell-Free Control: To test for direct reduction, run a control with your natural product and the MTT reagent in a cell-free medium.[1] A color change indicates direct reduction.
-
Wash Step: For adherent cells, washing the cells to remove the natural product before adding the MTT reagent can significantly reduce direct dye reduction.
-
Alternative Assays: As mentioned above, ATP-based or LDH release assays are less prone to this type of interference.[1][3] The Sulforhodamine B (SRB) assay is another alternative that is not affected by the reducing potential of compounds like flavonoids.[4]
Issue 3: My natural product precipitates in the culture medium.
Precipitation can scatter light, leading to artificially high absorbance readings.[1]
Solution:
-
Visual Inspection: Examine the wells under a microscope for any precipitate.[1]
-
Improve Solubility:
-
Solvent Choice: Ensure the solvent used to dissolve the extract is compatible with the culture medium.
-
Sonication/Vortexing: Gentle sonication or vortexing can help in dissolving the extract.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of the MTT assay when working with natural products?
A1: The MTT assay measures metabolic activity, not directly cell viability, and can be influenced by factors other than cell death.[2] For natural products, the primary limitations include:
-
Color Interference: Pigments in the extracts can absorb light at the same wavelength as formazan.[1]
-
Direct Reduction of MTT: Antioxidants and other reducing compounds in the extracts can directly convert MTT to formazan, leading to false-positive results.[1][4]
-
Precipitation: Poor solubility of the extract can cause light scattering and inaccurate readings.[1]
Q2: How can I set up my controls to account for potential interference?
A2: A comprehensive set of controls is crucial:
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells with the solvent used to dissolve the natural product.
-
Extract-Only Control: Medium with the natural product at each tested concentration (no cells).[1]
-
Medium Background Control: Medium with MTT reagent (no cells).
Q3: What are some suitable alternative assays to MTT for natural product screening?
A3: Several alternatives offer advantages when dealing with interfering compounds:[2][5]
| Assay Type | Principle | Advantages for Natural Product Screening |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels via a luminescent reaction.[5] | High sensitivity, less susceptible to color or redox interference. |
| Resazurin (AlamarBlue) Assay | A fluorescent indicator is reduced by viable cells.[5] | High sensitivity and rapid results.[5] Requires checking for autofluorescence of the extract.[1] |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells.[1] | Less prone to interference from colored or reducing compounds as it measures an enzyme in the supernatant.[1] |
| Sulforhodamine B (SRB) Assay | Stains total cellular protein. | Not affected by the reducing potential of compounds.[4] |
| Cell Counting Kit-8 (CCK-8) Assay | Uses a water-soluble tetrazolium salt (WST-8).[5] | Simpler protocol than MTT as it does not require a solubilization step.[2] |
Q4: Can I modify the standard MTT protocol to reduce interference?
A4: Yes, modifications can help:
-
Washing Step: For adherent cells, aspirate the medium containing the extract and wash the cells with PBS before adding the MTT solution. This minimizes the direct interaction between the extract and MTT.
-
Serum-Free Medium: Use a serum-free medium during the MTT incubation step to avoid interference from serum components.[2]
Experimental Protocols
Standard MTT Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.[1]
-
Treatment: Prepare serial dilutions of the natural product extract in culture medium. Remove the old medium and add 100 µL of the diluted extracts to the wells. Include vehicle and untreated controls.[1]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate at 37°C for 2-4 hours.[2]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
Protocol for Correcting Interference from Colored Natural Products
-
Follow the Standard MTT Assay Protocol.
-
In a separate 96-well plate (without cells), add the same concentrations of your natural product extract to the wells with culture medium.
-
Incubate this "extract-only" plate under the same conditions as the cell plate.
-
After incubation, add the MTT reagent and solubilization buffer as you would for the cell plate.
-
Measure the absorbance of the "extract-only" plate at 570 nm.
-
Data Analysis: Subtract the average absorbance of the "extract-only" wells from the absorbance of the corresponding treated cell wells.[1]
Visualizations
Caption: Troubleshooting workflow for MTT assay interference.
Caption: Selecting an alternative to the MTT assay.
References
Technical Support Center: Resolving Co-elution of Ursolic and Oleanolic Acid in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of ursolic acid and oleanolic acid in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why do ursolic acid and oleanolic acid co-elute in reversed-phase HPLC?
Ursolic acid and oleanolic acid are pentacyclic triterpenoid (B12794562) isomers with very similar chemical structures and polarity, making their separation by conventional reversed-phase HPLC challenging.[1] Their nearly identical physicochemical properties result in similar retention times on standard C18 columns.
Q2: What is the first step I should take to troubleshoot the co-elution of these isomers?
The initial and often most effective step is to optimize the mobile phase composition.[1] Subtle changes in the organic solvent ratio, the type of organic modifier (e.g., methanol (B129727) vs. acetonitrile), and the pH of the aqueous phase can significantly impact selectivity and resolution.
Q3: Can changing the stationary phase improve separation?
Yes, selecting an appropriate stationary phase is critical for resolving ursolic and oleanolic acid. While standard C18 columns can be used, specialized column chemistries often provide better resolution. For instance, a polycyclic aromatic hydrocarbon (PAH) polymeric C18 bonded phase column has demonstrated superior resolution (Rs = 3.4) for these isomers.[2] Phenyl-Hexyl columns have also been used effectively, particularly in two-dimensional HPLC (2D-HPLC) systems.[3]
Troubleshooting Guide
Issue 1: Poor resolution on a standard C18 column.
This is a common issue due to the isomeric nature of ursolic and oleanolic acid.
dot
Caption: Troubleshooting workflow for poor resolution.
Solutions:
-
Mobile Phase Optimization:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. An isocratic mobile phase of methanol and a phosphate (B84403) buffer (90:10, v/v) has been shown to be effective.[4]
-
Acidification: The addition of a small amount of acid, such as phosphoric acid or using a phosphate buffer to control pH, can suppress the ionization of the carboxylic acid groups and improve peak shape and resolution.[4]
-
-
Alternative Stationary Phases:
-
If mobile phase optimization is insufficient, consider a column with a different selectivity. A PAH polymeric C18 column has been reported to provide excellent separation of these isomers.[2]
-
Issue 2: Co-elution persists even after mobile phase and stationary phase optimization.
For particularly challenging separations, especially in complex sample matrices like herbal extracts, more advanced techniques may be necessary.
dot
Caption: Advanced techniques for resolving persistent co-elution.
Solutions:
-
Two-Dimensional HPLC (2D-HPLC):
-
Pre-column Derivatization:
Experimental Protocols
Method 1: HPLC with a PAH Polymeric C18 Column
This method provides a simple and rapid approach for the separation of ursolic and oleanolic acid.[2]
-
Column: PAH polymeric C18 bonded phase column.
-
Mobile Phase: Acetonitrile/water (88:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Column Temperature: 23°C.
-
Injection Volume: 10 µL.
Method 2: HPLC with a C18 Column and Phosphate Buffer
This method is a cost-effective approach using a more common C18 column.[4]
-
Column: Kromasil C18 (150 x 4.6 mm, 10 µm).[4]
-
Mobile Phase: Methanol and 0.03 M phosphate buffer (pH = 3) in a ratio of 90:10.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: 214 nm.[4]
-
Injection Volume: 10 µL.[4]
Method 3: 2D-HPLC for Complex Samples
This advanced method is suitable for complex matrices where co-elution with other compounds is a problem.[3]
-
First Dimension (1D):
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 1.9 µm).[3]
-
Mobile Phase: Optimized for initial separation.
-
-
Second Dimension (2D):
Quantitative Data Summary
| Method | Column | Mobile Phase | Resolution (Rs) | Reference |
| HPLC | TADE-PAK AF-C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile-methanol-0.5% ammonium (B1175870) acetate (B1210297) solution (61:18:21, v/v/v) | 1.73 | [7] |
| HPLC | PAH Polymeric C18 | Acetonitrile/water (88:10, v/v) | 3.4 | [2] |
| HPLC | Kromasil C18 (150 x 4.6 mm, 10 µm) | Methanol and 0.03 M phosphate buffer (pH = 3, 90:10) | Baseline separation achieved | [4] |
| UPLC-MS | Acquity UPLC HSS column | Methanol and 5 mM ammonium acetate in water (85:15) | Baseline separation achieved | [8] |
| 2D-HPLC | 1D: Phenyl-Hexyl; 2D: EC-C18 | Orthogonal mobile phases | Complete separation from interferences | [3] |
References
- 1. jfda-online.com [jfda-online.com]
- 2. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Large-Scale Synthesis of Ursolic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the large-scale synthesis of ursolic acid (UA) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Reaction Setup
Question: My ursolic acid starting material has poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and inconsistent results at a larger scale. What can I do?
Answer:
This is a well-documented challenge due to the lipophilic nature of ursolic acid.[1] Here are several strategies to address this:
-
Solvent Selection: While poorly soluble in water, ursolic acid has better solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and hot glacial acetic acid.[2][3] For reactions, consider using a co-solvent system to improve solubility.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of ursolic acid. However, this must be balanced with the thermal stability of your reactants and the potential for side reactions.
-
Derivative Selection: If you are in the early stages of process development, consider forming a more soluble intermediate. For example, creating a salt of the C-28 carboxylic acid can transiently increase aqueous solubility.
-
High-Energy Mixing: At an industrial scale, specialized high-shear mixers can help maintain a fine suspension, promoting better interaction between reactants even if full dissolution is not achieved.
2. Esterification Reactions at the C-28 Position
Question: I am struggling with low yields and incomplete conversion during the Fischer esterification of ursolic acid on a multi-gram scale. How can I drive the reaction to completion?
Answer:
Fischer esterification is an equilibrium-limited reaction, which presents challenges for scaling up.[4] To improve yields, consider the following:
-
Use of Excess Reagent: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product. Using the alcohol as the solvent is a common and effective strategy.[4]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials. On a large scale, azeotropic removal of water using a Dean-Stark apparatus is highly effective.
-
Strong Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods such as reaction with an alkyl halide in the presence of a base, or using coupling agents to form an activated ester intermediate.
3. Amide Synthesis at the C-28 Position
Question: My amide coupling reaction is sluggish and requires harsh conditions, leading to side products. How can I optimize this for a larger scale?
Answer:
Direct amidation of the carboxylic acid is often difficult. Activating the carboxylic acid is typically necessary for efficient amide bond formation.
-
Activation of the Carboxylic Acid: Convert the C-28 carboxylic acid to a more reactive intermediate. Common methods include:
-
Acyl Chloride Formation: Reacting ursolic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with the desired amine.[5]
-
Use of Coupling Agents: Employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation under milder conditions.
-
-
Protecting Groups: The C-3 hydroxyl group can interfere with the reaction. It is often beneficial to protect it as an acetate (B1210297) ester prior to amide coupling to prevent unwanted side reactions.[6] This acetyl group can be removed in a subsequent step if the final product requires a free hydroxyl group.
4. Purification Challenges
Question: Scaling up the purification of my ursolic acid derivative using silica (B1680970) gel column chromatography is proving to be expensive and time-consuming due to high solvent consumption. Are there more efficient industrial-scale methods?
Answer:
Yes, for large-scale purification of triterpenoids, macroporous resin chromatography is a widely adopted and more economical alternative to traditional silica gel chromatography.[7][8]
-
Macroporous Resins: Resins like D101 or AB-8 have shown high efficiency in adsorbing and purifying ursolic acid and its derivatives.[9][10] The process involves:
-
Adsorption: Loading a solution of the crude product onto the resin column.
-
Washing: Washing the column with a weak solvent (e.g., water or low-concentration ethanol) to remove polar impurities.
-
Elution: Eluting the desired compound with a stronger solvent (e.g., higher concentration ethanol).
-
-
Optimization is Key: The efficiency of macroporous resin chromatography is highly dependent on parameters such as sample concentration, pH, flow rate, and the concentration of the eluting solvent. These parameters must be optimized at the lab scale before scaling up.[9]
-
Scale-Up Considerations: When scaling up chromatography, maintaining the bed height and linearly increasing the column diameter is a common strategy. However, with large-diameter columns, bed stability can become an issue.[11]
5. Low Bioavailability of Final Product
Question: My synthesized ursolic acid derivative shows good in vitro activity, but poor in vivo efficacy, likely due to low bioavailability. What strategies can I explore?
Answer:
Low bioavailability is a persistent challenge for ursolic acid and many of its derivatives due to poor water solubility.[5][6] Addressing this often involves formulation strategies:
-
Nanoformulations: Encapsulating the derivative in nanoparticles, liposomes, or micelles can significantly improve its water solubility and bioavailability.[12][13]
-
Prodrug Approach: Designing the derivative as a prodrug that is converted to the active form in vivo can be an effective strategy. For example, a redox-sensitive polymeric prodrug has been shown to improve drug delivery.[12]
-
Structural Modification for Solubility: Further chemical modifications aimed specifically at increasing water solubility can be undertaken. This could involve introducing polar functional groups, such as polyethylene (B3416737) glycol (PEG) chains.
Data and Protocols
Solubility Data for Ursolic Acid
The solubility of the starting material is a critical factor in process development. The following table summarizes the solubility of ursolic acid in various solvents.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ~0.5 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Methanol | 1 part in 88 parts solvent | [3] |
| Ether | 1 part in 140 parts solvent | [3] |
| Chloroform | 1 part in 388 parts solvent | [3] |
| Hot Glacial Acetic Acid | Soluble | [3] |
| 2% Alcoholic NaOH | Soluble | [3] |
| Water | Insoluble | [5] |
Example Protocol: Purification of Triterpenoids using Macroporous Resin
This protocol is a generalized example based on literature for the purification of triterpenoids, which can be adapted for ursolic acid derivatives.[7][10]
1. Resin Preparation and Column Packing:
- Select an appropriate macroporous resin (e.g., D101 or AB-8).
- Pre-treat the resin by soaking sequentially in ethanol and then water to remove any impurities and to activate it.
- Pack the resin into a chromatography column to the desired bed height.
2. Dynamic Adsorption:
- Dissolve the crude extract containing the ursolic acid derivative in an appropriate solvent at an optimized concentration (e.g., 2-4 mg/mL).[9]
- Adjust the pH of the sample solution if necessary to optimize adsorption (a pH of around 5-6 is often effective for ursolic acid).[9]
- Load the sample onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).[9]
3. Washing:
- After loading, wash the column with deionized water or a low-concentration ethanol solution (e.g., 30% ethanol) to remove highly polar impurities.
4. Elution:
- Elute the target ursolic acid derivative using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., starting with 70% ethanol, followed by 80-95% ethanol).[9]
- Collect fractions and analyze them (e.g., by HPLC) to identify those containing the purified product.
5. Regeneration:
- After elution, the resin can be regenerated by washing with a strong solvent (e.g., 95% ethanol) followed by water, making it ready for the next cycle.
Visualizations
Caption: Key challenges in the large-scale synthesis of ursolic acid derivatives.
Caption: General experimental workflow for the synthesis of UA derivatives.
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and Purification of Ursolic Acid from Cynomorium songaricum Exacts with Macroporous Resins [scirp.org]
- 10. maxapress.com [maxapress.com]
- 11. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 12. A novel redox-responsive ursolic acid polymeric prodrug delivery system for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization [mdpi.com]
Technical Support Center: Minimizing Degradation of Triterpenoids During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of triterpenoids to minimize degradation and ensure the integrity of your research and drug development projects. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of triterpenoids during storage?
A1: The main factors contributing to the degradation of triterpenoids are exposure to light, heat, oxygen, and humidity. These factors can lead to chemical reactions such as oxidation, hydrolysis, and photodegradation, altering the structure and compromising the bioactivity of the compounds.
Q2: What are the ideal storage conditions for purified triterpenoids and triterpenoid-rich extracts?
A2: For optimal stability, purified triterpenoids and extracts should be stored in a cool, dark, and dry environment. Specifically:
-
Temperature: Refrigeration at 2-8°C is generally recommended for short to medium-term storage. For long-term storage, freezing at -20°C or -80°C is preferable, especially for sensitive compounds.
-
Light: Store samples in amber-colored vials or wrap containers in aluminum foil to protect them from light, which can catalyze degradation reactions.
-
Atmosphere: To prevent oxidation, it is beneficial to store samples under an inert gas atmosphere, such as nitrogen or argon, particularly for long-term storage.
-
Humidity: Use well-sealed containers with desiccants to protect against moisture, which can promote hydrolysis of glycosidic bonds in triterpenoid (B12794562) saponins (B1172615).
Q3: How can I monitor the stability of my triterpenoid samples over time?
A3: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) detection.[1] This allows for the quantification of the parent triterpenoid and the detection of any degradation products that may form. Regular testing at defined time points is crucial for establishing a stability profile.
Troubleshooting Guides
Issue 1: I've observed a significant decrease in the concentration of my target triterpenoid in a stored sample.
-
Potential Cause A: Thermal Degradation. While many triterpenoids are relatively heat-stable at moderate temperatures, prolonged exposure to elevated temperatures can accelerate degradation.
-
Solution: Review your storage temperature. For long-term stability, ensure samples are stored at or below -20°C. If you need to handle the sample at room temperature, minimize the duration of exposure.
-
-
Potential Cause B: Oxidation. Triterpenoid structures can be susceptible to oxidation, especially if they contain double bonds or hydroxyl groups.
-
Solution: If you suspect oxidation, consider storing your samples under an inert atmosphere. When preparing solutions, use de-gassed solvents. The addition of antioxidants may be considered for formulations, but their compatibility must be assessed.
-
-
Potential Cause C: Hydrolysis. If you are working with triterpenoid saponins (glycosides), the glycosidic bonds can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.
-
Solution: Ensure your samples are stored in a desiccated environment. Use tightly sealed containers and consider including a desiccant. If working with solutions, use aprotic solvents or buffer the solution to a neutral pH if the compound's stability is pH-dependent.
-
Issue 2: The color of my triterpenoid extract has changed during storage.
-
Potential Cause: Color changes often indicate chemical degradation, such as oxidation or polymerization of minor components within the extract.
-
Solution: While a color change may not always correlate with the degradation of the target triterpenoid, it warrants investigation. Re-analyze the sample using a stability-indicating HPLC method to check the purity and concentration of the target compound. To prevent this, store the extract under an inert atmosphere and protected from light.
-
Issue 3: I am observing precipitation in my triterpenoid solution upon storage.
-
Potential Cause A: Change in Temperature. The solubility of triterpenoids can be highly dependent on temperature. A decrease in temperature during storage can lead to the compound precipitating out of solution.
-
Solution: Before use, allow the solution to slowly warm to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, you may need to use a co-solvent or a different solvent system with higher solubilizing power.
-
-
Potential Cause B: Solvent Evaporation. If the container is not properly sealed, solvent evaporation can increase the concentration of the triterpenoid beyond its solubility limit.
-
Solution: Use high-quality vials with tight-fitting caps. For long-term storage, consider sealing vials with Parafilm®.
-
Issue 4: My HPLC analysis shows new, unexpected peaks in my stored triterpenoid sample.
-
Potential Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products.
-
Solution: A comprehensive forced degradation study can help to identify the likely degradation products and pathways.[1] This involves subjecting the triterpenoid to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation and then analyzing the resulting mixture. This information is invaluable for developing a robust stability-indicating method and for understanding the stability limitations of your compound.
-
Data Presentation
The following table summarizes the stability of triterpenoid glycosides from a study on Black Cohosh (Actaea racemosa) extracts under various storage conditions over 9 weeks. This data highlights the general stability of triterpenoids compared to more labile compounds like polyphenols.
Table 1: Stability of Triterpenoid Glycosides in Black Cohosh Extract
| Storage Condition | Actein (% Remaining) | 23-epi-26-deoxyactein (% Remaining) | Cimiracemoside A (% Remaining) |
| 25°C / 40% RH | >95% | >95% | >95% |
| 40°C / 75% RH | >95% | >95% | >95% |
| 60°C / 75% RH | >95% | >95% | >95% |
Data adapted from a study on the stability of constituents in Black Cohosh, demonstrating the high stability of triterpenoid glycosides under accelerated conditions.[2]
Experimental Protocols
Protocol 1: General Stability Testing of Triterpenoid Extracts
This protocol outlines a basic framework for assessing the stability of a triterpenoid-rich extract.
-
Initial Analysis:
-
Prepare a stock solution of the triterpenoid extract in a suitable solvent (e.g., methanol, ethanol).
-
Analyze the initial concentration and purity of the target triterpenoid(s) using a validated stability-indicating HPLC method. This is your "time zero" data point.
-
-
Sample Storage:
-
Aliquot the extract into several amber glass vials with screw caps.
-
Divide the vials into different storage conditions as per ICH guidelines (or conditions relevant to your intended storage):[3]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
For each condition, prepare triplicate samples for each time point.
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove a set of vials from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Prepare solutions for analysis in the same manner as the "time zero" sample.
-
Analyze the samples by HPLC to determine the concentration of the target triterpenoid(s) and to observe the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial triterpenoid concentration remaining at each time point for each storage condition.
-
Plot the concentration versus time to determine the degradation kinetics and estimate the shelf-life.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Triterpenoid Acetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the acetylation of triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for triterpenoid (B12794562) acetylation?
A1: The most common method for the acetylation of triterpenoids involves the use of acetic anhydride (B1165640) (Ac₂O) as the acetylating agent. This reaction is often carried out in the presence of a base such as pyridine (B92270), which can also serve as the solvent. 4-(Dimethylamino)pyridine (DMAP) is frequently used as a more potent catalyst to accelerate the reaction, especially for sterically hindered hydroxyl groups.
Q2: What is the role of pyridine in the acetylation reaction?
A2: Pyridine serves a dual role in triterpenoid acetylation. Firstly, it acts as a base to neutralize the acetic acid byproduct that is formed during the reaction. Secondly, it can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then more readily attacked by the hydroxyl groups of the triterpenoid.
Q3: Can I perform the acetylation without pyridine?
A3: Yes, pyridine-free acetylation methods are available. One common approach is to use a different base, such as triethylamine (B128534), often in conjunction with a catalyst like DMAP. Another method involves using a solid acid catalyst, such as montmorillonite (B579905) clay, which can facilitate the reaction and simplify the work-up process.
Q4: How can I monitor the progress of my acetylation reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting triterpenoid material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent such as p-anisaldehyde, phosphomolybdic acid, or ceric sulfate (B86663).
Q5: What are the typical work-up procedures for an acetylation reaction?
A5: A standard work-up procedure for a reaction performed in pyridine involves pouring the reaction mixture into cold water or onto ice to quench the excess acetic anhydride. The product is then typically extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is subsequently washed with dilute hydrochloric acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acetic acid. Finally, a wash with brine (saturated NaCl solution) is performed to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. Some acetylations may require several hours to overnight. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side products. - Insufficient Acetylating Agent: Use a larger excess of acetic anhydride (e.g., 5-10 equivalents per hydroxyl group). |
| Inactive Reagents | - Use Fresh Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to moisture. Use a fresh bottle or distill it before use. - Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the acetic anhydride. |
| Poor Nucleophilicity of Hydroxyl Group | - Add a Catalyst: For sterically hindered hydroxyl groups, the addition of a catalytic amount of DMAP (4-dimethylaminopyridine) can significantly increase the reaction rate. |
| Product Loss During Work-up | - Check pH of Aqueous Layers: Ensure that the aqueous layers are at the correct pH during washing steps to avoid hydrolysis of the acetylated product. - Sufficient Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Suggested Solution |
| Presence of Multiple Hydroxyl Groups | - Di- or Poly-acetylation: If the triterpenoid has more than one hydroxyl group, multiple acetylated products can form. To favor mono-acetylation of a more reactive hydroxyl group (e.g., a primary vs. a secondary alcohol), you can try using a stoichiometric amount of acetic anhydride and running the reaction at a lower temperature.[1] - Selective Protection: If a specific hydroxyl group needs to be acetylated, consider protecting the other hydroxyl groups before the acetylation reaction. |
| Side Reactions | - Rearrangements: Some triterpenoid structures may be prone to rearrangement under acidic conditions. Using a non-acidic catalyst or milder reaction conditions can help to avoid this. - Decomposition: High reaction temperatures can lead to the decomposition of the starting material or product. Run the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction | - Mixture of Starting Material and Product: If the reaction has not gone to completion, the final product will be a mixture. See "Incomplete Reaction" under Problem 1 . |
| Contaminated Reagents | - Purify Starting Material: Ensure the starting triterpenoid is pure before starting the reaction. - Use Pure Solvents and Reagents: Impurities in solvents or reagents can lead to unexpected side products. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Byproducts | - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Alternative Purification Techniques: Consider other purification methods such as preparative TLC or recrystallization. |
| Residual Pyridine or Acetic Acid | - Thorough Work-up: Ensure the washing steps in the work-up are performed thoroughly to remove all pyridine and acetic acid. Check the pH of the final aqueous wash to ensure it is neutral. |
| Product is an Oil Instead of a Solid | - Remove Trace Solvents: Ensure all solvent has been removed under high vacuum. - Induce Crystallization: Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If it remains an oil, purification by column chromatography is the best approach. |
Data Presentation
Table 1: Reaction Conditions for the Acetylation of Betulin (B1666924)
| Method | Reagents & Solvents | Temperature | Time | Yield | Products | Reference |
| Method A | Acetic anhydride, Pyridine, DMAP (cat.), CH₂Cl₂ | Room Temp. | 18 h | 60-72% | 28-O-acetylbetulin | [1] |
| Method B | Acetic anhydride, Triethylamine | Reflux | 1 h | Not specified | 28-O-acetylbetulin and 3,28-diacetylbetulin | [1] |
| Method C | Acetic anhydride, Imidazole, Chloroform | Not specified | Not specified | Not specified | 28-O-acetylbetulin and 3,28-diacetylbetulin | [2] |
Table 2: Reaction Conditions for the Acetylation of Betulinic Acid
| Method | Reagents & Solvents | Temperature | Time | Yield | Product | Reference |
| Enzymatic | Acetic anhydride, Novozym® 435, K₂CO₃, Chloroform, n-hexane | 54 °C | 20 h | 79.3% | 3-O-acetyl-betulinic acid | [3] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of Betulin using Pyridine and DMAP[1]
-
To a solution of betulin (4 g, 9.04 mmol) in CH₂Cl₂ (36 mL), add 4-(dimethylamino)pyridine (DMAP, 0.4 g, 1% w/w) and pyridine (6 mL, 25.2 mmol).
-
Add acetic anhydride (0.90 mL, 9.53 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 10% aqueous HCl, followed by water, saturated aqueous NaHCO₃ solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography to yield 28-O-acetylbetulin.
Protocol 2: Pyridine-Free Acetylation of Betulin[1]
-
Prepare a solution of betulin (2 g) in a suitable solvent.
-
Add triethylamine as a base.
-
Add acetic anhydride to the mixture.
-
Reflux the reaction mixture for one hour, monitoring the progress by TLC.
-
After the reaction is complete, perform an extractive work-up using a separatory funnel.
-
Isolate the monoacetate product by flash chromatography.
Mandatory Visualization
Caption: General experimental workflow for the acetylation of triterpenoids.
Caption: Troubleshooting guide for low yield in triterpenoid acetylation.
References
- 1. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Triterpenoid Compound Cell Permeability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor cell permeability of triterpenoid (B12794562) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many triterpenoid compounds exhibit poor cell permeability?
A1: The low cell permeability of many triterpenoid compounds is often attributed to a combination of factors:
-
Poor Aqueous Solubility: Triterpenoids are often lipophilic, leading to limited solubility in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption.[1][2][3]
-
High Molecular Weight: The relatively large and complex structures of many triterpenoids can hinder their passage across cell membranes.
-
Efflux Pump Activity: Some triterpenoids may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds back into the intestinal lumen, limiting their net absorption.[3]
-
Metabolism: Triterpenoids can be subject to extensive metabolism upon oral administration, reducing the amount of active compound available for absorption.[1]
Q2: What are the primary strategies to improve the cell permeability and bioavailability of triterpenoid compounds?
A2: Several strategies can be employed to overcome the poor permeability of triterpenoids:
-
Formulation-Based Approaches: Utilizing drug delivery systems (DDSs) is a common and effective strategy.[1][2][4][5] These include:
-
Chemical Modifications: Structural modification of the triterpenoid molecule can enhance its physicochemical properties, such as solubility and permeability.[8][9] This can involve the introduction of polar functional groups.[9]
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.[7][10]
Q3: How can I assess the cell permeability of my triterpenoid compound in the lab?
A3: Several in vitro and in situ methods are available to evaluate cell permeability:
-
Caco-2 Cell Monolayer Assay: This is a widely used in vitro model that mimics the human intestinal epithelium to predict drug absorption.[11][12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based in vitro tool for rapid prediction of passive membrane transport.[12]
-
In Situ Intestinal Perfusion in Animal Models: This technique provides a more physiologically relevant assessment of absorption in a specific segment of the intestine.[11]
Troubleshooting Guide
Problem: My triterpenoid compound shows low permeability in the Caco-2 assay.
| Possible Cause | Troubleshooting Suggestion |
| Poor aqueous solubility of the compound in the assay medium. | - Increase the solubility by using co-solvents (e.g., DMSO, ethanol) at non-toxic concentrations. - Formulate the compound in a suitable drug delivery system (e.g., micelles, nanoemulsion) before applying it to the cells. |
| Compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. | - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. - Use cell lines that overexpress or lack specific transporters to confirm the involvement of efflux pumps. |
| Low passive diffusion due to unfavorable physicochemical properties. | - Consider chemical modification of the compound to improve its lipophilicity or reduce its hydrogen bonding potential. - Explore formulation strategies that can enhance transcellular or paracellular transport. |
| Compound degradation in the assay medium. | - Analyze the stability of the compound in the assay buffer over the incubation period. - If instability is observed, consider using a shorter incubation time or adding stabilizers if possible. |
Experimental Protocols
Protocol 1: Caco-2 Cell Monolayer Permeability Assay
This protocol outlines the general steps for assessing the permeability of a triterpenoid compound using the Caco-2 cell model.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
- Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10^4 cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
- Alternatively, assess the permeability of a paracellular marker with low permeability, such as Lucifer yellow or a fluorescently labeled dextran.[13]
3. Permeability Experiment (Apical to Basolateral):
- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Prepare the dosing solution of the triterpenoid compound in the transport buffer.
- Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
- Also, take a sample from the apical chamber at the beginning and end of the experiment.
4. Sample Analysis:
- Quantify the concentration of the triterpenoid compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
5. Calculation of Apparent Permeability Coefficient (Papp):
- Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).
- A is the surface area of the filter membrane (cm²).
- C₀ is the initial concentration of the compound in the apical chamber (μg/mL).
Protocol 2: Formulation of Triterpenoid-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for preparing SLNs to enhance the delivery of lipophilic triterpenoids.
1. Materials:
- Triterpenoid compound
- Solid lipid (e.g., glyceryl monostearate, stearic acid)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Purified water
2. Preparation Method (High-Shear Homogenization and Ultrasonication):
- Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
- Dissolve the triterpenoid compound in the molten lipid.
- Separately, prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.
- Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
- Subsequently, sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
- Cool down the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
3. Characterization of SLNs:
- Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).
- Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle dispersion.
- Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and analyzing the amount of drug in the nanoparticles and the supernatant.
- EE% = (Total drug - Free drug) / Total drug * 100
- DL% = (Weight of drug in SLNs) / (Weight of SLNs) * 100
Data Summary
The following table summarizes the impact of different formulation strategies on the bioavailability of poorly permeable compounds, which can be analogous to the challenges faced with triterpenoids.
| Formulation Strategy | Key Advantages | Potential Disadvantages | Reference |
| Solid Lipid Nanoparticles (SLNs) | Protects drug from degradation, enhances absorption, potential for controlled release. | Lower drug loading capacity compared to other systems, potential for particle aggregation. | [3] |
| Niosomes | Can encapsulate both hydrophilic and lipophilic drugs, improves stability and membrane permeability. | Potential for drug leakage, physical instability (aggregation, fusion). | [6] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Spontaneously form fine emulsions in the GI tract, enhancing drug solubilization and absorption. | High surfactant concentrations may cause GI irritation, potential for drug precipitation upon dilution. | [6][7] |
| Complexation with Cyclodextrins | Increases aqueous solubility and dissolution rate. | Limited to compounds that can fit within the cyclodextrin (B1172386) cavity, potential for competitive displacement by other molecules. | [7] |
Visualizations
Caption: Workflow for addressing poor triterpenoid permeability.
Caption: Common formulation strategies for triterpenoids.
Caption: Cellular uptake of a formulated triterpenoid.
References
- 1. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Delivery Systems for Birch-bark Triterpenoids and their Derivatives in Anticancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Triterpenoid Analysis by LC-MS
Welcome to the technical support center for the method validation of triterpenoid (B12794562) analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a robust LC-MS method for triterpenoid analysis?
A1: The most critical parameters to optimize include the choice of ionization mode (ESI or APCI), mobile phase composition (including additives like formic acid or ammonium (B1175870) formate), and MS source conditions such as capillary voltage, gas flow, and temperature.[1][2] Proper sample preparation to minimize matrix effects is also crucial for reliable quantification.[1][3]
Q2: How can I improve the sensitivity of my LC-MS method for low-abundance triterpenoids?
A2: To enhance sensitivity, consider chemical derivatization to introduce easily ionizable groups.[4] Additionally, optimizing MS parameters, such as collision energy in MS/MS experiments, can significantly improve the signal response.[2][5] A thorough sample cleanup to reduce matrix interference and concentrating the sample by solvent evaporation are also effective strategies.[6]
Q3: What are common causes of poor peak shape (e.g., tailing, broadening) in triterpenoid analysis?
A3: Poor peak shape can result from several factors, including column contamination or deterioration, an inappropriate injection solvent, secondary interactions with the column chemistry, or excessive system dead volume.[1] Using a mobile phase with additives like formic acid can often improve peak shape.[7]
Q4: How do I address matrix effects in my triterpenoid analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[8] To mitigate these, effective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential.[1][6] Using matrix-matched calibration standards or stable isotope-labeled internal standards can also help to correct for matrix effects.[4][8]
Troubleshooting Guide
Issue 1: High Variability in replicate injections (Poor Precision)
-
Question: My replicate injections show high variability in peak area. What could be the cause?
-
Answer: High variability can stem from several sources. Check for instability of the analyte in the autosampler; some triterpenoids may degrade over time.[9] Ensure your sample preparation is consistent and that the extraction recovery is reproducible. Inconsistent instrument performance, such as fluctuating spray in the MS source, can also be a factor. It is recommended to evaluate both intra-day and inter-day precision to ensure consistency.[10]
Issue 2: Inaccurate Quantification Results (Poor Accuracy)
-
Question: My calculated concentrations are consistently higher or lower than the expected values. Why is this happening?
-
Answer: Inaccurate quantification is often linked to matrix effects or issues with your calibration curve.[1] Endogenous compounds in biological samples or exogenous compounds in plant extracts can interfere with the ionization of your target analytes.[1] Prepare a calibration curve in a matrix that closely matches your samples to compensate for these effects. Also, verify the purity and concentration of your reference standards. Accuracy is typically assessed by determining the recovery of the analyte in spiked samples.[11]
Issue 3: No or Low Analyte Signal
-
Question: I am not detecting my target triterpenoid, or the signal is very weak. What should I check?
-
Answer: First, confirm that the MS parameters are optimized for your specific analyte. This includes selecting the correct precursor and product ions for MS/MS analysis.[5] Infusing a standard solution directly into the mass spectrometer can help in optimizing these parameters.[2] Also, ensure that the sample concentration is within the detection limits of the instrument.[6] If the issue persists, investigate potential sample loss during preparation or degradation of the analyte.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of triterpenoids using LC-MS/MS, providing a benchmark for your experiments.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification [12]
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 |
| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 |
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation [13]
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | RSD ≤15% (≤20% at LLOQ) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and processing conditions |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of triterpenoids from a biological matrix like plasma and can be adapted for other sample types.[1]
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard solution and vortex to mix.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the triterpenoids with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Method for Triterpenoid Quantification
This is an example of a typical LC-MS/MS method for the analysis of triterpenoids.[7]
-
LC System: Agilent 1260 Liquid Chromatograph or equivalent.
-
Column: Agilent Zorbax SB-C18 MS column (3.0 × 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% aqueous formic acid
-
B: 0.1% formic acid in methanol
-
-
Gradient Program:
-
0–3 min, 10% to 65% B
-
3–6 min, 65% B
-
6–9 min, 65% to 90% B
-
9–10 min, 90% B
-
10–12 min, 90% to 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6400 Triple Quadrupole Mass Spectrometer with an ESI source.
-
Ionization Mode: Negative Ion Mode.
-
MS Parameters:
-
Drying Gas: Nitrogen at 8 L/min
-
Drying Gas Temperature: 320 °C
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 125 V
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: A general workflow for LC-MS method validation.
Caption: A decision tree for troubleshooting common LC-MS issues.
Caption: Sources and mitigation of matrix effects in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sisu.ut.ee [sisu.ut.ee]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. resolian.com [resolian.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Natural Product Cytotoxicity Screening
Welcome to the technical support center for natural product cytotoxicity screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help avoid false positives and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My natural product extract is highly colored and seems to be interfering with my colorimetric cytotoxicity assay (e.g., MTT, XTT). How can I address this?
A1: This is a common challenge as many natural product extracts contain pigments that absorb light in the same wavelength range as the formazan (B1609692) product in tetrazolium-based assays.[1] Here are two primary solutions:
-
Solution 1: Implement Proper Controls. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells. Incubate these "extract-only" controls under the same conditions and for the same duration as your experimental wells. Subsequently, subtract the absorbance readings of the "extract-only" wells from your experimental wells to correct for the intrinsic color of the extract.[1]
-
Solution 2: Switch to a Non-Colorimetric Orthogonal Assay. Consider using an assay with a different detection method that is less susceptible to color interference.[1]
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure luminescence, which is proportional to the number of viable cells, and are generally less affected by colored compounds.[1]
-
Lactate (B86563) Dehydrogenase (LDH) release assay: This colorimetric assay measures LDH activity in the culture supernatant, which is released from damaged cells. Since the measurement is taken from the supernatant before adding colored reagents to the cells, it can minimize interference.[1]
-
Fluorescence-based assays (e.g., Resazurin (B115843)/AlamarBlue): These assays use a redox indicator that fluoresces upon reduction by viable cells. It is important to run controls with the extract alone to check for intrinsic fluorescence.[1]
-
Q2: I'm observing a high background signal in my assay, even in my negative control wells. What are the likely causes?
A2: High background signals, especially when working with complex natural product mixtures, can arise from several sources:
-
Direct Reduction of Assay Reagent: Natural products rich in antioxidants, such as polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin to their colored or fluorescent products, respectively.[1][2][3] This leads to a false-positive signal of high viability or a false-negative signal for cytotoxicity. A cell-free control with your extract and the assay reagent can confirm this type of interference.[1]
-
Media Components: High concentrations of certain substances in the cell culture medium can contribute to high background absorbance or fluorescence.[1] Testing the medium alone with the assay reagent can help rule this out.
-
Precipitation of the Extract: If the natural product precipitates in the culture medium, it can scatter light and cause artificially high absorbance readings.[1] A visual inspection of the wells under a microscope is recommended to check for any precipitate. Improving the solubility of the extract is crucial in such cases.
Q3: My hit compound from a primary screen is active across multiple, unrelated assays. What could be the reason for this promiscuous activity?
A3: This phenomenon, often referred to as "promiscuous inhibition" or being a "frequent hitter," is a strong indicator of assay interference.[4] The underlying cause is likely a non-specific mechanism such as:
-
Compound Aggregation: Some compounds form aggregates at screening concentrations, which can non-specifically inhibit enzymes or disrupt cell membranes.[4][5]
-
PAINS (Pan-Assay Interference Compounds): Certain chemical scaffolds are known to interfere with a wide range of assays through various mechanisms like redox activity or covalent modification of proteins.[4] Natural products can sometimes contain these "invalid metabolic panaceas" (IMPs).[4]
To mitigate this, consider including detergents like Triton X-100 or Tween-20 in your assay buffer to prevent aggregation and plan for orthogonal assays to confirm primary hits.[4]
Q4: How can I distinguish between apoptosis and necrosis to validate a cytotoxic hit?
A4: Distinguishing between these two modes of cell death is critical for understanding the mechanism of action of your natural product. A combination of techniques is often necessary for accurate characterization.[6]
-
Morphological Analysis: Use time-lapse microscopy, flow cytometry, or transmission electron microscopy to observe distinct morphological changes. Apoptosis is characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies, while necrosis involves cell swelling and plasma membrane rupture.[6][7]
-
Biochemical Markers:
-
Apoptosis: Look for caspase activation (e.g., caspase-3, -7, -9), DNA fragmentation (TUNEL assay), and phosphatidylserine (B164497) exposure on the outer cell membrane (Annexin V staining).[6][8]
-
Necrosis: Necrosis is often characterized by the absence of apoptotic markers and the release of intracellular contents like High Mobility Group Box 1 (HMGB1) and lactate dehydrogenase (LDH).[6]
-
-
Flow Cytometry: Dual staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI) can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Troubleshooting Guides
Issue 1: Suspected False-Positive in an MTT Assay Due to Direct Reagent Reduction
If you suspect your natural product is directly reducing the MTT reagent, follow this workflow to diagnose and mitigate the issue.
Issue 2: My Natural Product has Poor Aqueous Solubility
Poor solubility is a common issue with lipophilic natural products and can lead to precipitation and inaccurate results.
-
Initial Check: Visually inspect the wells under a microscope for any precipitate.[1]
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay does not exceed a non-toxic level (typically <0.5%).
-
Solubilization Aids:
-
Sonication or Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[1]
-
Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Issue 3: Suspected Luciferase Inhibition in a Reporter Gene Assay
Some natural products, like resveratrol (B1683913) and other flavonoids, can directly inhibit luciferase enzymes, leading to false-negative or false-positive results depending on the assay design.[9][10]
Data Presentation: Comparison of Cytotoxicity Assays
| Assay Type | Principle | Common Interferences from Natural Products | Mitigation Strategies |
| MTT/XTT/MTS | Measures mitochondrial dehydrogenase activity via reduction of tetrazolium salts to colored formazan.[1] | - Direct reduction by antioxidants (flavonoids, polyphenols).[2][11] - Color interference from pigments.[1] - Precipitation causing light scatter.[1] | - Cell-free and extract-only controls.[1] - Wash cells before adding MTT reagent.[2] - Use orthogonal assays (SRB, ATP-Glo).[11] |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[1] | - Inhibition of LDH enzyme by some natural products (e.g., polyphenols).[12][13] - Interference from LDH present in serum-containing media. | - Use low-serum media. - Run controls to check for direct LDH inhibition. |
| ATP-based (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells using a luciferase-luciferin reaction.[1] | - Inhibition of luciferase enzyme.[9][10] - Quenching of luminescent signal.[10] | - Counterscreen for luciferase inhibition.[14] - Use orthogonal assays with different detection methods. |
| Resazurin (AlamarBlue) | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | - Direct reduction by antioxidants.[1] - Intrinsic fluorescence of the natural product. | - Cell-free and extract-only controls.[1] |
| SRB (Sulphorhodamine B) | Measures total protein content of adherent cells after fixation. | - Less prone to interference from reducing compounds.[11] | - Recommended as a good orthogonal assay for MTT.[11] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is used to determine if a natural product directly reduces the MTT reagent.
-
Prepare serial dilutions of the natural product extract in cell culture medium in a 96-well plate.
-
Include a "medium only" blank control.
-
Add MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.
-
Add solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
A significant increase in absorbance in the presence of the natural product compared to the medium-only control indicates direct MTT reduction.[2]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis/Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with the natural product extract for the desired time.
-
Include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway Visualization
Apoptosis Signaling Pathway
The diagram below illustrates the extrinsic and intrinsic pathways of apoptosis, highlighting key proteins such as caspases. Understanding these pathways is crucial when validating a cytotoxic hit that is believed to induce programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies to reduce triterpenoid sample loss during workup
Welcome to the Technical Support Center for triterpenoid (B12794562) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize triterpenoid sample loss during experimental workup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Extraction & Initial Workup
Question: I'm observing a low yield of triterpenoids from my initial extraction. What are the common causes and how can I improve my yield?
Answer: Low extraction yields are a frequent challenge. Several factors can contribute to this issue, from the choice of solvent to the extraction method itself. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Solvent Selection: Triterpenoids have varying polarities. The choice of solvent is critical for efficient extraction.[1]
-
Troubleshooting:
-
For general triterpenoid extraction, solvents like ethanol (B145695), methanol (B129727), acetone, and ethyl acetate, or their mixtures, are commonly used.[1]
-
For less polar triterpenoids, consider using hexane (B92381) or a hexane:acetone mixture.[2]
-
For more polar triterpenoid glycosides (saponins), aqueous ethanol or methanol solutions are often more effective.[3]
-
Systematically test a range of solvents with varying polarities to find the optimal one for your specific sample matrix and target triterpenoids.
-
-
-
Inefficient Extraction Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient for all samples.[4][5]
-
Troubleshooting:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It often requires shorter extraction times and lower temperatures.[4][6][7]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to faster and often more efficient extraction.[8][9]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method is effective for extracting non-polar compounds and avoids the use of organic solvents.[10][11] However, it may be less suitable for polar triterpenoids.[12]
-
-
-
Inadequate Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are crucial parameters that need optimization.
-
Troubleshooting:
-
Temperature: Increasing the temperature can enhance extraction efficiency, but excessive heat can lead to the degradation of heat-sensitive triterpenoids.[13][14][15] It's crucial to find an optimal temperature that maximizes yield without causing degradation.[2]
-
Time: Longer extraction times can increase yield, but prolonged exposure to high temperatures or certain solvents may cause degradation.[15][16] Monitor your extraction over time to determine the optimal duration.
-
Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency up to a certain point.[9][17] However, using excessive solvent can make the downstream concentration steps more difficult and time-consuming.
-
-
Question: My triterpenoid extract is highly viscous and difficult to handle. What causes this and how can I fix it?
Answer: High viscosity in extracts is often due to the co-extraction of polysaccharides.[5] This can interfere with subsequent purification steps.
-
Troubleshooting:
-
Pre-extraction: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interfering compounds before the main triterpenoid extraction.[1]
-
Solvent Precipitation: Add a solvent in which polysaccharides are insoluble (an anti-solvent) to your extract to precipitate them out.
-
Enzymatic Hydrolysis: Use enzymes to break down the polysaccharides. However, this method requires careful optimization to avoid degrading the target triterpenoids.[5]
-
2. Purification
Question: I'm experiencing significant sample loss during chromatographic purification on a silica (B1680970) gel column. What could be the reasons?
Answer: Sample loss during silica gel chromatography is a common issue, often due to the properties of triterpenoids and their interaction with the stationary phase.
-
Irreversible Adsorption: Triterpenoids, especially those with certain functional groups, can irreversibly adsorb to the active sites on the silica gel.[12]
-
Troubleshooting:
-
Deactivate the Silica: Before packing the column, wash the silica gel with a solvent system containing a small amount of a polar modifier like methanol or triethylamine (B128534) to block the most active sites.
-
Change the Stationary Phase: Consider using a less active stationary phase like alumina (B75360) or a bonded phase (e.g., C18) for reversed-phase chromatography.[5]
-
-
-
Compound Degradation: Some triterpenoids are sensitive to the acidic nature of silica gel and can degrade on the column.[12]
-
Troubleshooting:
-
Neutralize the Silica: Use silica gel that has been treated with a neutralizing agent.
-
Add a Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine or pyridine (B92270) into your mobile phase can help neutralize the silica surface and prevent degradation of acid-sensitive compounds.
-
-
-
Poor Solubility and Precipitation: If the sample is not fully dissolved in the mobile phase, it can precipitate on the column, leading to poor separation and sample loss.[5]
-
Troubleshooting:
-
Ensure your sample is completely dissolved in the initial mobile phase before loading it onto the column.
-
If solubility is an issue, you may need to use a stronger solvent to dissolve the sample and then adsorb it onto a small amount of silica gel before dry-loading it onto the column.
-
-
Question: How can I minimize triterpenoid loss when using Solid-Phase Extraction (SPE)?
Answer: SPE is a powerful technique for sample cleanup and concentration, but loss can occur if the method is not optimized.[18][19][20][21]
-
Analyte Breakthrough: The triterpenoid of interest may not be retained effectively on the SPE cartridge during sample loading.
-
Troubleshooting:
-
Select the Right Sorbent: Choose a sorbent with a high affinity for your target triterpenoids. For many triterpenoids, a reversed-phase (e.g., C18) or normal-phase sorbent may be appropriate.
-
Adjust Sample pH: For acidic or basic triterpenoids, adjusting the pH of the sample can enhance their retention on the sorbent.[20]
-
Modify the Loading Solvent: Decrease the elution strength of the solvent used to dissolve and load the sample to improve retention.[20]
-
-
-
Incomplete Elution: The triterpenoid may be too strongly retained on the sorbent and not fully eluted.
-
Troubleshooting:
-
Optimize the Elution Solvent: Use a stronger elution solvent or a mixture of solvents to ensure complete recovery of the analyte. It can be beneficial to elute with two smaller volumes of solvent rather than one large volume.[18]
-
Collect and Analyze All Fractions: During method development, collect and analyze the fractions from each step (load, wash, and elution) to determine where the loss is occurring.[19]
-
-
3. General Handling and Stability
Question: Can triterpenoids adsorb to labware, leading to sample loss?
Answer: Yes, particularly at low concentrations, triterpenoids can adsorb to the surfaces of plastic and glass labware, leading to significant sample loss.[22][23]
-
Troubleshooting:
-
Minimize Surface Exposure: Reduce the number of transfers between vials and use low-adsorption microcentrifuge tubes and pipette tips when possible.[22]
-
Use Silanized Glassware: Treating glassware with a silanizing agent can reduce the number of active sites available for adsorption.
-
Rinse Thoroughly: When transferring solutions, rinse the original container multiple times with the solvent to recover any adsorbed material.[24][25]
-
Question: Are triterpenoids susceptible to degradation during workup?
Answer: Yes, triterpenoids can be sensitive to pH, temperature, and light.
-
pH Sensitivity: Some triterpenoids are unstable under acidic or basic conditions, which can lead to hydrolysis or other degradation reactions.[26][27][28]
-
Troubleshooting:
-
Maintain the pH of your solutions within a stable range for your target compounds. Buffering the solution may be necessary.[26]
-
Avoid prolonged exposure to strong acids or bases unless it is a required step in your protocol.
-
-
-
Temperature Sensitivity: High temperatures can cause degradation of some triterpenoids.[14][26]
-
Avoiding Complete Dryness: When evaporating solvents, avoid taking the sample to complete dryness, as this can make it difficult to redissolve and can increase the chance of degradation or irreversible adsorption to the vial surface.[22]
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Triterpenoids.
| Extraction Method | Source Material | Key Parameters | Triterpenoid Yield/Content | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ganoderma lucidum | Solvent-to-material ratio: 27:1 mL/g, Time: 55 min, Power: 480 W | 9.58 mg/g | [16] |
| Hot Water Extraction (HWE) | Ganoderma lucidum | Not specified | 3.69 mg/g | [16] |
| Supercritical CO2 Extraction | Ganoderma lucidum | Temperature: 60°C | 0.902 g (from 5g sample) | [10] |
| Ethanol Extraction (Control) | Ganoderma lucidum | Temperature: 60°C | 0.541 g (from 5g sample) | [10] |
| Macroporous Adsorption Resin (HPD-600) | Inonotus hispidus | Optimal dynamic adsorption and desorption | Content increased from 26.72 to 129.28 mg/g with a 75.48% yield | [12][30] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol provides a general guideline for UAE. Optimal conditions will vary depending on the plant material and target triterpenoids.
-
Sample Preparation: Dry the plant material at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.[15] Grind the dried material into a fine powder.
-
Extraction: a. Place a known amount of the powdered sample into an extraction vessel. b. Add the selected extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[12] c. Place the vessel in an ultrasonic bath. d. Set the ultrasonic power (e.g., 220 W) and temperature (e.g., 50°C).[12] e. Sonicate for a predetermined time (e.g., 40 minutes).[12]
-
Sample Recovery: a. Centrifuge the mixture to separate the extract from the solid residue.[12] b. Collect the supernatant. c. The extraction can be repeated on the residue to maximize yield. d. Combine the supernatants for further processing.
Protocol 2: Solid-Phase Extraction (SPE) for Triterpenoid Clean-up (General Procedure)
This protocol outlines the basic steps for using SPE to clean up a triterpenoid extract. The specific sorbent and solvents will need to be optimized.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with the same solvent system as the sample is dissolved in (e.g., water or a weak solvent mixture) to prepare the sorbent for sample loading.
-
Sample Loading: Dissolve the crude extract in a weak solvent and load it onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak solvent through the cartridge to wash away weakly retained impurities while the triterpenoids remain bound to the sorbent.
-
Elution: Elute the target triterpenoids from the cartridge using a stronger solvent. Collect the eluate. This step can be repeated with increasing solvent strengths to fractionate the sample.[18]
Visualizations
Caption: General workflow for triterpenoid extraction and purification.
Caption: Troubleshooting logic for addressing low triterpenoid yield.
References
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.huit.edu.vn [journal.huit.edu.vn]
- 11. mdpi.com [mdpi.com]
- 12. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. vjs.ac.vn [vjs.ac.vn]
- 17. maxapress.com [maxapress.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - BR [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. silicycle.com [silicycle.com]
- 21. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 22. How to minimize sample losses [biosyn.com]
- 23. Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Troubleshooting [chem.rochester.edu]
- 25. Tips & Tricks [chem.rochester.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scielo.br [scielo.br]
- 30. [PDF] Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 3-Acetoxy-11-ursen-28,13-olide versus Ursolic Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activities of the natural triterpenoid (B12794562) ursolic acid and its derivative, 3-Acetoxy-11-ursen-28,13-olide. While extensive research has elucidated the multifaceted anticancer properties of ursolic acid, data on this compound remains limited, necessitating further investigation to fully understand its therapeutic potential.
Introduction
Ursolic acid, a pentacyclic triterpenoid found in a variety of plants, has long been a subject of interest in cancer research due to its demonstrated anti-inflammatory, antioxidant, and antitumor properties.[1] Its structural derivative, this compound, is a less-studied compound. This guide aims to synthesize the available experimental data to draw a comparative baseline of their anticancer activities.
Quantitative Assessment of Cytotoxicity
A critical aspect of evaluating anticancer potential is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. Extensive research has been conducted on the cytotoxic effects of ursolic acid across a wide range of cancer cell lines. In contrast, publicly available, peer-reviewed quantitative data for this compound is scarce.
Table 1: Comparative Cytotoxicity (IC50) of Ursolic Acid and this compound against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | BGC-803 (Gastric Cancer) | Varies (Dose-dependent) | [2] |
| H22 (Hepatocellular Carcinoma) | Varies (Dose-dependent) | [2] | |
| HepG2 (Hepatocellular Carcinoma) | Varies | [3] | |
| BGC-823 (Gastric Cancer) | Varies | [3][4] | |
| SH-SY5Y (Neuroblastoma) | Varies | [3] | |
| HeLa (Cervical Cancer) | Varies | [3] | |
| HT-29 (Colon Cancer) | Varies | [4] | |
| This compound | A2780 (Ovarian Cancer) | Weak to moderate activity | [5] |
| EC-109, KYSE150, EC-1 (Esophageal Cancer) | Enhances inhibitory effect | [] |
Note: Specific IC50 values for this compound are not available in the cited literature.
Mechanistic Insights into Anticancer Activity
Ursolic Acid:
Ursolic acid exerts its anticancer effects through a multitude of pathways. It is known to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[1][2] Mechanistic studies have revealed that ursolic acid can activate caspases, a family of proteases that are crucial for apoptosis.[2] Specifically, it has been shown to activate caspase-3, -8, and -9 in gastric cancer cells.[2] Furthermore, ursolic acid can modulate the expression of proteins involved in apoptosis, such as downregulating the anti-apoptotic protein Bcl-2.[2] It can also arrest the cell cycle at the G0/G1 phase, preventing cancer cells from dividing and proliferating.[2]
Caption: Simplified signaling pathway of ursolic acid-induced apoptosis.
This compound:
The precise mechanisms of action for this compound's anticancer activity are not well-documented. Available information suggests it possesses antiproliferative effects, though the underlying pathways have not been elucidated.[5] Additionally, it has been noted to have radiosensitizing activity, meaning it may enhance the effectiveness of radiation therapy in treating cancer.[] This suggests a potential role in combination therapies.
Experimental Protocols
A standardized method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
MTT Assay Protocol (General):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (ursolic acid or this compound) and a control (vehicle) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Caption: A general workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available evidence strongly supports the anticancer properties of ursolic acid, highlighting its ability to inhibit cancer cell growth and induce apoptosis through various signaling pathways. In contrast, the anticancer activity of this compound is not well-characterized, with current data being largely qualitative.
The "weak to moderate" antiproliferative activity and potential radiosensitizing effects of this compound warrant further in-depth investigation.[5][] Future research should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its potency and selectivity.
-
Mechanistic Studies: Elucidating the molecular pathways through which this compound exerts its anticancer effects, including its impact on cell cycle progression, apoptosis, and other key cellular processes.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
A comprehensive understanding of the anticancer profile of this compound will be crucial in determining its viability as a potential therapeutic agent, either alone or in combination with other cancer treatments.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride and investigation on its anti tumor effects against BGC-823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
Comparative Analysis of PTP1B Inhibitory Activity of Triterpenoid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitory activity of various triterpenoid (B12794562) isomers. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the development of novel therapeutic agents targeting metabolic disorders.
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3] Its overexpression has been linked to insulin resistance, type 2 diabetes, and obesity.[1][4] Consequently, the inhibition of PTP1B is a promising therapeutic strategy for these conditions.[3] Triterpenoids, a class of naturally occurring compounds, have emerged as a significant source of PTP1B inhibitors. This guide focuses on comparing the inhibitory potency of different triterpenoid isomers.
Quantitative Comparison of PTP1B Inhibition
The inhibitory activity of various triterpenoid isomers against PTP1B is summarized in the table below. The data, presented as IC50 values, has been compiled from multiple studies to facilitate a direct comparison. A lower IC50 value indicates a higher inhibitory potency.
| Triterpenoid Isomer | IC50 (µM) | Positive Control | Positive Control IC50 (µM) | Reference |
| Ursolic Acid | 3.47 ± 0.02 | - | - | [5] |
| Ursolic Acid | 3.54 ± 0.06 | - | - | [6] |
| Ursolic Acid | 5.6 | - | - | [7] |
| Ursolic Acid | 8.3 | - | - | [8] |
| Oleanolic Acid Derivative (25f) | 3.12 | - | - | [7] |
| Tormentic Acid | 0.50 ± 0.06 | - | - | [5] |
| Palmitic Acid | 0.10 ± 0.03 | - | - | [5] |
| Mulberrofuran G | 0.57 ± 0.04 | Ursolic Acid | 3.54 ± 0.06 | [6] |
| Albanol B | 0.80 ± 0.02 | Ursolic Acid | 3.54 ± 0.06 | [6] |
| Kuwanon G | 2.26 ± 0.03 | Ursolic Acid | 3.54 ± 0.06 | [6] |
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the downstream signaling that leads to glucose uptake.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Experimental Protocols
PTP1B Inhibition Assay
The following is a detailed methodology for determining the PTP1B inhibitory activity of triterpenoid isomers.
1. Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)[9]
-
Triterpenoid isomer test compounds dissolved in DMSO
-
Positive control (e.g., Ursolic acid)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the triterpenoid isomer test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 10 µL of each test compound dilution to the respective wells.[9]
-
Add 20 µL of the PTP1B enzyme solution (1 µg/mL) to each well and mix.[9]
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP substrate to each well.[9]
-
Terminate the reaction by adding a stop solution (e.g., 10 M NaOH).[6]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[6][9]
3. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the PTP1B inhibitory activity of triterpenoid isomers.
Caption: Workflow for PTP1B inhibition assay.
Conclusion
The presented data indicates that triterpenoid isomers exhibit a wide range of PTP1B inhibitory activities. Notably, tormentic acid and certain oleanolic acid derivatives have demonstrated potent inhibition. The provided experimental protocol and workflows offer a standardized approach for the continued investigation and comparison of these and other compounds. This guide serves as a foundational resource for researchers aiming to identify and develop novel PTP1B inhibitors from natural product sources for the potential treatment of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleanolic Acid and Ursolic Acid Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the promising candidates from natural sources, the pentacyclic triterpenoids oleanolic acid (OA) and its isomer ursolic acid (UA) have garnered significant attention.[1][2] Both compounds, found in a variety of plants, exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[3][4][5] However, their therapeutic potential is often limited by poor bioavailability and solubility.[3][5] This has spurred extensive research into the synthesis of derivatives with enhanced efficacy and drug-like properties. This guide provides an objective comparison of oleanolic acid and ursolic acid derivatives, focusing on their performance in cancer cells, supported by experimental data and methodologies.
Structural and Mechanistic Overview
Oleanolic acid and ursolic acid are structural isomers, differing only in the position of a methyl group on the E-ring of their pentacyclic structure.[2] This subtle difference can influence their biological activity. Both OA and UA derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[6][7][8] They modulate several key signaling pathways implicated in cancer progression, such as the NF-κB and STAT3 pathways.[1][5]
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of oleanolic acid, ursolic acid, and their derivatives have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Generally, synthetic derivatives of both OA and UA show enhanced cytotoxicity compared to the parent compounds.[3][9]
For instance, in the human colon carcinoma cell line HCT15, ursolic acid demonstrated stronger cytotoxic activity than oleanolic acid, with IC50 values of 30 µmol/L and 60 µmol/L, respectively.[8] In another study on the human breast cancer cell line MCF-7, oleanolic acid and ursolic acid showed IC50 values of 28 µM and 30 µM, respectively, after 72 hours of exposure.[10] The following table summarizes the IC50 values of various derivatives in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Oleanolic Acid | HCT15 (Colon) | 60 | 78 | [8] |
| Ursolic Acid | HCT15 (Colon) | 30 | 78 | [8] |
| Oleanolic Acid | MCF-7 (Breast) | 28 | 72 | [10] |
| Ursolic Acid | MCF-7 (Breast) | 30 | 72 | [10] |
| UA Derivative (Compound 36) | A549 (Lung) | 5.22 - 8.95 | Not Specified | [1] |
| UA Derivative (Compound 24) | Not Specified | Not Specified | Not Specified | [11] |
| UA Derivative (Compound 15) | HepG2 (Liver) | 5.40 | Not Specified | [11] |
| OA-5a, OA-5b, OA-5c | MCF-7, HeLa, A549 | Improved vs Gefitinib | Not Specified | [12] |
| UA-5a | MCF-7, HeLa, A549 | Improved vs Gefitinib | Not Specified | [12] |
Key Signaling Pathways Modulated
The anticancer activity of oleanolic and ursolic acid derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The NF-κB and STAT3 signaling pathways are prominent targets.
Caption: Key signaling pathways (NF-κB and STAT3) targeted by oleanolic and ursolic acid derivatives.
Experimental Protocols
A standardized approach is crucial for evaluating and comparing the anticancer effects of these compounds. Below is a generalized protocol for a cell viability assay, a common method to determine the cytotoxic effects of compounds on cancer cells.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Culture cancer cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of oleanolic acid, ursolic acid, or their derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental and Developmental Workflow
The development of novel anticancer derivatives from oleanolic and ursolic acid follows a structured workflow from initial design to preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic PTP1B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of natural and synthetic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes, obesity, and cancer. This document outlines their performance, supported by experimental data, and provides detailed methodologies for key experiments.
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in several signaling pathways, including the insulin (B600854) and leptin pathways.[1] Its role in dephosphorylating the insulin receptor and its substrates makes it a prime target for the development of therapeutics for insulin-resistant conditions like type 2 diabetes.[1][2] Consequently, the discovery of potent and selective PTP1B inhibitors is a significant area of research.[1][3] This guide compares the characteristics of PTP1B inhibitors derived from natural sources versus those developed through synthetic chemistry.
Performance Comparison of PTP1B Inhibitors
The development of PTP1B inhibitors has been a focus of research for many years, leading to a diverse range of both natural and synthetic compounds.[4][5] While synthetic inhibitors have been extensively developed, natural products offer a rich source of diverse chemical scaffolds for PTP1B inhibition.[2][4]
Natural PTP1B Inhibitors
Natural products, including flavonoids, terpenoids, and alkaloids, have been identified as potent PTP1B inhibitors.[2] These compounds often exhibit complex structures and diverse mechanisms of action.
Synthetic PTP1B Inhibitors
Synthetic inhibitors are often designed to mimic the phosphotyrosine substrate of PTP1B.[6] medicinal chemistry efforts have focused on improving potency, selectivity, and pharmacokinetic properties.[1][3]
The following tables summarize the in vitro potency (IC50 values), selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), and in vivo efficacy of selected natural and synthetic PTP1B inhibitors.
| Natural Inhibitor | Chemical Class | PTP1B IC50 (µM) | Selectivity vs. TCPTP | In Vivo Efficacy |
| Mulberrofuran G | Prenylated Flavonoid | 0.57 ± 0.04 | Not specified | Enhanced glucose uptake in insulin-resistant HepG2 cells.[7] |
| Albanol B | Prenylated Flavonoid | 0.80 ± 0.02 | Not specified | Enhanced glucose uptake in insulin-resistant HepG2 cells.[7] |
| Sanggenon C | Prenylated Flavonoid | 1.6 ± 0.3 | No inhibition of VHR and PP1 at 50 µM | Not specified |
| Baicalin | Flavonoid Glycoside | 3.87 ± 0.45 | > 50 µM for TCPTP, SHP2, SHP1 | Significantly reduced blood sugar in STZ-induced diabetic mice.[8] |
| Canophyllol | Triterpenoid | ~30-100 | Not specified | Not specified |
| Pongamol | Flavonoid | 75.0 | Not specified | Lowered blood glucose in STZ-induced diabetic rats.[2] |
| Karanjin | Furanoflavonoid | 84.5 | Not specified | Lowered blood glucose in STZ-induced diabetic rats.[2] |
| Synthetic Inhibitor | Chemical Class | PTP1B IC50/Ki (nM) | Selectivity vs. TCPTP | In Vivo Efficacy |
| Compound 19 | Oxalyl-aryl-amino benzoic acid | Ki = 76 | 5-fold | Not specified |
| JTT-551 | Carboxylic acid derivative | Ki = 220 | ~42-fold | Reduced blood glucose in diabetic mice.[9] |
| Ertiprotafib | Thiazolidinedione derivative | IC50 = 1600-29000 | Not specified | Discontinued in clinical trials.[9] |
| Trodusquemine (MSI-1436) | Spermidine cholesterol conjugate | IC50 = 1000 | ~224-fold | Investigated in clinical trials.[9] |
| Compound 10a | Dihydroxybenzene derivative | IC50 = 190 | ~31-fold vs TCPTP, ~83-fold vs SHP2 | Good cellular uptake in C2C12 myotubes.[10] |
| CD00466 | Not specified | IC50 = 730 | ~31-fold | Not specified |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of PTP1B inhibition and the methods used to evaluate inhibitors, the following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for the discovery and evaluation of PTP1B inhibitors.
Experimental Protocols
In Vitro PTP1B Inhibition Assay (using pNPP)
This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP), which can be detected spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 10 µL of the inhibitor solution (or DMSO for control) to each well.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[11][12]
Cellular PTP1B Inhibition Assay in HepG2 Cells
This assay evaluates the effect of PTP1B inhibitors on the insulin signaling pathway in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test inhibitors
-
Insulin
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-PTP1B, anti-GAPDH)
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using specific antibodies to detect the phosphorylation levels of insulin receptor (IR) and Akt, as well as the expression level of PTP1B.[13][14]
Conclusion
Both natural and synthetic inhibitors of PTP1B present viable avenues for the development of novel therapeutics. Natural products provide a rich source of diverse chemical scaffolds with inherent biological activity. Synthetic inhibitors, on the other hand, can be rationally designed and optimized for potency and selectivity. The choice between these approaches, or a combination thereof, will depend on the specific goals of the drug discovery program. The experimental protocols provided in this guide offer a foundation for the evaluation and comparison of PTP1B inhibitors from any source. Continued research in this area holds promise for the development of effective treatments for a range of metabolic diseases.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Selectivity Profile of 3-Acetoxy-11-ursen-28,13-olide for PTP1B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of 3-Acetoxy-11-ursen-28,13-olide against Protein Tyrosine Phosphatase 1B (PTP1B) and explores its selectivity over other closely related protein tyrosine phosphatases. The following sections detail its inhibitory potency, compare it with other phosphatases based on available data for structurally related compounds, and provide relevant experimental protocols and pathway diagrams.
Inhibitory Activity and Selectivity
3β-Acetoxy-urs-11-en-28,13-olide, an ursane-type triterpene, has been identified as a significant inhibitor of PTP1B, a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity.[1] Studies have shown that this compound exhibits PTP1B inhibitory activity with IC50 values in the micromolar range, specifically between 3.5 to 54.8 μM.[1] Kinetic analyses have further characterized it as a mixed-type inhibitor of PTP1B.[1]
A comprehensive assessment of a drug candidate's therapeutic potential requires a thorough evaluation of its selectivity. Ideally, an inhibitor should demonstrate high potency against its intended target while exhibiting minimal activity against other related enzymes to reduce the likelihood of off-target effects. For PTP1B inhibitors, selectivity is commonly assessed against other protein tyrosine phosphatases such as T-cell protein tyrosine phosphatase (TCPTP), Src homology region 2 domain-containing phosphatase-1 (SHP-1), Src homology region 2 domain-containing phosphatase-2 (SHP-2), and Leukocyte antigen-related (LAR) phosphatase.
Currently, specific inhibitory data for this compound against TCPTP, SHP-1, SHP-2, and LAR is not available in the public domain. However, studies on other structurally related ursane-type triterpenes, such as ursolic acid and its derivatives, provide valuable insights into the potential selectivity profile of this class of compounds. For instance, ursolic acid and a synthesized derivative have been shown to inhibit TCPTP and SHP-2, but not LAR, PTPα, or PTPε.[2] Another study on ursane-type triterpenes from Rubus chingii evaluated their selectivity against TCPTP, VHR, SHP-1, and SHP-2.[3] This suggests that while some ursane (B1242777) triterpenoids exhibit activity against other phosphatases, the degree of selectivity can vary.
Comparative Inhibitory Activity Data
The following table summarizes the known IC50 value for this compound against PTP1B. The fields for other phosphatases are marked as "Data not available" to reflect the current state of published research.
| Compound | PTP1B IC50 (µM) | TCPTP IC50 (µM) | SHP-1 IC50 (µM) | SHP-2 IC50 (µM) | LAR IC50 (µM) |
| This compound | 3.5 - 54.8[1] | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed below is a representative experimental protocol for determining the in vitro inhibitory activity of a compound against PTP1B, based on commonly used methods for triterpenoids.
PTP1B Inhibition Assay Protocol
This assay quantifies the inhibitory effect of a test compound on the enzymatic activity of PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution to each well. For the control and blank wells, add 10 µL of DMSO.
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the PTP1B enzyme solution to the test and control wells. Add 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of PTP1B inhibition, the following diagrams are provided.
Caption: Experimental workflow for PTP1B inhibition assay.
The diagram below illustrates the central role of PTP1B as a negative regulator in the insulin signaling pathway.
Caption: PTP1B's role in the insulin signaling pathway.
References
- 1. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B inhibitory activities of ursane-type triterpenes from Chinese raspberry, fruits of Rubus chingii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Purity of Triterpenoids with GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of bioactive compounds like triterpenoids is a critical step to ensure data integrity and product safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and quantification. However, its reliance on UV detection and potential for co-elution of structurally similar isomers necessitates a secondary, orthogonal method for validation. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for this purpose, offering high-resolution separation and definitive mass-based identification.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of triterpenoids, complete with experimental protocols, quantitative performance data, and workflow visualizations to aid in method selection and implementation.
Principle of Triterpenoid (B12794562) Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with a stationary phase packed in a column. A liquid mobile phase carries the sample through the column, and different compounds elute at different times (retention time) based on their affinity for the stationary phase. For triterpenoids, which are often non-volatile, HPLC is a direct method of analysis.[1] Detection is commonly performed using UV-Vis or Photo Diode Array (PDA) detectors, although many triterpenoids lack strong chromophores, necessitating detection at low wavelengths (205-210 nm).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and boiling point. An inert carrier gas transports the vaporized sample through a long, narrow capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. Due to the low volatility and high molecular weight of most triterpenoids, a chemical derivatization step is mandatory to convert them into more volatile forms suitable for GC analysis.[2]
Experimental Workflow
The complementary use of HPLC and GC-MS provides a robust workflow for purity validation. HPLC is first used for initial purity assessment and quantification. GC-MS is then employed as a confirmatory technique to verify the identity of the main peak and to identify any co-eluting impurities that may not be resolved by HPLC.
Detailed Experimental Protocols
The following are representative protocols for the analysis of common triterpenoids like oleanolic acid and ursolic acid.
Protocol 1: HPLC-PDA Analysis
This protocol is adapted from validated methods for the quantification of oleanolic and ursolic acids.[3][4][5]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate or Phosphate Buffer, Water (HPLC grade), Oleanolic Acid and Ursolic Acid standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and a buffer. For example, Acetonitrile:Methanol:0.5% Ammonium Acetate solution (61:18:21 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 210 nm (as triterpenoids have poor UV absorption at higher wavelengths).[3]
-
Injection Volume: 10 µL.[3]
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of oleanolic acid and ursolic acid standards (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.1 to 2.5 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the triterpenoid sample in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of the triterpenoid in the sample chromatogram and calculate the purity based on the calibration curve derived from the standards.
-
Protocol 2: GC-MS Validation
This protocol includes the critical derivatization step required for triterpenoid analysis by GC-MS.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.
-
Chemicals and Reagents: Pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Methylene (B1212753) Chloride or other aprotic solvent.
-
Derivatization Procedure (Silylation): [6][7]
-
Drying: Transfer a known amount of the triterpenoid sample (or a dried aliquot of the HPLC sample solution) into a GC vial. Ensure the sample is completely dry, as moisture will deactivate the derivatizing reagent.
-
Reagent Addition: Add an appropriate aprotic solvent (e.g., 100 µL methylene chloride), followed by the derivatization reagents. A common combination is 25 µL of BSTFA and 25 µL of anhydrous pyridine (which acts as a catalyst).[7]
-
Reaction: Tightly cap the vial and heat at 60-65 °C for approximately 20-30 minutes to ensure the reaction goes to completion.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min, and hold for 5-10 minutes.
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
-
Analysis: Inject the derivatized sample. Identify the main triterpenoid peak and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
Quantitative Performance Comparison
While a direct comparison depends on the specific instrumentation and triterpenoid, the following table summarizes typical performance metrics gathered from various validated methods.
| Parameter | HPLC-PDA / HPLC-CAD | GC-MS | Comments |
| Purity Assessment | Based on % peak area relative to a standard curve. Prone to error if impurities co-elute or have different UV responses. | Based on % peak area of derivatized compound. MS provides definitive identification, reducing ambiguity. | GC-MS is superior for confirming identity and resolving hidden impurities.[8] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL (PDA)[2]; <1 ng on-column (CAD)[9] | Generally lower than HPLC-PDA due to higher sensitivity of MS detectors. Can be in the low ng/mL range. | HPLC with advanced detectors like Charged Aerosol Detection (CAD) can achieve sensitivity comparable to GC-MS.[9] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL (PDA)[2]; <2 ng on-column (CAD)[9] | Typically in the range of 5-20 ng/mL, depending on the compound and derivatization efficiency. | Both techniques can offer excellent quantification limits required for purity analysis. |
| Reproducibility (RSD %) | Typically < 2% for intra-day and inter-day precision.[2][4] | Precision is highly dependent on the reproducibility of the derivatization step. Generally, RSD is kept < 5%. | HPLC methods are often more reproducible due to fewer sample preparation steps.[9] |
Application in Drug Development: Triterpenoid Signaling Pathways
Triterpenoids are investigated for numerous therapeutic applications, including anti-inflammatory and anti-cancer effects. Their mechanism of action often involves the modulation of key cellular signaling pathways. Validating the purity of the triterpenoid used in these studies is paramount to ensure that the observed biological effects are attributable to the compound of interest and not an impurity.
Oleanolic Acid and the NF-κB Anti-Inflammatory Pathway
Oleanolic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11] This pathway is a central regulator of inflammation.
Ursolic Acid and the Mitochondrial Apoptosis Pathway
Ursolic acid, an isomer of oleanolic acid, is known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[12][13][14]
Conclusion
Both HPLC and GC-MS are indispensable techniques for the analysis of triterpenoids. They are not mutually exclusive but rather complementary, providing a comprehensive picture of a sample's purity and identity.
-
HPLC is an excellent primary method for routine purity testing and quantification due to its direct analysis of non-volatile compounds and high reproducibility.[2]
-
GC-MS is the gold standard for validation. Its superior resolution and the definitive identification provided by mass spectrometry make it invaluable for confirming the identity of the primary compound and detecting any co-eluting or structurally similar impurities that might be missed by HPLC.[8]
For researchers and drug development professionals, employing HPLC for initial assessment followed by GC-MS for validation constitutes a robust, reliable, and scientifically sound strategy for ensuring the quality and purity of triterpenoid samples.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage | MDPI [mdpi.com]
- 12. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Triterpenoid Saponins
The accurate quantification of triterpenoid (B12794562) saponins (B1172615) is critical for researchers, scientists, and drug development professionals involved in the study and utilization of natural products. Given the structural diversity and complexity of these compounds, selecting and validating an appropriate analytical method is paramount to ensure data integrity and comparability across different studies and laboratories. This guide provides an objective comparison of common analytical methods, supported by experimental data, and outlines the process for cross-validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Data Presentation: A Comparative Analysis
The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of various triterpenoid saponins is summarized below. These tables highlight key validation parameters, offering a clear comparison to aid in selecting the most suitable technique. LC-MS/MS generally offers higher sensitivity compared to other detectors.[5]
Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Saponin (B1150181) Quantification [6]
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 | [6] |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [6] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [6] |
| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 | [6] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification [6]
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Astragaloside IV | >0.995 | 0.5 | 1.0 | 85.0 - 115.0 | <15.0 | [6] |
| Notoginsenoside R1 | >0.995 | 0.5 | 1.0 | 85.0 - 115.0 | <15.0 | [6] |
| Ginsenoside Rb1 | >0.995 | 0.5 | 1.0 | 85.0 - 115.0 | <15.0 | [6] |
| Platycodin D | >0.999 | 1.0 | 5.0 | 97.3 - 103.5 | <4.8 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.[6] Below are representative protocols for the extraction and analysis of triterpenoid saponins.
Sample Preparation from Plant Material
A general procedure for extracting triterpenoid saponins from plant material includes the following steps:
-
Drying and Grinding: Plant material (e.g., leaves, roots) is dried to a constant weight and ground into a fine powder to maximize the surface area for extraction.[6]
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol (B145695).[6] Techniques like sonication or Soxhlet extraction are often used to improve efficiency.[6][[“]] For instance, ultrasonic extraction with 95.8% ethanol has been shown to be effective for aescin saponins.[[“]]
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure to obtain a crude extract.[6]
-
Purification (Optional): To minimize matrix effects, particularly for sensitive LC-MS/MS analysis, a solid-phase extraction (SPE) step can be used to purify the saponin fraction.[6]
HPLC-UV Analysis Protocol (Representative)
HPLC with a UV detector is a widely used technique due to its broad application range and high sensitivity.[5] However, many saponins lack strong chromophores, making detection challenging.[8][9]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or acetic acid to improve peak shape.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is often performed at a low wavelength, such as 203 nm or 210 nm, as most saponins lack significant chromophores.[10][11]
-
Injection Volume: 10-20 µL.
-
Quantification: Calibration curves are generated using certified reference standards of the target saponin analytes.
UPLC-MS/MS Analysis Protocol (Representative)
UPLC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for identifying and quantifying saponins, especially in complex matrices like plasma.[5][12][13]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer.[13]
-
Column: A sub-2 µm particle C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm) is often chosen for its high resolution and good peak symmetry.[12]
-
Mobile Phase: A gradient of acetonitrile/methanol and water with 0.1% formic acid is a common mobile phase composition.[13]
-
Flow Rate: A flow rate of 0.4 mL/min is typical for UPLC systems.[13]
-
Ionization Source: Electrospray ionization (ESI) is frequently used, with the negative ionization mode often showing higher sensitivity for triterpenoid saponins.[10][12][13][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[13] Specific precursor-to-product ion transitions are optimized for each saponin and the internal standard.
-
Injection Volume: A small injection volume, typically 1-5 µL, is used.[12]
-
Quantification: An internal standard is used, and calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.[13]
Workflow for Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods provide equivalent and reliable results. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart illustrating the systematic process for the cross-validation of two analytical methods.
This guide provides a foundational comparison and procedural outline for the analysis of triterpenoid saponins. The selection of a specific method should be based on the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation.[6] Proper validation and cross-validation are indispensable steps to ensure the generation of accurate and reproducible data in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of triterpenoid saponins in dog plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of total saponin of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
Comparative Cytotoxicity Analysis: Cisplatin vs. 3-Acetoxy-11-ursen-28,13-olide in A2780 Ovarian Cancer Cells
For Immediate Release: A critical evaluation of the cytotoxic profiles of the established chemotherapeutic agent Cisplatin and the natural product derivative 3-Acetoxy-11-ursen-28,13-olide in the A2780 human ovarian cancer cell line is presented. This guide consolidates available experimental data for Cisplatin and outlines a comprehensive experimental protocol for a comparative assessment of this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of A2780 cell growth. The IC50 values for Cisplatin in A2780 cells, as determined by various studies, are summarized below.
| Compound | Cell Line | Exposure Time | IC50 Value | Assay Method |
| Cisplatin | A2780 | 24 hours | 6.84 ± 0.66 µg/mL | WST-8 Assay[1] |
| Cisplatin | A2780 | 48 hours | 3.253 µg/mL | CCK-8 Assay[2] |
| Cisplatin | A2780 | 72 hours | 1.40 ± 0.11 µM | MTT Assay[3] |
| Cisplatin | A2780 | 72 hours | ~2.7 µM | MTT Assay[4] |
Note: Direct comparative data for this compound in A2780 cells is not currently available in the public domain. The experimental protocol provided below outlines a standardized method to generate this data.
Experimental Protocols
To ensure a robust and reproducible comparison of the cytotoxic effects of this compound and Cisplatin, the following detailed experimental protocol for a colorimetric cytotoxicity assay (MTT assay) is provided.
MTT Assay Protocol for A2780 Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
A2780 human ovarian cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cisplatin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: A2780 cells are harvested and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions for both Cisplatin and this compound in culture medium. After the 24-hour incubation, the medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. A set of wells should be left with compound-free medium to serve as a negative control.
-
Incubation: The treated plates are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining and comparing the cytotoxicity of the two compounds.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Signaling Pathways
Due to the lack of available data on the specific signaling pathways modulated by this compound in A2780 cells, a comparative diagram of signaling pathways is not feasible at this time. Further research into the mechanism of action of this compound is required to enable such a comparison. Cisplatin is known to induce cytotoxicity primarily through the formation of DNA adducts, leading to the activation of the DNA damage response and subsequent apoptosis. Key signaling pathways involved include the ATM/ATR, p53, and MAPK pathways.
The following diagram illustrates a generalized workflow for investigating and comparing the signaling pathways of two compounds.
Caption: Workflow for comparative signaling pathway analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Metabolomics of Primary Ovarian Cancer Cells in Comparison to Established Cisplatin-Resistant and -Sensitive Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potential of Ursane-Type Triterpenoids as PTP1B Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ursane-type triterpenoids as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. This document summarizes structure-activity relationships, presents key inhibitory data, details experimental protocols, and visualizes critical pathways and workflows.
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a well-validated strategy for the treatment of insulin resistance and related metabolic disorders. Ursane-type triterpenoids, a class of natural products, have emerged as promising scaffolds for the development of potent and selective PTP1B inhibitors.
Structure-Activity Relationship of Ursane-Type Triterpenoids
The inhibitory activity of ursane-type triterpenoids against PTP1B is significantly influenced by the nature and position of substituents on the pentacyclic core. Key structural features that govern their potency include:
-
Hydroxylation Pattern: The presence and location of hydroxyl groups on the ursane (B1242777) skeleton are critical for activity.
-
Modifications at C-3: Alterations at the C-3 position, such as acetylation, can modulate inhibitory potency.
-
Substituents at C-28: The presence of a carboxylic acid or other functionalities at the C-28 position often plays a crucial role in binding to the enzyme.
-
Unsaturation in the C-ring: The double bond at C-12 in the ursane skeleton is a common feature among active compounds.
Comparative Inhibitory Activity
The following table summarizes the in vitro PTP1B inhibitory activity (IC50 values) of selected ursane-type triterpenoids from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Source | IC50 (µM) | Type of Inhibition |
| Ursolic acid | Rubus chingii | 4.1 | Non-competitive |
| 3β-acetoxy-urs-12-ene-28-oic acid | Sorbus pohuashanensis | 3.5 | Mixed-type |
| Pomolic acid | Sorbus pohuashanensis | 21.8 | Non-competitive |
| Pomolic acid-3β-acetate | Sorbus pohuashanensis | 12.3 | Non-competitive |
| Euscaphic acid | Sorbus pohuashanensis | 54.8 | Not specified |
| Ursolaldehyde | Sorbus pohuashanensis | 43.2 | Not specified |
| 3β-acetoxy-urs-11-en-28,13-olide | Sorbus pohuashanensis | 8.7 | Mixed-type |
| 2-oxopomolic acid | Rubus chingii | Not specified | Mixed-type |
| 2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid | Rubus chingii | Not specified | Mixed-type |
Experimental Protocols
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay is a widely used colorimetric method to determine the activity of PTP1B and to screen for its inhibitors.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compounds (ursane-type triterpenoids) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PTP1B enzyme in each well of a 96-well plate.
-
Add various concentrations of the test compounds (or DMSO for control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with test compounds to the control wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed.
Procedure:
-
The PTP1B inhibition assay is performed with varying concentrations of the substrate (pNPP) in the presence and absence of different fixed concentrations of the inhibitor.
-
The initial reaction velocities (V) are measured for each substrate and inhibitor concentration.
-
The data is then plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]) or other kinetic models to determine the kinetic parameters (Km and Vmax) and the type of inhibition.
Visualizing Key Processes
PTP1B in the Insulin Signaling Pathway
The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling cascade. Inhibition of PTP1B enhances insulin sensitivity.
Triterpenoids as Promising PTP1B Inhibitors: An In Silico Docking Comparison
A detailed guide for researchers and drug development professionals on the virtual screening and interaction of various triterpenoids with Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic and oncogenic pathways.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3][4] As a negative regulator of insulin (B600854) and leptin signaling pathways, inhibiting PTP1B can enhance insulin sensitivity and promote glucose uptake.[1][2][3][4][5][6] Natural products, particularly triterpenoids, have shown considerable promise as PTP1B inhibitors.[7][8] In silico docking studies have become an indispensable tool to predict the binding affinities and interaction mechanisms of these compounds with the PTP1B active site, thereby accelerating the drug discovery process.[6][9][10][11]
This guide provides a comparative analysis of in silico docking studies of various triterpenoids with PTP1B, supported by experimental data where available.
Comparative Docking Performance of Triterpenoids
The following table summarizes the in silico docking and in vitro inhibitory activities of selected triterpenoids and their derivatives against PTP1B. These compounds, including oleanolic acid, ursolic acid, and betulinic acid derivatives, have demonstrated potential as PTP1B inhibitors.
| Compound Class | Specific Compound | Binding Affinity (kcal/mol) | IC50 (µM) | PDB ID of PTP1B Used | Key Interacting Residues | Reference |
| Oleanolic Acid Derivatives | Oleanolic Acid | - | 4.71 ± 0.16 | 1C83 | ARG24, ARG254 | [12][13] |
| Derivative 25f | - | 3.12 | - | - | [14][15] | |
| Cinnamoyl ester (6) | - | Potent in vitro | - | Interacts with catalytic or allosteric sites | [16] | |
| Ethyl ether (10) | - | Higher than oleanolic acid | - | Improved interaction with site B | [16] | |
| Ursolic Acid Derivatives | Ursolic Acid | -6.7 to -9.6 | - | - | - | [17] |
| Ursolic Acid | -6.7216 | - | 1NNY | Arg24, Arg254, Gly259 | [18] | |
| Betulinic Acid Derivatives | Betulinic Acid | -6.7 to -9.6 | 3.49 ± 0.02 | - | Gly220, Cys215, Gly218, Asp48 | [17][19] |
| Betulin | - | 4.17 ± 0.03 | - | Gly220, Cys215, Gly218, Asp48 | [19] | |
| Phosphate (B84403) Derivative 7a | - | - | - | Docked to EGFR active site | [20] | |
| Phosphate Derivative 7b | - | - | - | Docked to EGFR active site | [20] | |
| Other Triterpenoids | Serratane Triterpenoid (B12794562) 9 | -6.9 to -7.3 | 3.1 | - | - | [21] |
| Serratane Triterpenoid 25 | -6.9 to -7.3 | 5.6 | - | - | [21] | |
| Pimarane-type Diterpene 2 | -5.3 to -6.1 | Ki: 3.29-12.86 | - | Phe182, Asp181, Cys215, Tyr46, Arg47, etc. | [22] |
PTP1B Signaling Pathways and Docking Workflow
To understand the significance of PTP1B inhibition, it is crucial to visualize its role in cellular signaling. PTP1B negatively regulates the insulin and leptin pathways by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively.[1][5] The following diagrams illustrate the PTP1B signaling pathway and a general workflow for in silico docking studies.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A generalized workflow for in silico molecular docking studies.
Experimental Protocols
The methodologies employed in the cited in silico docking studies generally follow a standardized workflow, as depicted in the diagram above. Key steps are outlined below:
Protein Preparation
The three-dimensional crystal structure of PTP1B is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1C83.[13][23] The preparation of the protein typically involves:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
The prepared structure is then saved in a PDBQT format for use with docking software like AutoDock.[13]
Ligand Preparation
The 2D structures of the triterpenoid ligands are drawn using chemical drawing software like ChemSketch and then converted to 3D structures.[13] The ligands undergo energy minimization using force fields such as AM1 to obtain a stable conformation.[13]
Molecular Docking
-
Software: AutoDock is a frequently cited software for performing the docking simulations.[13]
-
Grid Generation: A grid box is defined around the active site of PTP1B to encompass the potential binding pocket for the ligands.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is often employed to search for the best binding conformations of the ligands within the defined active site.[13]
-
Analysis: The results are analyzed based on the binding energy, with more negative values indicating a higher binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
In Vitro PTP1B Inhibition Assay
To validate the in silico findings, an in vitro enzymatic assay is performed. A common method involves:
-
Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (pNPP) as the substrate.
-
Procedure: The assay is typically conducted in a buffer solution at a specific pH and temperature. The triterpenoid inhibitor is incubated with the PTP1B enzyme, followed by the addition of the pNPP substrate.
-
Measurement: The enzymatic reaction is stopped, and the amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.[24]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PTP1B activity (IC50) is calculated. Ursolic acid is often used as a positive control.[19][24]
Conclusion
In silico docking studies serve as a powerful initial step in the identification and optimization of novel PTP1B inhibitors. Triterpenoids, including derivatives of oleanolic acid, ursolic acid, and betulinic acid, have consistently demonstrated promising binding affinities and inhibitory activities in both computational and experimental assays. The data presented in this guide highlights the potential of these natural compounds as scaffolds for the development of new therapeutics for metabolic diseases and cancer. Further investigation, including in vivo studies, is warranted to fully elucidate their therapeutic potential.[9][16]
References
- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PTPN1 - Wikipedia [en.wikipedia.org]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.blrcl.org [journals.blrcl.org]
- 13. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 14. Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of oleanolic acid derivatives: In vitro, in vivo and in silico studies for PTP-1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Molecular Structure, In Vitro Anticancer Study and Molecular Docking of New Phosphate Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics and molecular docking studies of pimarane-type diterpenes as protein tyrosine phosphatase (PTP1B) inhibitors from Aralia continentalis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bmrat.com [bmrat.com]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
comparing the efficacy of different triterpenoid extraction techniques
A Comparative Guide to Triterpenoid (B12794562) Extraction Techniques
Triterpenoids, a diverse class of natural compounds derived from a 30-carbon precursor, squalene, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The efficient extraction of these compounds from plant matrices is a critical first step in research, development, and manufacturing. This guide provides an objective comparison of various triterpenoid extraction techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Triterpenoid Extraction Efficacy
The choice of extraction technique significantly impacts the yield, purity, and cost-effectiveness of obtaining triterpenoids. Traditional methods like Maceration and Soxhlet extraction are often contrasted with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Modern methods generally offer advantages in terms of reduced extraction time and solvent consumption.[1][2]
For instance, studies on Centella asiatica have shown that while there is no significant difference in the triterpene yield between MAE and UAE, UAE resulted in a slightly higher yield.[3][4] Both UAE and MAE were found to be more efficient than Soxhlet extraction and Subcritical Water Extraction (SWE) for this particular plant material.[3][5] In the extraction of triterpenoids from Actinidia deliciosa root, MAE demonstrated significantly higher recovery rates compared to ultrasonic and reflux extraction, along with a drastic reduction in extraction time and solvent usage.[1]
Supercritical CO2 (SC-CO2) extraction is presented as a green technology for obtaining triterpenoids. While it can be highly selective, its efficiency can be dependent on the specific triterpenoids being targeted and the use of co-solvents.[6] For example, in the extraction from Inonotus obliquus (Chaga), the recovery of different triterpenoids varied, with lanosterol (B1674476) showing high recovery and betulin (B1666924) showing lower recovery compared to a traditional Folch method.[7]
The following table summarizes quantitative data from various studies, comparing the efficacy of different extraction techniques for triterpenoids from various plant sources.
Data Presentation: Triterpenoid Extraction Efficacy
| Extraction Technique | Plant Material | Key Parameters | Triterpenoid Yield (mg/g DW unless specified) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Chaenomeles speciosa leaves | 93% Ethanol (B145695), 390 W, 30 min, 70°C, 25 mL/g | 36.77 ± 0.40 | [8] |
| Ganoderma lucidum | Water, 480 W, 55 min, 27 mL/g | 9.5768 ± 0.228 | [9] | |
| Centella asiatica | Methanol, 20 min, 1:25 solid:liquid ratio | ~144 (mg/g DW of total triterpenes) | [3] | |
| Microwave-Assisted Extraction (MAE) | Actinidia deliciosa root | 72.67% Ethanol, 362.12 W, 30 min, 15 mL/g | 84.96% (extracted TTP) | [1] |
| Diospyros kaki leaves | 60.27% Ethanol, 365.3 W, 13.05 min, 22.26 mL/g | 61.82 | [2][10] | |
| Lactuca indica leaves | Ethanol, 400 W, 60 min, 20 mL/g | 29.17 | [11] | |
| Soxhlet Extraction (SE) | Cannabis Roots | Ethanol, 6 h | Lower than SDMEE | [12] |
| Ganoderma lucidum | 90% Ethanol, 80°C, 2 hours | 18.533% (percentage yield of extract) | [13] | |
| Supercritical Fluid Extraction (SFE) | Inonotus obliquus | SC-CO2, 324 K (50°C), 350 bar | Inotodiol: 87-101 mg/100g | [7] |
| Ganoderma lucidum | SC-CO2 with 7% v/v Ethanol, 60°C, 380 bar | 14.9 ( g/100g ) | ||
| Maceration | Apple Peels | Ethanol:water (7:3 v/v), 10-30 days | ~7.33 (total triterpene acids) | [14] |
| Subcritical Water Extraction (SWE) | Cannabis Roots | Water, 150-250°C, 30 min | Failed to isolate triterpenoids | [12] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target triterpenoids.
Ultrasound-Assisted Extraction (UAE)
This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered sample (e.g., 2 g) into an extraction vessel.[15]
-
Add the selected solvent (e.g., 93% ethanol) at a specific liquid-to-solid ratio (e.g., 25 mL/g).[8]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.[15]
-
Set the extraction parameters: ultrasound power (e.g., 390 W), temperature (e.g., 70°C), and time (e.g., 30 min).[8]
-
-
Separation: After extraction, separate the mixture by filtration or centrifugation to remove solid plant residue.
-
Solvent Removal: Evaporate the solvent from the filtrate, typically using a rotary evaporator under reduced pressure.
-
Drying and Quantification: Dry the resulting crude extract and quantify the triterpenoid content using methods like HPLC or colorimetric assays.[16]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid cell lysis and release of target compounds.[1]
Protocol:
-
Sample Preparation: Dry and grind the plant material to a consistent particle size.
-
Extraction:
-
Cooling and Separation: Allow the vessel to cool to room temperature before opening. Centrifuge the sample to separate the extract from the solid residue.[17]
-
Solvent Removal: Collect the supernatant and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the crude extract and proceed with quantification.
Soxhlet Extraction
A classical technique involving continuous extraction with a fresh, warm solvent.[16]
Protocol:
-
Sample Preparation: Dry and pulverize the plant material.
-
Apparatus Assembly:
-
Weigh a specific amount of the powdered material (e.g., 20-50 g) and place it in a cellulose (B213188) thimble.[16]
-
Place the thimble inside the main chamber of the Soxhlet extractor.[16]
-
Fill a round-bottom flask with the appropriate solvent (e.g., 250-500 mL of ethanol) and connect it to the extractor. Attach a condenser to the top.[16]
-
-
Extraction:
-
Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds.[16]
-
The process continues in cycles, with the solvent and extracted compounds being siphoned back into the flask.[16]
-
Continue the extraction for a predetermined duration, typically ranging from 6 to 24 hours.[16]
-
-
Solvent Removal: After cooling, remove the solvent from the extract using a rotary evaporator.
-
Drying: Dry the crude triterpenoid extract.
Supercritical Fluid Extraction (SFE)
This green technique uses a supercritical fluid, most commonly CO2, as the extraction solvent.[18]
Protocol:
-
Sample Preparation: Dry and grind the plant material.
-
Extraction:
-
Load the powdered sample (e.g., 10 g) into the extraction vessel of the SFE system.[19]
-
Set the extraction parameters: pressure (e.g., 350-400 bar), temperature (e.g., 50-60°C), and CO2 flow rate (e.g., 0.45 mL/min).
-
If required, add a co-solvent like ethanol (e.g., 6-7% v/v) to modify the polarity of the supercritical fluid.[19]
-
Run the extraction for the specified duration (e.g., 2 hours).[19]
-
-
Separation and Collection: The supercritical fluid containing the dissolved triterpenoids is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate for collection.
-
Analysis: The collected extract is then quantified for triterpenoid content.
Maceration
A simple technique that involves soaking the plant material in a solvent for an extended period.[20]
Protocol:
-
Sample Preparation: Coarsely powder the dried plant material.
-
Extraction:
-
Separation: Strain the liquid and press the solid residue (marc) to recover the remaining extract.
-
Solvent Removal: Evaporate the solvent to obtain the crude extract.
-
Drying and Analysis: Dry the extract and perform quantification.
Visualizations
Experimental Workflow for Triterpenoid Extraction
The following diagram illustrates a general workflow for the extraction and analysis of triterpenoids from a plant source.
Caption: General experimental workflow for triterpenoid extraction.
Triterpenoids in the NF-κB Signaling Pathway
Many triterpenoids exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating the immune response to infection and inflammation.
Caption: Inhibition of the NF-κB pathway by triterpenoids.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utupub.fi [utupub.fi]
- 8. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. asianpubs.org [asianpubs.org]
- 11. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficiency and selectivity of triterpene acid extraction from decoctions and tinctures prepared from apple peels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biozoojournals.ro [biozoojournals.ro]
- 16. benchchem.com [benchchem.com]
- 17. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 20. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ursane and Oleanane Triterpenoids: Unveiling Their Biological Prowess
Ursane (B1242777) and oleanane-type pentacyclic triterpenoids, phytocompounds abundantly found in the plant kingdom, have garnered significant attention from the scientific community for their extensive pharmacological activities.[1][2] These structurally similar compounds, primarily represented by ursolic acid (UA) and oleanolic acid (OA), serve as promising scaffolds for the development of novel therapeutic agents.[3][4] This guide provides a comparative overview of their anti-inflammatory, anti-cancer, and anti-diabetic properties, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their endeavors.
Structural Similarity and Biological Diversity
Ursane and oleanane (B1240867) triterpenoids share a common pentacyclic structure but differ in the position of a methyl group on the E-ring, a subtle variation that can lead to moderately different biological activities.[5][6] Both classes of compounds are known to modulate multiple signaling pathways, contributing to their diverse pharmacological effects, which also include antimicrobial, antiviral, and hepatoprotective properties.[7][8][9]
Comparative Biological Activities: A Tabular Overview
The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and anti-diabetic activities of representative ursane and oleanane triterpenoids, providing a clear comparison of their potency.
Anti-Inflammatory Activity
| Compound Type | Compound | Assay | Model System | IC50 | Reference |
| Ursane | Ursolic Acid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | 24.7 - 86.2 µM | [10] |
| Ursane | (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NF-κB and NO Production Inhibition | RAW 264.7, NIH/3T3, and B16-F10 cells | 8.15-9.14 µM | [11] |
| Oleanane | Oleanolic Acid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | - | [12] |
| Oleanane | Synthetic Oleanane Triterpenoid (CDDO) | iNOS Inhibition | Activated macrophages | < 1 nM | [4] |
Anti-Cancer Activity
| Compound Type | Compound | Cell Line | Assay | IC50 | Reference |
| Ursane | Ursolic Acid | P3HR1 (Burkitt's lymphoma) | Cytotoxicity | 2.5 µg/mL | [1] |
| Ursane | Ursolic Acid | K562 (Chronic myelogenous leukemia) | Cytotoxicity | 17.8 µg/mL | [1] |
| Ursane | Ursolic Acid | MDA-MB-231 (Breast cancer) | Cytotoxicity | 5.9 µM | [13] |
| Oleanane | Oleanolic Acid | P3HR1 (Burkitt's lymphoma) | Cytotoxicity | 26.74 µg/mL | [1] |
| Oleanane | Oleanolic Acid | A375 (Melanoma) | MTT Assay | ~41 µM | [14] |
| Oleanane | Oleanolic Acid | A375 and A2058 (Melanoma) | Proliferation | 60-75 µM | [15] |
Anti-Diabetic Activity
| Compound Type | Compound | Assay | IC50 | Reference |
| Ursane | Polyhydroxylated Ursane Triterpenoids | α-glucosidase inhibition | 43.6-198.4 µM | [16] |
| Oleanane | Polyhydroxylated Oleanane Triterpenoids | α-glucosidase inhibition | 43.6-198.4 µM | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10⁵ cells per well.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ursane or oleanane triterpenoids) for 2 hours.
-
Stimulation: LPS (0.5 µg/mL) is added to the wells to induce an inflammatory response, except in the control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[17]
In Vitro Anti-Cancer Activity Assay: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., A375 melanoma cells) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[14]
In Vitro Anti-Diabetic Activity Assay: α-Glucosidase Inhibition
This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help control postprandial hyperglycemia.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a solution like sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[16]
Signaling Pathways and Molecular Mechanisms
Ursane and oleanane triterpenoids exert their biological effects by modulating various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Anti-inflammatory signaling pathway modulated by triterpenoids.
Caption: Pro-apoptotic pathway induced by triterpenoids in cancer cells.
Caption: Experimental workflow for evaluating anti-cancer activity.
Conclusion
Both ursane and oleanane triterpenoids demonstrate significant potential as therapeutic agents, with a broad spectrum of biological activities. While they share structural similarities, subtle differences can influence their potency against various biological targets. This guide provides a foundational comparison to assist researchers in navigating the promising landscape of these natural compounds for future drug discovery and development. Further investigations into their structure-activity relationships and mechanisms of action are warranted to fully exploit their therapeutic potential.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of ursolic acid and oleanolic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of Oleanane and Ursane Triterpenic Acids: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antidiabetic and cytotoxic polyhydroxylated oleanane and ursane type triterpenoids from Salvia grossheimii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrative network pharmacology and experimental validation of anti-inflammatory triterpenoids from hawthorn leaves - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 3-Acetoxy-11-ursen-28,13-olide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), ursolic acid. While specific quantitative data on the therapeutic index of this particular compound remains limited in publicly available literature, this document compiles existing in vitro efficacy data, information on its mechanism of action, and compares it with other relevant ursane (B1242777) triterpenoids and established anticancer agents.
Overview of this compound
This compound is a semi-synthetic derivative of ursolic acid, a compound found in various plants.[1][2][3] Like other ursane triterpenoids, it has been investigated for its potential as an anticancer agent.[4][5][6] The therapeutic index, a critical measure of a drug's safety, is determined by comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. A high therapeutic index indicates a favorable safety profile.
In Vitro Efficacy
Limited studies have shown that this compound exhibits anti-proliferative activity against several human cancer cell lines.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Observed Effect | Source |
| A2780 | Ovarian Cancer | Weak to moderate anti-proliferative activity | [7] |
| EC-109 | Esophageal Cancer | Enhanced inhibitory effect; significant inhibition at medium and high concentrations | [] |
| KYSE150 | Esophageal Cancer | Enhanced inhibitory effect; significant inhibition at medium and high concentrations | [] |
| EC-1 | Esophageal Cancer | Enhanced inhibitory effect; 28.6% inhibition at high concentrations | [] |
Comparison with Alternative Compounds
To provide context for the potential of this compound, the following table summarizes the in vitro efficacy of other ursane triterpenoids and a standard chemotherapeutic agent, cisplatin (B142131). The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is included where available to indicate cancer cell-specific cytotoxicity. A higher SI value suggests greater selectivity for cancer cells.
Table 2: Comparative In Vitro Efficacy of Ursane Triterpenoids and Cisplatin
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Source |
| Ursolic Acid | A375 | Melanoma | 26.7 ± 3.61 | HDF-a | 89.31 ± 9.50 | 3.34 | [9] |
| 3-O-Acetylursolic Acid | A375 | Melanoma | 32.4 ± 1.33 | HDF-a | 126.5 ± 24 | 3.90 | [9] |
| Isopropyl 3β-hydroxyurs-12-en-28-oat (UA17) | NTUB1 | Bladder Cancer | Potent cytotoxicity (specific IC50 not provided) | Not specified | Not specified | Not specified | [5] |
| Cisplatin | A549 | Lung Cancer | Data not available | MRC-5 | Data not available | Generally low | [10] |
Mechanism of Action
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been identified as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways and has emerged as a therapeutic target for type 2 diabetes and obesity.[11] In the context of cancer, PTP1B has been implicated in the progression of several malignancies, including breast cancer.[3] Its inhibition can restore signaling pathways that suppress tumor growth.
Induction of Apoptosis
While the specific apoptotic pathway for this compound has not been fully elucidated, ursolic acid and its derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[6][12] This is often achieved through the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases, which are key executioners of apoptosis.[9] Some ursane triterpenoids have also been shown to induce apoptosis via p53-mediated p38 MAPK activation.[13]
Caption: Workflow for Therapeutic Index Assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and comparator compounds) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Toxicity Study (LD50 Determination) - General Protocol
This protocol outlines a general procedure for determining the median lethal dose (LD50).
-
Animal Model: Use healthy, young adult mice or rats of a single strain, housed under standard laboratory conditions.
-
Dose Groups: Administer the compound at a range of doses to different groups of animals (typically 5-10 animals per group).
-
Route of Administration: The route should be relevant to the intended therapeutic use (e.g., oral, intraperitoneal).
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
LD50 Calculation: The LD50 value is calculated using statistical methods (e.g., probit analysis) based on the number of mortalities at each dose level.
In Vivo Antitumor Efficacy (Xenograft Model)
This protocol describes a common method for evaluating antitumor activity in vivo.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (or vehicle control) according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.
PTP1B Inhibition Assay
This assay determines the inhibitory activity of the compound against the PTP1B enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing PTP1B enzyme and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a substrate such as p-nitrophenyl phosphate (B84403) (pNPP).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Caption: Putative Signaling Pathway of Ursane Triterpenoids.
Conclusion and Future Directions
The available evidence suggests that this compound possesses in vitro anticancer activity, consistent with other ursane triterpenoids. Its inhibitory effect on PTP1B presents an interesting mechanism of action that warrants further investigation for cancer therapy.
However, a comprehensive assessment of its therapeutic index is currently hampered by the lack of robust quantitative data. To fully evaluate its potential as a therapeutic agent, future research should focus on:
-
Determining IC50 values against a broad panel of cancer cell lines and, crucially, against a variety of normal human cell lines to establish its selectivity.
-
Conducting in vivo toxicity studies to determine the LD50 and Maximum Tolerated Dose (MTD).
-
Performing in vivo efficacy studies in relevant animal models to assess its antitumor activity in a physiological setting.
-
Elucidating the specific molecular signaling pathways modulated by this compound to better understand its mechanism of action and identify potential biomarkers for patient stratification.
By addressing these knowledge gaps, a clearer picture of the therapeutic potential and safety profile of this compound can be established, paving the way for further preclinical and potential clinical development.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of ursane triterpenoid as a single agent and in combination with cisplatin in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. targetmol.cn [targetmol.cn]
- 9. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 11. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3-Acetoxy-11-ursen-28,13-olide in a Laboratory Setting
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily accessible. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of 3-Acetoxy-11-ursen-28,13-olide should follow the general guidelines for chemical waste disposal in a laboratory setting.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[1] Do not dispose of it down the drain or in regular trash.[1][2]
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[2][3] The container must be in good condition and have a secure lid.[3][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][5] Include the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area.[4][5] Ensure it is segregated from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Storage: Keep the waste container closed except when adding waste.[1][5] Store it away from heat sources and direct sunlight.[2]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[1][5]
The following table summarizes the key operational parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][5] |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [2][3][4] |
| Labeling Requirements | "Hazardous Waste", Chemical Name, Accumulation Date | [2][5] |
| Storage Location | Designated Satellite Accumulation Area | [4][5] |
| Disposal Method | Licensed Hazardous Waste Contractor | [1][5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-Acetoxy-11-ursen-28,13-olide
Hazard Assessment and Chemical Properties
Due to the lack of a specific Safety Data Sheet (SDS) for 3-Acetoxy-11-ursen-28,13-olide, its full hazard profile is unknown. However, by examining structurally related ursane-type triterpenoids, such as Ursolic Acid and Oleanolic Acid, we can infer potential hazards. Generally, these related compounds are not classified as hazardous under GHS, but some data suggests potential for mild skin or eye irritation.[1][2][3][4][5] Given that triterpenoids are often crystalline solids or powders, inhalation of dust should be considered a primary exposure route.[6][7]
Table 1: Physicochemical and Inferred Safety Data
| Property | Value | Source/Reference |
| Chemical Formula | C₃₂H₄₈O₄ | PubChem CID 21606662 |
| Molecular Weight | 496.7 g/mol | PubChem CID 21606662 |
| Physical State | Solid (Assumed Powder/Crystalline) | Inferred from related compounds |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Certificate of Analysis |
| Inferred Hazards | May cause mild skin and eye irritation. Inhalation of dust may cause respiratory irritation. | Inferred from SDS for Ursolic Acid and Oleanolic Acid[3][4][5][8] |
| Toxicity | Acute toxicity data not available. Handle with caution as a compound of unknown toxicity. | Precautionary Principle |
Operational Plan: Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Engineering Controls
-
Ventilation: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[3]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Protects against dermal contact.[5] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[3][8] |
| Skin and Body | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory | Not generally required if handled in a fume hood. If dust generation is unavoidable outside of a hood, a NIOSH-approved N95 respirator or higher should be used. | Prevents inhalation of airborne particles. |
2.3. Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within a fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before retrieving the compound from storage.
-
Ensure the fume hood sash is at the appropriate working height.
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a spatula to gently transfer the required amount to a weigh boat. Avoid scooping in a manner that creates dust clouds.
-
Close the primary container securely after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid.
-
Gently swirl or stir to dissolve. If necessary, use a sonicator within the fume hood.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with a damp cloth or paper towel to remove any residual dust.
-
Decontaminate all equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.
-
2.4. Spill Response
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
Wipe the area clean with a damp cloth, working from the outside in.
-
Place all contaminated materials in a sealed bag for chemical waste disposal.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent the spread of the powder.
-
Follow your institution's specific procedures for hazardous material spill cleanup.
-
Disposal Plan
Due to the lack of definitive hazard data, this compound and any materials contaminated with it should be disposed of as chemical waste. Do not dispose of it in the regular trash or down the drain.
3.1. Waste Segregation and Collection
-
Solid Waste:
-
Collect excess solid compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, paper towels) in a clearly labeled, sealable container for solid chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing the compound and any solvent rinses in a compatible, labeled container for liquid chemical waste.
-
3.2. Labeling and Storage
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Caution: Compound of Unknown Toxicity").
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department or a licensed chemical waste contractor.
Workflow and Logic Diagrams
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
